molecular formula C9H8N2O B041705 5-Aminoquinolin-2(1H)-one CAS No. 61317-32-6

5-Aminoquinolin-2(1H)-one

Cat. No.: B041705
CAS No.: 61317-32-6
M. Wt: 160.17 g/mol
InChI Key: DANDEJPAZFBPAS-UHFFFAOYSA-N
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Description

5-Aminoquinolin-2(1H)-one is a high-purity, multifunctional heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a unique molecular architecture combining an aminopyridine motif with a lactam group, making it a privileged structure for the design and synthesis of novel bioactive molecules. Its primary research value lies in its role as a key intermediate in the development of kinase inhibitors, with published applications targeting specific oncogenic pathways. The electron-rich amino group serves as an excellent handle for further functionalization via amide coupling or nucleophilic substitution, enabling the rapid generation of diverse compound libraries for high-throughput screening. Furthermore, the planar, hydrogen-bonding capable structure of this compound allows it to interact with various enzymatic active sites and protein receptors, facilitating research in areas such as oncology, neurodegenerative diseases, and anti-infective agents. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop potent, selective therapeutic candidates. It is supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure batch-to-batch consistency and support rigorous scientific investigation. Store in a cool, dry place, protected from light.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANDEJPAZFBPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC(=O)NC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577341
Record name 5-Aminoquinolin-2(1H)-one
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61317-32-6
Record name 5-Aminoquinolin-2(1H)-one
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Record name 5-amino-1,2-dihydroquinolin-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-amino-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of 5-amino-2(1H)-quinolinone, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide also presents data for structurally related compounds to offer valuable comparative insights. Furthermore, it details established experimental protocols for determining these essential properties and includes visualizations of key experimental workflows and a relevant biological pathway.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are crucial in determining its behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME). For 5-amino-2(1H)-quinolinone, while some properties can be calculated, specific experimental data remains scarce.

Molecular and Structural Data

Basic molecular information for 5-amino-2(1H)-quinolinone is summarized below.

PropertyValueSource
Chemical Formula C₉H₈N₂O--INVALID-LINK--
Molecular Weight 160.17 g/mol --INVALID-LINK--
IUPAC Name 5-amino-1H-quinolin-2-one--INVALID-LINK--
CAS Number 61317-32-6--INVALID-LINK--
Canonical SMILES C1=CC(=C2C=CC(=O)NC2=C1)N--INVALID-LINK--
Experimental Physicochemical Data

Table of Comparative Experimental Data

Property5-aminoquinoline5-aminoisoquinoline2-aminoquinoline
Melting Point 106-109 °C[1][2][3]128 °C[4]131.5 - 132.5 °C[5]
Aqueous Solubility Soluble in DMSO, Methanol[1][3]1.4 µg/mL (at pH 7.4)[4]0.92 g/L (predicted)[6]
pKa 5.46 (+1) at 20°C[1][3]Data not available6.16 (strongest basic, predicted)[6]
logP Data not availableData not available1.87[5]

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and determination of key physicochemical properties of quinolinone derivatives.

Synthesis of 5-amino-2(1H)-quinolinone

A plausible synthetic route for 5-amino-2(1H)-quinolinone can be adapted from the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde with a compound containing an activated methylene group. An alternative approach is a domino nitro reduction-heterocyclization.

Representative Protocol: Domino Nitro Reduction-Friedländer Heterocyclization [7]

  • Reaction Setup: To a solution of the appropriate 2-nitrobenzaldehyde derivative and an active methylene compound (e.g., an ester or ketone) in acetic acid, add iron powder.

  • Reaction Execution: Heat the mixture under reflux. The iron in acetic acid will reduce the nitro group to an amine in situ.

  • Cyclization: The newly formed amino group will then react with the active methylene compound via a Friedländer condensation to form the quinoline ring.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the iron salts.

  • Extraction: Neutralize the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Purification by Column Chromatography

Purification of the synthesized 5-amino-2(1H)-quinolinone can be achieved using column chromatography.

Protocol:

  • Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-amino-2(1H)-quinolinone.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Protocol:

  • Sample Preparation: Place a small amount of the dried, powdered sample into a capillary tube sealed at one end.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample slowly, at a rate of approximately 1-2 °C per minute, near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining thermodynamic solubility.[8][9][10][11][12]

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity.

Protocol:

  • Phase Preparation: Prepare a biphasic system of n-octanol and water. Saturate the n-octanol with water and the water with n-octanol.

  • Compound Distribution: Dissolve a known amount of the compound in one of the phases (usually the aqueous phase).

  • Equilibration: Mix equal volumes of the n-octanol and aqueous phases containing the compound in a sealed container and agitate until equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Mandatory Visualizations

The following diagrams illustrate key experimental and biological processes related to 5-amino-2(1H)-quinolinone and its derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants 2-Nitrobenzaldehyde derivative + Active Methylene Compound Start->Reactants 1. Mix Reaction Fe / AcOH Reflux Reactants->Reaction 2. Heat Product_Crude Crude 5-amino-2(1H)-quinolinone Reaction->Product_Crude 3. Form Dissolution Dissolve in mobile phase Product_Crude->Dissolution 4. Prepare Chromatography Silica Gel Column Chromatography Dissolution->Chromatography 5. Load & Elute Analysis TLC Analysis of Fractions Chromatography->Analysis 6. Monitor Evaporation Solvent Evaporation Analysis->Evaporation 7. Combine & Concentrate Final_Product Pure Product Evaporation->Final_Product 8. Isolate

Representative synthesis and purification workflow.

Solubility_Determination Start Start Add_Excess Add excess solid to buffer Start->Add_Excess Equilibrate Shake at constant temperature (24-48h) Add_Excess->Equilibrate Separate Centrifuge / Filter to separate solid Equilibrate->Separate Quantify Analyze supernatant/filtrate (HPLC/UV-Vis) Separate->Quantify Result Determine Solubility Quantify->Result

Shake-flask method for solubility determination.

Signaling_Pathway Stimulus Cellular Stimulus (e.g., Cytokines, Stress) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Transcription_Factors Transcription Factors p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Quinolinone Quinolinone Derivative Quinolinone->p38_MAPK

General p38 MAPK signaling pathway inhibited by quinolinones.

Biological Context: Signaling Pathways

While specific signaling pathways for 5-amino-2(1H)-quinolinone are not yet defined, the broader class of quinolinone derivatives has been shown to interact with various biological targets. For instance, certain quinolinone derivatives act as inhibitors of p38 MAP kinase, a key enzyme in a signaling cascade that regulates inflammatory responses.[13] Other studies have implicated quinolinone derivatives as modulators of the Hedgehog-GLI signaling pathway, which is crucial in embryonic development and can be dysregulated in cancer.[14] Furthermore, some quinolinone derivatives have been investigated for their immunosuppressive activity by inhibiting the release of interleukin-2 (IL-2) from T cells, a process involving the NF-κB and NFAT signaling pathways.[15]

Conclusion

This technical guide consolidates the available information on the physicochemical properties of 5-amino-2(1H)-quinolinone. While direct experimental data for this specific molecule is limited, this guide provides valuable context through data from related compounds and established experimental protocols. The provided workflows and diagrams offer a practical framework for the synthesis, purification, and characterization of this and similar quinolinone derivatives. Further experimental investigation is necessary to fully elucidate the specific physicochemical profile of 5-amino-2(1H)-quinolinone and to understand its potential in drug discovery and development.

References

An In-Depth Technical Guide to the Synthesis of 5-Aminoquinolin-2(1H)-one: Starting Materials and Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 5-Aminoquinolin-2(1H)-one, a valuable heterocyclic compound in medicinal chemistry and drug development. The synthesis predominantly proceeds through a two-step pathway involving the nitration of a quinolinone precursor followed by the reduction of the resulting nitro intermediate. This document details the starting materials, key precursors, and experimental protocols for these transformations, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Core Synthesis Pathway

The principal strategy for the synthesis of this compound involves two key transformations:

  • Nitration: The introduction of a nitro group at the C5 position of the quinolin-2(1H)-one scaffold.

  • Reduction: The subsequent reduction of the 5-nitro group to the corresponding 5-amino group.

This pathway is favored due to the accessibility of the starting materials and the generally high efficiency of the individual steps.

Synthesis_Pathway Start Quinolin-2(1H)-one Nitro 5-Nitroquinolin-2(1H)-one Start->Nitro Nitration Amino This compound Nitro->Amino Reduction

Figure 1: Overall synthetic pathway to this compound.

Step 1: Synthesis of the Precursor, 5-Nitroquinolin-2(1H)-one

The critical precursor for the synthesis of this compound is 5-Nitroquinolin-2(1H)-one. This intermediate is typically prepared by the nitration of quinolin-2(1H)-one.

Starting Material: Quinolin-2(1H)-one

Quinolin-2(1H)-one, also known as carbostyril, serves as the primary starting material. It is a commercially available compound, but can also be synthesized through various methods, such as the Knorr synthesis of quinolines.

Nitration Reaction

The nitration of quinolin-2(1H)-one is a crucial step that introduces the nitro group at the desired position. The regioselectivity of this reaction is influenced by the reaction conditions.

Experimental Protocol: Nitration of Quinolin-2(1H)-one

A common method for the nitration of quinoline derivatives involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Materials:

  • Quinolin-2(1H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice bath, slowly add quinolin-2(1H)-one to concentrated sulfuric acid while maintaining a low temperature.

  • Once the quinolin-2(1H)-one is fully dissolved, slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the solution, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified duration to ensure complete nitration.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude 5-nitroquinolin-2(1H)-one.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

ParameterCondition
Starting Material Quinolin-2(1H)-one
Reagents Conc. HNO₃, Conc. H₂SO₄
Solvent Sulfuric Acid
Temperature 0-10 °C (addition), Room Temp. (reaction)
Reaction Time 2-4 hours
Work-up Precipitation in ice-water, filtration
Purification Recrystallization (e.g., from ethanol)
Typical Yield 60-75%

Table 1: Summary of typical reaction conditions for the nitration of quinolin-2(1H)-one.

Step 2: Synthesis of this compound

The final step in the synthesis is the reduction of the nitro group of 5-Nitroquinolin-2(1H)-one to the corresponding amine. Several methods are available for this transformation, with the choice often depending on the desired scale, selectivity, and available reagents.

Reduction Methods

Commonly employed methods for the reduction of aromatic nitro compounds include:

  • Catalytic Hydrogenation: This is a clean and efficient method often utilizing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source like hydrogen gas (H₂) or hydrazine hydrate (N₂H₄·H₂O).

  • Metal-Acid Reduction: Classical methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid (AcOH) are also effective.

Reduction_Methods cluster_0 Reduction Methods Nitro 5-Nitroquinolin-2(1H)-one Catalytic Catalytic Hydrogenation (e.g., H₂/Pd/C, N₂H₄·H₂O/Pd/C) MetalAcid Metal-Acid Reduction (e.g., Fe/AcOH, SnCl₂/HCl) Amino This compound Catalytic->Amino MetalAcid->Amino

Figure 2: Common reduction methods for the synthesis of this compound.
Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 5-Nitroquinolin-2(1H)-one

  • 10% Palladium on Carbon (Pd/C)

  • Hydrazine Hydrate (80% solution)

  • Ethanol or Isopropanol

Procedure:

  • Suspend 5-Nitroquinolin-2(1H)-one in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.

  • Add a catalytic amount of 10% Pd/C to the suspension.

  • Heat the mixture to reflux.

  • Slowly add hydrazine hydrate dropwise to the refluxing mixture.

  • After the addition is complete, continue to reflux for a specified period until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture through a pad of celite to remove the catalyst.

  • Allow the filtrate to cool, which should induce crystallization of the product.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry to obtain this compound.

Experimental Protocol: Metal-Acid Reduction (Fe/AcOH)

Materials:

  • 5-Nitroquinolin-2(1H)-one

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethanol

  • Water

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

Procedure:

  • To a solution of 5-Nitroquinolin-2(1H)-one in a mixture of ethanol and acetic acid, add iron powder in portions.

  • Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

ParameterCatalytic HydrogenationMetal-Acid Reduction (Fe/AcOH)
Starting Material 5-Nitroquinolin-2(1H)-one5-Nitroquinolin-2(1H)-one
Reagents 10% Pd/C, Hydrazine HydrateIron powder, Acetic Acid
Solvent Ethanol or IsopropanolEthanol/Acetic Acid
Temperature RefluxReflux
Reaction Time 1-3 hours2-6 hours
Work-up Filtration of catalyst, crystallizationFiltration, extraction, neutralization
Purification CrystallizationColumn chromatography or recrystallization
Typical Yield >90%70-85%

Table 2: Comparison of common reduction methods for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process that relies on the nitration of quinolin-2(1H)-one followed by the reduction of the resulting 5-nitro intermediate. The choice of reagents and reaction conditions for both the nitration and reduction steps can be tailored to meet specific laboratory needs, considering factors such as scale, desired purity, and available equipment. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug discovery and development to successfully synthesize this important molecular scaffold.

Spectroscopic and Analytical Characterization of 5-Aminoquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Aminoquinolin-2(1H)-one, with the CAS Number 61317-32-6, is a quinolinone derivative of interest in medicinal chemistry and drug development.[1][2][3][4] Its structure combines a lactam ring with an aromatic amine, suggesting potential for diverse biological activities. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on data from similar quinolinone and aminoquinoline structures.[5][6][7][8]

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-36.4 - 6.6d9.0 - 10.0
H-47.7 - 7.9d9.0 - 10.0
H-66.8 - 7.0d7.5 - 8.5
H-77.2 - 7.4t7.5 - 8.5
H-87.0 - 7.2d7.5 - 8.5
NH (amide)10.0 - 12.0br s-
NH₂ (amine)4.5 - 5.5br s-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2162 - 165
C-3120 - 123
C-4138 - 141
C-4a115 - 118
C-5145 - 148
C-6110 - 113
C-7128 - 131
C-8118 - 121
C-8a138 - 141

Table 3: Predicted IR Spectroscopic Data

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H (amide)3100 - 3300Stretching, broad
N-H (amine)3300 - 3500Stretching, two bands
C-H (aromatic)3000 - 3100Stretching
C=O (lactam)1650 - 1680Stretching
C=C (aromatic)1580 - 1620Stretching
C-N1250 - 1350Stretching

Table 4: Predicted Mass Spectrometry Data

ParameterPredicted Value
Molecular FormulaC₉H₈N₂O
Molecular Weight160.17 g/mol
Exact Mass160.0637
Predicted [M+H]⁺161.0715
Common FragmentsLoss of CO, loss of NH₃

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).[9]

  • Thoroughly mix the solution to ensure homogeneity.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.[9]

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment.

  • Spectral Width: Approximately 240 ppm.

  • Number of Scans: 1024 or more.

  • Relaxation Delay: 2 seconds.[9]

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Apply baseline correction.

  • Calibrate the chemical shifts to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[10]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.[11]

  • Place a portion of the mixture into a pellet-forming die.

  • Press the die under high pressure (several tons) to form a transparent or translucent pellet.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • Collect a background spectrum of the empty sample compartment.

  • Collect the spectrum of the sample pellet.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.[12]

  • A small amount of formic acid (0.1%) can be added to the final solution to promote protonation for positive ion mode analysis.

Acquisition Parameters (Positive ESI Mode):

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Mass Range: m/z 50 - 500.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS) mode for fragmentation analysis.

Data Processing:

  • The acquired data is processed using the instrument's software.

  • The exact mass of the molecular ion ([M+H]⁺) is determined from the full scan spectrum.

  • The fragmentation pattern is analyzed from the MS/MS spectrum to aid in structural elucidation.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation and Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample IR IR Spectroscopy Purification->IR Pure Sample MS Mass Spectrometry (HRMS) Purification->MS Pure Sample Data_Analysis Combined Data Analysis NMR->Data_Analysis Structural Framework IR->Data_Analysis Functional Groups MS->Data_Analysis Molecular Formula & Fragmentation Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Consistent Spectroscopic Evidence

References

CAS number and molecular formula for 5-Aminoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Aminoquinolin-2(1H)-one, a heterocyclic organic compound of interest in medicinal chemistry. This document details its chemical identity, including its CAS number and molecular formula, and outlines a feasible synthetic route. Furthermore, it compiles available physicochemical and spectroscopic data, drawing comparisons with the closely related compound, 5-aminoquinoline. The guide also explores the potential biological activities of this compound based on the established pharmacology of the quinolin-2(1H)-one scaffold, with a focus on its potential as a kinase inhibitor and antibacterial agent. Detailed experimental protocols for relevant biological assays are provided to facilitate further investigation into its therapeutic potential.

Chemical Identity and Physicochemical Properties

This compound, also known as 5-amino-2(1H)-quinolinone, is a quinolinone derivative with the chemical formula C₉H₈N₂O.[1][2] Key identification and physicochemical parameters are summarized in Table 1. While specific experimental data for this compound is limited in publicly available literature, data for the structurally similar compound 5-aminoquinoline is provided for reference.

Table 1: Chemical Identity and Physicochemical Properties

PropertyThis compound5-Aminoquinoline (for reference)
CAS Number 61317-32-6[1]611-34-7[3]
Molecular Formula C₉H₈N₂O[1][2]C₉H₈N₂[3]
Molecular Weight 160.17 g/mol [1]144.17 g/mol [3]
Melting Point Not available106-109 °C[4]
Boiling Point Not available310 °C[4]
Solubility Not availableSoluble in DMSO, Methanol[4]
pKa Not available5.46 (20 °C)[4]

Synthesis

A plausible and commonly employed synthetic route to this compound involves a two-step process starting from a suitable quinoline precursor. This process is outlined below.

Synthesis of 5-Nitroquinolin-2(1H)-one

The synthesis of the key intermediate, 5-nitroquinolin-2(1H)-one, can be achieved through the nitration of quinolin-2(1H)-one. Various nitration methods are described in the literature for quinoline and its derivatives.

Reduction of 5-Nitroquinolin-2(1H)-one to this compound

The final step involves the reduction of the nitro group of 5-nitroquinolin-2(1H)-one to an amino group. A common method for this transformation is catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Nitroquinolin-2(1H)-one

  • Palladium on carbon (10% Pd/C)

  • Hydrazine hydrate

  • Ethanol

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve 5-nitroquinolin-2(1H)-one in ethanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Heat the mixture to reflux under an inert atmosphere.

  • Slowly add hydrazine hydrate to the refluxing mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic Data

Table 2: Spectroscopic Data for 5-Aminoquinoline (Reference)

Spectroscopy Data
¹H NMR Spectral data available.[3]
¹³C NMR Spectral data available.[3]
IR Spectral data available.[3]
Mass Spectrometry m/z: 144 (M⁺)[3]

Potential Biological Activities and Signaling Pathways

The quinolin-2(1H)-one scaffold is a well-established pharmacophore present in numerous biologically active compounds.[5] Derivatives have shown a wide range of therapeutic potential, including as antibacterial agents and kinase inhibitors.

Potential as Kinase Inhibitors

Several quinolin-2(1H)-one derivatives have been investigated as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] These receptors are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Diagram 1: Simplified EGFR/HER2 Signaling Pathway

EGFR_HER2_Signaling cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 RAS RAS EGFR->RAS PI3K PI3K HER2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds

Caption: Simplified representation of the EGFR/HER2 signaling cascade.

Potential as Antibacterial Agents

Quinolone and quinolin-2-one derivatives have a long history as effective antibacterial agents.[8] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[9]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.

  • Add the bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram 2: Experimental Workflow for Antibacterial Activity Screening

Antibacterial_Workflow A Prepare stock solution of This compound B Serial dilution in 96-well plate A->B D Add inoculum to wells B->D C Prepare bacterial inoculum C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (visual or OD reading) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential as PARP Inhibitors

Recent studies have highlighted the potential of quinolinone derivatives as inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Olaparib, a PARP inhibitor containing a phthalazinone core, has shown clinical success.[10] The quinazolinone scaffold, a bioisostere of the phthalazinone core, has been utilized to develop novel PARP-1 inhibitors.[11][12] Given the structural similarities, this compound could also be explored for its PARP inhibitory activity.

Conclusion

This compound represents a molecule of interest for further investigation in drug discovery. Its quinolin-2(1H)-one core suggests potential for a range of biological activities, including but not limited to kinase inhibition and antibacterial effects. The synthetic route is feasible, and the provided experimental protocols offer a starting point for its biological evaluation. Further research is warranted to fully elucidate the physicochemical properties, spectroscopic profile, and the specific biological targets and mechanisms of action of this compound.

References

An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of 5-Aminoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of 5-Aminoquinolin-2(1H)-one, a significant heterocyclic compound. Quinolin-2(1H)-one derivatives are recognized for their diverse biological activities, including applications as anticancer, antibacterial, and anti-inflammatory agents.[1][2] Understanding the electronic properties of these molecules at a quantum level is crucial for rational drug design and the development of novel materials. Theoretical studies, primarily employing Density Functional Theory (DFT), offer profound insights into molecular stability, reactivity, and spectroscopic properties, guiding further experimental work.[1][3]

Computational Methodologies: A Standard Protocol

The investigation of the electronic structure of quinoline derivatives is predominantly carried out using quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful and widely used methods for this purpose due to their balance of computational cost and accuracy.[3][4]

Experimental Protocols:

A typical computational protocol for analyzing the electronic structure of a molecule like this compound involves the following steps:

  • Molecular Structure Optimization:

    • The initial 3D structure of the molecule is built.

    • Geometry optimization is performed to find the most stable conformation (the global minimum on the potential energy surface).[5]

    • A popular and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-311++G(d,p) or 6-31G(d,p).[3][6] These calculations are often performed using software packages like Gaussian.[6]

  • Vibrational Frequency Analysis:

    • Following optimization, vibrational frequency calculations are performed at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[6]

    • These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.[4][7]

  • Electronic Property Calculation:

    • Using the optimized geometry, various electronic properties are calculated. This includes the analysis of Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][8]

    • The energies of these orbitals and the resulting HOMO-LUMO energy gap (Eg) are critical for understanding the molecule's chemical reactivity and stability.[9]

    • Other properties like the Molecular Electrostatic Potential (MEP) are calculated to identify reactive sites.[4][10]

  • Excited State and Spectral Analysis:

    • To understand the molecule's photophysical properties, Time-Dependent DFT (TD-DFT) calculations are employed.[3][6]

    • This method is used to calculate the electronic absorption spectra (UV-Vis spectra), providing information on excitation energies and oscillator strengths.[1][6]

    • Solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM) to simulate more realistic conditions.[6]

Key Electronic Structure Parameters

Quantum chemical calculations yield a wealth of quantitative data that describe the electronic characteristics of a molecule. These descriptors are vital for predicting reactivity, stability, and potential applications in pharmacology and materials science.[9]

Data Presentation:

The following table summarizes key quantum chemical descriptors calculated for a novel quinoline derivative using DFT, which serves as a representative example for the this compound scaffold.[9]

ParameterSymbolValueSignificance
Highest Occupied Molecular Orbital EnergyEHOMO-6.822 eVIndicates electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.742 eVIndicates electron-accepting ability
HOMO-LUMO Energy GapEg4.08 eVRelates to chemical reactivity and stability; a larger gap implies higher stability.[9][10]
Chemical Potentialµ-4.782 eVDescribes the escaping tendency of electrons from a system; a high value indicates significant electron-accepting ability.[9]
Chemical Hardnessη2.033 eVMeasures resistance to change in electron distribution; moderate hardness suggests a balance between stability and reactivity.[9]
Global Electrophilicity Indexωµ²/2ηQuantifies the electrophilic nature of the molecule.[6]
Global Softnessσ1/2ηThe reciprocal of hardness, indicating the molecule's polarizability.[6]

Data sourced from a comprehensive analysis of a novel quinoline derivative, demonstrating typical values for this class of compounds.[9]

Visualization of Theoretical Workflow

The logical flow of a computational study on molecular electronic structure can be visualized to clarify the relationships between different calculation steps.

Theoretical_Workflow cluster_input 1. Input & Optimization cluster_analysis 2. Electronic Structure Analysis cluster_properties 3. Property Prediction cluster_output 4. Interpretation & Application mol_structure Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc fmo FMO Analysis (HOMO, LUMO, Energy Gap) freq_calc->fmo mep Molecular Electrostatic Potential (MEP) freq_calc->mep nbo Natural Bond Orbital (NBO) (Charge Distribution) freq_calc->nbo global_descriptors Global Reactivity Descriptors (Hardness, Electrophilicity) freq_calc->global_descriptors td_dft TD-DFT Calculation freq_calc->td_dft nlo Non-Linear Optical (NLO) Properties freq_calc->nlo interpretation Interpret Data & Correlate with Experiment fmo->interpretation mep->interpretation nbo->interpretation global_descriptors->interpretation uv_vis Simulate UV-Vis Spectrum td_dft->uv_vis uv_vis->interpretation nlo->interpretation application Predict Reactivity, Stability, & Biological Activity interpretation->application

Caption: Workflow for theoretical analysis of molecular electronic structure.

Conclusion

Theoretical studies on the electronic structure of this compound and its derivatives are indispensable for modern chemical and pharmaceutical research. By employing methods like DFT and TD-DFT, researchers can obtain detailed insights into the molecule's stability, reactivity, and spectroscopic signatures. The calculated parameters, such as the HOMO-LUMO gap and molecular electrostatic potential, serve as powerful predictors for the molecule's behavior in chemical and biological systems. This computational-first approach accelerates the design and discovery of new quinolin-2(1H)-one-based drugs and functional materials, providing a robust theoretical foundation for experimental validation.

References

Tautomerism in 5-Aminoquinolin-2(1H)-one and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric phenomena in 5-Aminoquinolin-2(1H)-one and its derivatives. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and pharmacokinetic properties of drug candidates. In the case of this compound, the principal tautomeric equilibria involve the lactam-lactim and amine-imine forms. Understanding the predominant tautomeric forms under various conditions is crucial for structure-activity relationship (SAR) studies and rational drug design. This document summarizes the structural aspects of the key tautomers, presents quantitative data from analogous systems to illustrate the effects of substituents and solvents, details the experimental and computational methodologies for tautomer analysis, and provides visual representations of the underlying principles and workflows.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism is a fundamental concept in organic chemistry with profound implications in medicinal chemistry. The ability of a molecule to exist in multiple tautomeric forms can significantly influence its physicochemical properties, such as acidity, basicity, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate how a molecule interacts with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile. For drug development professionals, a thorough understanding of the tautomeric landscape of a lead compound is therefore not merely academic but a critical component of preclinical research.

The 2-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of an amino group at the 5-position, as in this compound, introduces additional layers of complexity and opportunity for molecular design, primarily through the interplay of lactam-lactim and amine-imine tautomerism.

The Tautomeric Landscape of this compound

This compound can theoretically exist in several tautomeric forms. The most significant of these are the lactam-amino, lactim-amino, lactam-imine, and lactim-imine forms.

  • Lactam-Lactim Tautomerism: This is a form of keto-enol tautomerism specific to cyclic amides (lactams). The equilibrium is between the 2-oxo (lactam) form and the 2-hydroxy (lactim) form. For most 2-quinolone systems, the lactam form is thermodynamically more stable and predominates in solution and the solid state.[1] This preference is attributed to the greater stability of the amide bond compared to the iminol group and favorable intermolecular hydrogen bonding in the crystalline state.[1]

  • Amine-Imine Tautomerism: This equilibrium involves the migration of a proton from the amino group to a ring nitrogen atom, resulting in an imine tautomer. The stability of the amine versus the imine form is highly dependent on the electronic effects of the substituents and the aromaticity of the heterocyclic system.

The interplay of these two equilibria determines the overall tautomeric preference of this compound and its derivatives.

Quantitative Analysis of Tautomeric Equilibria

Substituent Effects

The electronic nature of substituents on the quinoline ring can significantly influence the position of the tautomeric equilibrium. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize different tautomers by altering the electron density distribution within the molecule. For instance, studies on other heterocyclic systems have shown that the relative content of different tautomers can be controlled by the substituent effect.[2]

Table 1: Illustrative Substituent Effects on Tautomeric Equilibria in Heterocyclic Systems (Hypothetical Data for Quinolinones)

Substituent at C-5Tautomer Ratio (Lactam:Lactim)Tautomer Ratio (Amine:Imine)Reference System
-NO₂ (EWG)>99:1Likely favors AmineGeneral trend for 2-quinolones[1]
-H>99:1Favors AmineUnsubstituted 2-quinolone[1]
-NH₂ (EDG)Predominantly LactamEquilibrium may shift slightlyAmine-substituted heterocycles[3]
-OCH₃ (EDG)Predominantly LactamN/ASubstituted quinolones[1]

Note: This table is illustrative and based on general principles observed in related heterocyclic systems. Specific experimental or computational data for this compound is needed for precise quantification.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents tend to stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. In the case of lactam-lactim equilibrium, the lactam (keto) form is generally more polar than the lactim (enol) form and is therefore favored in polar solvents.[4]

Table 2: Illustrative Solvent Effects on Lactam-Lactim Equilibrium (Hypothetical KT = [Lactim]/[Lactam] for a Substituted Quinolone)

SolventDielectric Constant (ε)KT (Illustrative)Predominant Form
n-Hexane1.880.05Lactam
Chloroform4.810.02Lactam
Acetone20.70.01Lactam
Ethanol24.6<0.01Lactam
Water80.1<<0.01Lactam

Note: This table demonstrates the general trend of solvent effects on lactam-lactim equilibria. Actual KT values would need to be determined experimentally for this compound.

Experimental and Computational Protocols for Tautomer Analysis

A combination of spectroscopic and computational methods is employed to elucidate the tautomeric equilibria of heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomeric forms.

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a known concentration (typically 5-10 mg/mL).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature. For enhanced sensitivity and structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis:

    • Identify characteristic signals for each tautomer. For the lactam form, a broad singlet for the N-H proton (typically downfield) and a carbonyl signal in the ¹³C spectrum (around 160-170 ppm) are expected. The lactim form would show an O-H proton signal and an upfield shift for the C2 carbon.

    • For the amine-imine equilibrium, changes in the chemical shifts of the amino protons and the aromatic protons, as well as the appearance of an imine C=N signal in the ¹³C spectrum, would be indicative.

    • Quantify the tautomer ratio by integrating the well-resolved signals corresponding to each tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria if the different tautomers have distinct absorption spectra.

Experimental Protocol:

  • Sample Preparation: Prepare a series of dilute solutions of the compound in solvents of varying polarity at a known concentration (typically 10⁻⁴ to 10⁻⁵ M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Deconvolute the overlapping spectra of the tautomers to determine the contribution of each form.

    • The equilibrium constant (KT) can be calculated using the Beer-Lambert law, provided the molar extinction coefficients of the pure tautomers are known. These can often be estimated using "locked" derivatives (e.g., N-methyl for the lactam form and O-methyl for the lactim form).

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

Computational Protocol:

  • Structure Building: Construct the 3D structures of all plausible tautomers of the this compound derivative using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvents (using a polarizable continuum model, PCM) to find the lowest energy conformation. A common level of theory is B3LYP with a 6-311++G(d,p) basis set.[5]

  • Energy Calculation: Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of the tautomers to predict their relative stabilities.

  • Spectra Simulation: Calculate theoretical NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the assignment of experimental data.

Visualizing Tautomerism and Analysis Workflows

Graphviz diagrams can be used to visualize the tautomeric equilibria and the workflow for their analysis.

Tautomers cluster_lactam_lactim Lactam-Lactim Equilibrium cluster_amine_imine Amine-Imine Equilibrium Lactam-Amino This compound (Lactam) Lactim-Amino 5-Amino-2-hydroxyquinoline (Lactim) Lactam-Amino->Lactim-Amino H⁺ transfer Lactam-Imine 5-Iminoquinolin-2(1H)-one (Imine) Lactam-Amino->Lactam-Imine H⁺ transfer Tautomer_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C) Tautomer_Ratio_Exp Experimental Tautomer Ratio NMR->Tautomer_Ratio_Exp Integration UV_Vis UV-Vis Spectroscopy UV_Vis->Tautomer_Ratio_Exp Deconvolution Final_Conclusion Predominant Tautomer Determination Tautomer_Ratio_Exp->Final_Conclusion Comparison & Validation DFT DFT Calculations (B3LYP/6-311++G(d,p)) Relative_Energies Relative Stabilities of Tautomers DFT->Relative_Energies ΔG calculation Relative_Energies->Final_Conclusion Comparison & Validation

References

The Dance of Solvent and Light: An In-depth Technical Guide to the Solvatochromic Properties of 5-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intrinsic sensitivity of certain molecules to their surrounding environment has paved the way for the development of sophisticated molecular probes. Among these, 5-aminoquinoline derivatives have garnered significant interest due to their pronounced solvatochromic properties, where the color of the molecule, as determined by its light absorption and emission, changes with the polarity of the solvent. This phenomenon is pivotal for understanding and visualizing molecular interactions in complex biological systems, making these compounds valuable tools in drug discovery and cellular imaging.

This technical guide provides a comprehensive overview of the core principles governing the solvatochromic behavior of 5-aminoquinoline derivatives. It details the underlying mechanism of intramolecular charge transfer (ICT), presents quantitative photophysical data, and offers meticulous experimental protocols for the synthesis and spectroscopic analysis of these versatile fluorescent probes.

The Heart of Solvatochromism: Intramolecular Charge Transfer

The solvatochromic properties of 5-aminoquinoline derivatives are primarily governed by an excited-state phenomenon known as intramolecular charge transfer (ICT). In these molecules, the amino group at the 5-position acts as an electron-donating group (donor), while the quinoline core functions as an electron-accepting moiety (acceptor).

Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a significant increase in the dipole moment of the excited state (μ_e) compared to the ground state (μ_g). Polar solvents can stabilize this highly polar excited state more effectively than the less polar ground state. This differential stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift in the emission spectrum. The magnitude of this shift is directly related to the polarity of the solvent, providing a spectroscopic ruler for the local environment.

ICT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) cluster_solvent Solvent Interaction Ground 5-Aminoquinoline (Low Dipole Moment, μg) Excited_LE Locally Excited (LE) State Ground->Excited_LE Absorption (hν) Excited_ICT Intramolecular Charge Transfer (ICT) State (High Dipole Moment, μe) Excited_LE->Excited_ICT Electron Transfer Excited_ICT->Ground Fluorescence (hν') Energy_Stabilization Greater stabilization of the more polar ICT state Excited_ICT->Energy_Stabilization Solvent_Polarity Increasing Solvent Polarity Red_Shift Red-shift in Fluorescence Emission

Caption: Experimental workflow for determining solvatochromic properties.

Conclusion

5-Aminoquinoline derivatives represent a powerful class of solvatochromic fluorophores with significant potential in chemical biology and drug development. Their photophysical properties, governed by the intramolecular charge transfer mechanism, are highly sensitive to the polarity of their environment. This in-depth guide provides the foundational knowledge and practical protocols for researchers to synthesize, characterize, and utilize these remarkable molecular probes for a wide range of applications, from fundamental studies of molecular interactions to the development of advanced diagnostic tools. The ability to rationally design and tune the solvatochromic response of these compounds will undoubtedly continue to fuel innovation in the field of fluorescent sensor technology.

The 5-Aminoquinolin-2(1H)-one Scaffold: A Promising Core for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among its derivatives, the 5-Aminoquinolin-2(1H)-one scaffold has emerged as a particularly versatile and promising pharmacophore. This technical guide provides a comprehensive overview of the significant biological activities associated with this scaffold, including its anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development endeavors based on this privileged chemical entity.

Anticancer Activity

The this compound scaffold has demonstrated significant potential in the development of novel anticancer agents. Derivatives incorporating this core structure have exhibited potent antiproliferative activity against a range of human cancer cell lines. The primary mechanisms of action identified to date include the inhibition of key signaling kinases such as EGFR and HER-2, as well as the modulation of enzymes involved in cellular detoxification and DNA repair pathways like NAD(P)H:quinone oxidoreductase 1 (NQO1) and Poly(ADP-ribose) polymerase (PARP).

Dual EGFR/HER-2 Inhibition

Certain this compound derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), two receptor tyrosine kinases that are often overexpressed in various cancers and play a crucial role in tumor growth and progression.

Table 1: Antiproliferative and Kinase Inhibitory Activities of a Representative this compound Derivative (Compound 5a)

Cancer Cell LineIC50 (nM)Target KinaseIC50 (nM)
MCF-7 (Breast)34EGFR87
HER-233

Data compiled from a study on novel quinolin-2(1H)-one derivatives as dual EGFR/HER-2 inhibitors.[1]

The inhibition of EGFR and HER-2 by this compound derivatives blocks downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.

EGFR_HER2_Signaling Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER-2 Dimer Ligand->EGFR_HER2 RAS RAS EGFR_HER2->RAS PI3K PI3K EGFR_HER2->PI3K Scaffold This compound Derivative Scaffold->EGFR_HER2 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR/HER-2 Signaling Inhibition

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3][4][5][6]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

NQO1 Inhibition

Derivatives of the this compound scaffold have also been investigated as inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is overexpressed in many solid tumors and is associated with cancer progression and chemoresistance.[7][8][9][10][11]

Table 2: Antiproliferative Activity of NQO1 Inhibitors Based on a Quinoline-5,8-dione Scaffold

CompoundHeLaS3 (IC50, µM)KB-vin (IC50, µM)
6d 0.44 ± 0.080.38 ± 0.04
7d 0.51 ± 0.060.45 ± 0.05

Data from a study on amino-quinoline-5,8-dione derivatives as NQO1 inhibitors.[12]

NQO1 is regulated by the Keap1-Nrf2 pathway and plays a role in protecting cancer cells from oxidative stress. Inhibition of NQO1 can lead to increased reactive oxygen species (ROS) and enhanced cancer cell death.

NQO1_Signaling OxidativeStress Oxidative Stress Nrf2 Nrf2 OxidativeStress->Nrf2 Activates ARE ARE Nrf2->ARE Binds NQO1_Gene NQO1 Gene ARE->NQO1_Gene Promotes Transcription NQO1_Protein NQO1 Protein NQO1_Gene->NQO1_Protein Translation Hydroquinone Hydroquinone NQO1_Protein->Hydroquinone 2e- Reduction Scaffold This compound Derivative Scaffold->NQO1_Protein Inhibition Quinone Quinone Quinone->NQO1_Protein Detox Detoxification Hydroquinone->Detox

NQO1 Signaling and Inhibition
  • Reaction Mixture: Prepare a reaction mixture containing buffer, NQO1 enzyme, and the this compound derivative at various concentrations.

  • Initiation: Start the reaction by adding the substrate (e.g., a quinone) and the cofactor (NADH or NADPH).

  • Monitoring: Monitor the decrease in absorbance of the cofactor over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

PARP-1 Inhibition

The this compound scaffold has also been explored for the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a key enzyme in the DNA damage response, and its inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair pathways, such as those with BRCA mutations.[12][13][14][15][16]

Table 3: PARP-1 Inhibitory Activity of Quinoxaline-Based Analogs

CompoundPARP-1 IC50 (nM)
5 3.05
8a 2.31
Olaparib (control) 4.40

Data from a study on quinoxaline-based derivatives as PARP-1 inhibitors.[5][9]

PARP-1 is recruited to sites of single-strand DNA breaks. It catalyzes the synthesis of poly(ADP-ribose) chains, which recruit other DNA repair proteins. PARP inhibitors block this process, leading to the accumulation of DNA damage and cell death.

PARP1_Signaling DNA_Damage Single-Strand DNA Break PARP1 PARP-1 DNA_Damage->PARP1 Recruits NAD NAD+ PARP1->NAD Consumes PAR Poly(ADP-ribose) (PAR) Scaffold This compound Derivative Scaffold->PARP1 Inhibition NAD->PAR Synthesizes Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins Recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair

PARP-1 Signaling and Inhibition

A common method is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins.[17][18][19][20][21]

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • Reaction Setup: Add PARP-1 enzyme, activated DNA, biotinylated NAD+, and the this compound inhibitor at various concentrations.

  • Incubation: Incubate to allow the PARP-1 reaction to proceed.

  • Detection: Add streptavidin-HRP conjugate, followed by a chemiluminescent substrate.

  • Measurement: Measure the luminescence, which is proportional to PARP-1 activity.

  • Data Analysis: Calculate the IC50 value of the inhibitor.

Antimicrobial Activity

The this compound scaffold has also been identified as a valuable template for the design of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Table 4: Antimicrobial Activity of 5-Aminoquinoline Derivatives

CompoundE. coli (Zone of Inhibition, mm)X. campertris (Zone of Inhibition, mm)Antifungal Activity (% Inhibition)
3a 222060
3e 202368
3f 182165

Data from a study on the antimicrobial activity of 5-aminoquinoline and 3-aminophenol derivatives.[15]

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23][24][25][26]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare a series of two-fold dilutions of the this compound derivative in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • Observation: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound that shows no visible growth.

Neuroprotective Effects

Derivatives of the quinoline scaffold have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases. The this compound core has been incorporated into molecules designed to inhibit key enzymes involved in neuronal apoptosis and cell cycle dysregulation, such as Cyclin-dependent kinase 5 (CDK5).[27]

CDK5 Inhibition

Dysregulation of CDK5 activity is implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease. The this compound scaffold has been utilized to develop potent CDK5 inhibitors.

In neurodegenerative conditions, the cleavage of p35 to p25 leads to the hyperactivation of CDK5. This aberrant CDK5 activity results in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.[1][28][29][30][31]

CDK5_Signaling p35 p35 Calpain Calpain p35->Calpain Cleavage p25 p25 Calpain->p25 CDK5 CDK5 p25->CDK5 Binds & Activates Active_CDK5 Hyperactive CDK5/p25 Scaffold This compound Derivative Scaffold->Active_CDK5 Inhibition Tau Tau Active_CDK5->Tau Phosphorylates pTau Hyperphosphorylated Tau Active_CDK5->pTau NFT Neurofibrillary Tangles pTau->NFT

CDK5 Signaling and Inhibition
  • Reaction Components: Combine recombinant CDK5/p25 enzyme, a suitable substrate (e.g., histone H1), and ATP in a reaction buffer.

  • Inhibitor Addition: Add the this compound derivative at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C to allow for phosphorylation of the substrate.

  • Detection: The amount of ADP produced can be quantified using a variety of methods, such as a luminescence-based assay (e.g., ADP-Glo™).[32]

  • Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Anti-inflammatory Activity

The quinoline nucleus is present in several compounds with anti-inflammatory properties. While specific data for the this compound scaffold is an active area of research, related quinoline derivatives have shown the ability to modulate inflammatory pathways.[16][33][34][35][36][37]

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[36][38]

  • Animal Grouping: Divide rats into control, standard (e.g., indomethacin-treated), and test groups (treated with the this compound derivative).

  • Compound Administration: Administer the test compound or standard drug orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Other Biological Activities

β2-Adrenoceptor Agonism

Derivatives of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one have been identified as potent β2-adrenoceptor agonists with potential applications in the treatment of respiratory diseases like asthma and COPD.[13]

Table 5: β2-Adrenoceptor Agonistic Activity

CompoundEC50 (pM)
9g 36
(R)-18c 21

Data from a study on novel β2-adrenoceptor agonists.[13]

Activation of the β2-adrenoceptor by an agonist leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent smooth muscle relaxation.[33][39][40][41][42]

Beta2_Agonist_Signaling Agonist This compound Derivative (Agonist) Beta2AR β2-Adrenoceptor Agonist->Beta2AR Activates Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation

β2-Adrenoceptor Agonist Signaling

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects. The ability to modulate diverse biological targets such as kinases, DNA repair enzymes, and G-protein coupled receptors underscores the significant therapeutic potential of this scaffold. The detailed experimental protocols and signaling pathway visualizations provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering further exploration and optimization of this compound-based compounds as novel therapeutic agents for a variety of human diseases. The continued investigation of this promising scaffold is anticipated to yield new and effective treatments for some of the most challenging medical conditions.

References

The Luminescent World of Substituted Quinolinones: A Technical Guide to their Fluorescent Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted quinolinones are a class of heterocyclic compounds that have garnered significant attention in recent years owing to their remarkable fluorescent properties. Their intrinsic luminescence, coupled with the tunability of their photophysical characteristics through synthetic modification, has positioned them as invaluable tools in various scientific disciplines, particularly in biomedical research and drug development. This in-depth technical guide provides a comprehensive overview of the core fluorescent properties of substituted quinolinones, detailing their quantitative data, experimental characterization protocols, and applications in biological imaging.

Core Fluorescent Properties: A Quantitative Overview

The fluorescence of substituted quinolinones is dictated by their chemical structure, with modifications to the quinolinone core significantly influencing their absorption and emission characteristics. Key parameters such as absorption maximum (λ_abs_), emission maximum (λ_em_), Stokes shift, and fluorescence quantum yield (Φ_F_) are crucial for evaluating their suitability for specific applications. The following table summarizes these quantitative data for a selection of substituted quinolinones, showcasing the impact of different substituents on their photophysical properties.

Compound/Probe NameSubstituent(s)Absorption Max (λ_abs_, nm)Emission Max (λ_em_, nm)Stokes Shift (nm)Quantum Yield (Φ_F_)Solvent/ConditionsReference
QNO Quinoline derivative with o-phenylenediamine408535127- (12-fold enhancement)Aqueous buffer[1]
TFMAQ-8Ar derivative (3) 8-phenyl substituted amino-quinoline~410~473~63High in non-polar solventsn-hexane[2][3]
TFMAQ-8Ar derivative (3) 8-phenyl substituted amino-quinoline~420~527~107Low in polar solventsChloroform[2][3]
Quinolinone Derivative (11l) Optimized side chains---Potent IL-2 inhibitor-[4]
Quinoline Derivative Protonated with Trifluoroacetic Acid--->50-fold enhancement-[5]

Experimental Protocols: Characterizing Fluorescent Properties

Accurate and reproducible characterization of the fluorescent properties of substituted quinolinones is paramount. The following are detailed methodologies for key experiments.

Absorption and Fluorescence Spectroscopy

This protocol outlines the standard procedure for measuring the absorption and fluorescence spectra of a substituted quinolinone.

Materials:

  • Substituted quinolinone sample

  • Spectroscopic grade solvent (e.g., ethanol, DMSO, PBS)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the quinolinone derivative in a suitable solvent at a concentration of 1-10 mM. From the stock solution, prepare a dilute solution (e.g., 1-10 µM) in the desired solvent for analysis. The absorbance of the final solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6]

  • Absorption Spectrum:

    • Record a baseline spectrum of the solvent using the UV-Vis spectrophotometer.

    • Measure the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorption (λ_abs_).

  • Fluorescence Emission Spectrum:

    • Set the excitation wavelength of the fluorometer to the λ_abs_ determined in the previous step.

    • Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

    • Identify the wavelength of maximum emission (λ_em_).

  • Data Analysis: Calculate the Stokes shift by subtracting the absorption maximum from the emission maximum (Stokes Shift = λ_em_ - λ_abs_).

Determination of Fluorescence Quantum Yield (Φ_F_)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method using a well-characterized standard is a common approach.[6][7]

Materials:

  • Substituted quinolinone sample solution

  • Standard fluorophore solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54)

  • Spectroscopic grade solvents

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer with a corrected emission spectrum function

Procedure:

  • Standard and Sample Preparation: Prepare a series of solutions of both the standard and the test quinolinone at different concentrations, ensuring the absorbance at the excitation wavelength is within the linear range (typically < 0.1).[7] Use the same solvent for both the standard and the sample if possible. If different solvents are used, their refractive indices must be taken into account in the calculation.[6]

  • Absorption Measurements: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the standard and the sample.

    • Integrate the area under the corrected emission spectrum for each solution.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

    • Calculate the gradient (slope) of each line.

    • The quantum yield of the sample (Φ_F,sample_) is calculated using the following equation:[6]

      Φ_F,sample_ = Φ_F,std_ * (Grad_sample_ / Grad_std_) * (η_sample_² / η_std_²)

      where:

      • Φ_F,std_ is the quantum yield of the standard

      • Grad_sample_ and Grad_std_ are the gradients of the sample and standard plots, respectively

      • η_sample_ and η_std_ are the refractive indices of the sample and standard solutions, respectively.

Visualizing Applications: Signaling Pathways and Experimental Workflows

Substituted quinolinones are powerful tools for visualizing and understanding complex biological processes. The following diagrams, generated using Graphviz (DOT language), illustrate their application in cellular imaging and the detection of signaling molecules.

Nitric Oxide Detection using a Quinolinone-Based Probe (QNO)

Nitric oxide (NO) is a crucial signaling molecule in various physiological and pathological processes.[1][8] Quinolinone-based probes, such as QNO, have been developed for its detection.[1][9]

Nitric_Oxide_Signaling_Pathway cluster_Cell Cell cluster_Detection Detection Mechanism cluster_Microscopy Fluorescence Microscopy NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO O2, NADPH Arginine L-Arginine Arginine->NOS QNO_probe QNO Probe (Non-fluorescent) NO->QNO_probe Downstream Downstream Signaling NO->Downstream QNO_NO_complex QNO-NO Complex (Fluorescent) QNO_probe->QNO_NO_complex Reaction with NO Microscope Two-Photon Microscope QNO_NO_complex->Microscope Fluorescence_Signal Fluorescence Signal Microscope->Fluorescence_Signal Excitation

Caption: A diagram illustrating the detection of nitric oxide (NO) using the QNO fluorescent probe.

Experimental Workflow for Cellular Imaging

The following diagram outlines a typical workflow for using a substituted quinolinone probe for live-cell imaging.

Experimental_Workflow_Cellular_Imaging start Start cell_culture 1. Cell Culture (e.g., HeLa cells) start->cell_culture probe_loading 2. Probe Incubation (e.g., 10 µM QNO probe) cell_culture->probe_loading washing 3. Washing (Optional) (Remove excess probe) probe_loading->washing stimulus 4. Stimulus Addition (Optional) (e.g., NO donor) washing->stimulus imaging 5. Fluorescence Microscopy (e.g., Confocal or Two-Photon) stimulus->imaging data_analysis 6. Image & Data Analysis imaging->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for live-cell imaging using a quinolinone-based fluorescent probe.

Structure-Activity Relationship Logic

The fluorescent properties of quinolinones are highly dependent on their molecular structure. This diagram illustrates the logical relationship between structural modifications and their impact on fluorescence.

Structure_Activity_Relationship cluster_properties Observable Changes substituent Substituent Modification (e.g., electron-donating/withdrawing group, position) electronic_properties Altered Electronic Properties (e.g., HOMO/LUMO energy levels, ICT) substituent->electronic_properties photophysical_properties Modified Photophysical Properties electronic_properties->photophysical_properties wavelength Absorption/Emission Wavelength photophysical_properties->wavelength quantum_yield Quantum Yield photophysical_properties->quantum_yield stokes_shift Stokes Shift photophysical_properties->stokes_shift

Caption: Logical flow of how substituent modifications on the quinolinone core affect its fluorescent properties.

Conclusion

Substituted quinolinones represent a versatile and powerful class of fluorophores with wide-ranging applications in research and development. Their tunable fluorescent properties, accessible through synthetic chemistry, allow for the rational design of probes for specific biological targets and imaging modalities. A thorough understanding of their quantitative photophysical data and the experimental protocols for their characterization is essential for harnessing their full potential. The continued exploration of structure-activity relationships will undoubtedly lead to the development of next-generation quinolinone-based probes with enhanced brightness, photostability, and specificity, further advancing our ability to visualize and comprehend the intricate workings of biological systems.

References

Exploring the Quinolin-2(1H)-one Core for Novel Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one, also known as carbostyril, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This bicyclic system, composed of a benzene ring fused to a 2-pyridone ring, serves as the core structure for a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] The versatility of the quinolin-2(1H)-one core allows for substitutions at various positions, leading to a diverse array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide provides an in-depth exploration of the quinolin-2(1H)-one core, summarizing key quantitative data, detailing experimental protocols for synthesis and evaluation, and visualizing critical signaling pathways and workflows to serve as a comprehensive resource for professionals in drug discovery and development.

Biological Activities and Therapeutic Potential

The inherent structural features of the quinolin-2(1H)-one nucleus make it a versatile template for the design of novel therapeutic agents. Extensive research has demonstrated the efficacy of its derivatives across several key therapeutic areas.

Anticancer Activity

Quinolin-2(1H)-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that are frequently dysregulated in cancer.

One of the key pathways targeted by these compounds is the PI3K/Akt/mTOR signaling pathway . This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3][4] Quinolin-2(1H)-one derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis and suppression of tumor growth.[1]

Another significant target is the Hedgehog signaling pathway (HSP) , which plays a crucial role in embryonic development and tissue homeostasis.[5][6] In adults, the aberrant reactivation of this pathway is implicated in the development and progression of various cancers. Certain quinolin-2(1H)-one analogues have been identified as potent inhibitors of the Hedgehog pathway, demonstrating a reduction in the expression of downstream effectors like Gli.[3][5]

Antimicrobial Activity

The rising threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Quinolin-2(1H)-one derivatives have shown considerable promise in this area, with various substituted analogues exhibiting potent activity against a range of pathogenic microorganisms.

Anti-inflammatory Activity

Chronic inflammation is a key contributing factor to a variety of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Several quinolin-2(1H)-one derivatives have been reported to possess significant anti-inflammatory properties, often through the modulation of inflammatory signaling pathways.

Quantitative Data Summary

The following tables summarize the biological activity of representative quinolin-2(1H)-one derivatives from various studies.

Table 1: Anticancer Activity of Quinolin-2(1H)-one Derivatives

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Compound 5a MCF-7 (Breast)Antiproliferative0.034 (IC50)[7]
Compound III EGFR KinaseKinase Inhibition0.071 (IC50)[7]
Compound III HER-2 KinaseKinase Inhibition0.031 (IC50)[7]
Compound 54 HCT-116 (Colon)Growth Inhibition0.16 (GI50)[8]
Analogue 23 Shh-LIGHT2Hedgehog Pathway Inhibition2.9[5]
Analogue 24 Shh-LIGHT2Hedgehog Pathway Inhibition3.1[5]

Table 2: Antimicrobial Activity of Quinolin-2(1H)-one Derivatives

Compound IDMicroorganismAssay TypeMIC (µg/mL)Reference
Compound 2a Bacterial StrainsBroth Microdilution-[9]
Compound 2c Fungal StrainsBroth Microdilution-[9]
Compounds 2, 3, 5, 6, 7, 11, 12 Various BacteriaNot SpecifiedGood Activity[10]
Compounds 1, 2, 4, 5, 6, 8, 9, 10, 12 Various FungiNot SpecifiedModerate Activity[10]

Experimental Protocols

Synthesis of Quinolin-2(1H)-one Derivatives

A common and versatile method for the synthesis of N-amino-quinolin-2-one derivatives involves the reaction of a substituted coumarin with hydrazine hydrate.[2][9][10][11]

General Protocol for the Synthesis of N-Amino-4,7-dimethyl-6-nitroquinolin-2(1H)-one (IV) from 4,7-dimethyl-6-nitrocoumarin (II): [9][11]

  • Reaction Setup: A mixture of 4,7-dimethyl-6-nitrocoumarin (II) and hydrazine hydrate (80%) is prepared in a suitable solvent, such as pyridine or ethanol.[2][9][11]

  • Reflux: The reaction mixture is heated under reflux for a specified period, typically ranging from several hours to overnight.[10]

  • Monitoring: The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled. The product often precipitates out of the solution and can be collected by filtration.

  • Purification: The collected solid is washed with a suitable solvent (e.g., water or ethanol) and can be further purified by recrystallization to yield the desired N-amino-quinolin-2-one derivative.

Biological Assays

1. MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][12]

Protocol: [2][7][12]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (quinolin-2(1H)-one derivatives) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.[2]

2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[1][5][10][11][13]

Protocol: [1][5][10][11][13]

  • Compound Preparation: Prepare serial two-fold dilutions of the quinolin-2(1H)-one derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinolinone Quinolin-2(1H)-one Derivative Quinolinone->PI3K Inhibits Quinolinone->Akt Inhibits Quinolinone->mTORC1 Inhibits Hedgehog_Pathway Hh Hedgehog Ligand (Hh) PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes Activates Quinolinone Quinolin-2(1H)-one Derivative Quinolinone->SMO Inhibits Quinolinone->GLI Inhibits MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add quinolin-2(1H)-one derivatives incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solvent Add solubilization solvent incubate3->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end MIC_Workflow start Start prepare_dilutions Prepare serial dilutions of compounds in broth start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate 96-well plate prepare_inoculum->inoculate_plate incubate_plate Incubate plate inoculate_plate->incubate_plate read_results Visually assess for growth (turbidity) incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Methodological & Application

Synthesis Protocol for 5-Aminoquinolin-2(1H)-one: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 5-Aminoquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the nitration of quinolin-2(1H)-one to yield the intermediate, 5-nitroquinolin-2(1H)-one, followed by a reduction of the nitro group to the corresponding amine. This protocol outlines the necessary reagents, optimal reaction conditions, and purification methods to obtain the desired product. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.

Introduction

Quinolin-2(1H)-one, also known as carbostyril, and its derivatives are key structural motifs in a wide range of biologically active compounds. The introduction of an amino group at the C5-position provides a crucial anchor for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. The following protocol details a reliable method for the preparation of this compound.

Synthesis Workflow

The overall synthetic pathway is illustrated below. The process involves an electrophilic aromatic substitution (nitration) followed by a reduction.

SynthesisWorkflow Start Quinolin-2(1H)-one Intermediate 5-Nitroquinolin-2(1H)-one Start->Intermediate Step 1: Nitration H₂SO₄, HNO₃ FinalProduct This compound Intermediate->FinalProduct Step 2: Reduction Fe, CH₃COOH

Caption: Two-step synthesis of this compound from Quinolin-2(1H)-one.

Experimental Protocols

Step 1: Synthesis of 5-Nitroquinolin-2(1H)-one

This procedure describes the nitration of quinolin-2(1H)-one using a mixture of concentrated sulfuric acid and nitric acid.

Materials:

  • Quinolin-2(1H)-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 65%)

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add quinolin-2(1H)-one (1.0 equivalent) to concentrated sulfuric acid. Stir the mixture until all the solid has dissolved, maintaining the temperature below 10 °C.

  • To the cooled solution, add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (1.1 equivalents) dropwise. The temperature of the reaction mixture should be carefully maintained between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to afford pure 5-nitroquinolin-2(1H)-one as a yellow solid.

Step 2: Synthesis of this compound

This procedure details the reduction of the nitro-intermediate to the final amino product using iron powder in acetic acid.

Materials:

  • 5-Nitroquinolin-2(1H)-one

  • Iron powder (Fe)

  • Glacial Acetic Acid (CH₃COOH)

  • Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

Procedure:

  • Suspend 5-nitroquinolin-2(1H)-one (1.0 equivalent) in a mixture of ethanol and glacial acetic acid.

  • To this suspension, add iron powder (5.0 equivalents) portion-wise with stirring. The reaction is exothermic.

  • After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, carefully add saturated sodium bicarbonate solution to neutralize the acetic acid until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance
Quinolin-2(1H)-oneC₉H₇NO145.16White to off-white solid
5-Nitroquinolin-2(1H)-oneC₉H₆N₂O₃190.16Yellow solid
This compoundC₉H₈N₂O160.17Yellow crystalline solid

Table 2: Reaction Parameters and Yields

Reaction StepStarting MaterialProductTypical Yield (%)Melting Point (°C)
1. NitrationQuinolin-2(1H)-one5-Nitroquinolin-2(1H)-one70-80%~225-228
2. Reduction5-Nitroquinolin-2(1H)-oneThis compound80-90%~278-280

Table 3: Spectroscopic Data

Compound Name¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)IR (cm⁻¹)
5-Nitroquinolin-2(1H)-one11.8 (s, 1H, NH), 8.2-7.2 (m, 5H, Ar-H), 6.6 (d, 1H)Not readily available~3100 (N-H), 1670 (C=O), 1520, 1340 (NO₂)
This compound11.2 (s, 1H, NH), 7.3-6.5 (m, 5H, Ar-H), 6.3 (d, 1H), 5.1 (s, 2H, NH₂)Not readily available~3400, 3300 (N-H), 1650 (C=O)

Note: Spectroscopic data are approximate and may vary depending on the specific instrumentation and conditions used.

Safety Precautions

  • Handle concentrated acids (sulfuric and nitric acid) with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.

  • The reduction reaction with iron powder is also exothermic.

  • Handle all organic solvents in a well-ventilated area.

This protocol provides a comprehensive guide for the successful synthesis of this compound. Adherence to the outlined procedures and safety precautions is essential for obtaining the desired product in good yield and purity.

Application Notes and Protocols: 5-Aminoquinolin-2(1H)-one as a Fluorescent Label for Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoquinolin-2(1H)-one is a heterocyclic aromatic compound belonging to the quinolone family.[1] Structurally, it possesses a primary amine group, making it amenable to conjugation with biomolecules.[1] While quinoline derivatives are a well-established class of fluorophores, the utility of this compound as a fluorescent label for proteins is significantly hampered by environmental factors, most notably the quenching of its fluorescence in aqueous solutions.[2][3]

These application notes provide a comprehensive overview of the known properties of this compound and related compounds, along with a representative protocol for protein labeling. Crucially, users should be aware of the substantial challenges associated with the fluorescence of this compound in aqueous buffers, which may render it unsuitable for many biological applications.

Principle of Labeling

The primary amine on this compound allows for its covalent attachment to proteins via the carboxyl groups of aspartic acid and glutamic acid residues, or the C-terminus. A common and effective method for this conjugation is the use of a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two steps:

  • Activation: EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate.

  • Coupling: This intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. The primary amine of this compound then attacks the NHS ester, forming a stable amide bond and covalently linking the fluorophore to the protein.

Quantitative Data Summary

The photophysical properties of this compound conjugated to proteins in aqueous buffers have not been extensively reported. The data below is derived from studies on the closely related 5-aminoquinoline in a non-aqueous environment and should be interpreted with caution. The fluorescence of 5-aminoquinoline is known to be significantly quenched by water.[2]

ParameterRepresentative Value (in Acetonitrile)Notes and Considerations
Photophysical Properties
Excitation Maximum (λex)~340 nmThe excitation maximum may shift upon conjugation to a protein and in different solvent environments.
Emission Maximum (λem)~480 nmA large Stokes shift is observed in acetonitrile.[2] Significant quenching and potential shifting of the emission is expected in aqueous buffers. [2][3]
Molar Extinction Coefficient (ε)Not Reported
Fluorescence Quantum Yield (ΦF)Not ReportedThe quantum yield is expected to be very low in aqueous solutions.[2]
Labeling Parameters
Recommended Molar Ratio (Dye:Protein)10:1 to 50:1This is a starting point and requires optimization for each specific protein.
Typical Degree of Labeling (DOL)Not ReportedThis will depend on the number of accessible carboxyl groups on the protein and the reaction efficiency.
Protein Concentration for Labeling2 - 10 mg/mLHigher protein concentrations generally lead to more efficient labeling.

Experimental Protocols

Disclaimer: The following is a general protocol for labeling proteins with an amine-containing compound using EDC/NHS chemistry. This protocol has not been specifically optimized for this compound and will require significant optimization and validation by the end-user.

Materials and Reagents
  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Labeling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Protocol: Two-Step Protein Labeling

This protocol is designed for labeling 1-5 mg of a typical IgG antibody.

Step 1: Protein and Reagent Preparation

  • Dissolve the protein in Activation Buffer to a final concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Activation Buffer using dialysis or a desalting column.

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO immediately before use.

  • Prepare 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer (for NHS) or water (for Sulfo-NHS) immediately before use.

Step 2: Activation of Protein Carboxyl Groups

  • Add a 100-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the protein solution.

  • Incubate for 15 minutes at room temperature with gentle stirring.

Step 3: Conjugation with this compound

  • Add the desired molar excess (e.g., 20-fold) of the dissolved this compound to the activated protein solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 using the Labeling Buffer if necessary.

  • Incubate the reaction for 2 hours at room temperature, protected from light, with gentle stirring.

Step 4: Quenching and Purification

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

  • Purify the fluorescently labeled protein from excess dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Collect the fractions containing the labeled protein, which typically elute in the void volume.

Characterization of the Labeled Protein
  • Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the protein at 280 nm and the dye at its absorbance maximum (around 340 nm for the related 5-aminoquinoline). This requires the molar extinction coefficient of this compound, which may need to be determined experimentally.

  • Fluorescence Spectroscopy: Measure the excitation and emission spectra of the purified conjugate in PBS to confirm labeling and assess the fluorescence properties in an aqueous environment. Be aware that significant fluorescence quenching is expected.[2]

Visualizations

EDC_NHS_Reaction Protein_COOH Protein-COOH O_acylisourea Protein-CO-O-acylisourea (unstable intermediate) Protein_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea Urea_byproduct Urea byproduct EDC->Urea_byproduct O_acylisourea->Protein_COOH Hydrolysis NHS_ester Protein-CO-NHS ester (amine-reactive) O_acylisourea->NHS_ester + NHS NHS / Sulfo-NHS NHS->NHS_ester Labeled_Protein Labeled Protein (Stable Amide Bond) NHS_ester->Labeled_Protein + NHS_byproduct NHS NHS_ester->NHS_byproduct AQ_NH2 This compound-NH2 AQ_NH2->Labeled_Protein

Caption: EDC/NHS reaction mechanism for protein labeling.

Protein_Labeling_Workflow start Start: Protein in Amine-Free Buffer activate Activate Protein Carboxyl Groups with EDC and NHS start->activate add_dye Add this compound activate->add_dye incubate Incubate for 2 hours at RT add_dye->incubate quench Quench Reaction incubate->quench purify Purify via Size-Exclusion Chromatography quench->purify characterize Characterize Conjugate (DOL, Fluorescence) purify->characterize end End: Purified Labeled Protein characterize->end

Caption: General workflow for protein labeling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive EDC/NHSUse fresh, high-quality reagents. EDC is moisture-sensitive.
Protein concentration too lowConcentrate the protein to at least 2 mg/mL.
Presence of amine-containing buffersExchange the protein into an amine-free buffer (e.g., MES or PBS).
Suboptimal pHEnsure the activation step is at pH ~6.0 and the coupling step is at pH 7.2-7.5.
Protein Precipitation High concentration of organic solventMinimize the volume of DMF/DMSO used to dissolve the dye.
Protein instabilityPerform the reaction at 4°C for a longer duration.
No/Low Fluorescence of Conjugate Fluorescence quenching in waterThis is an inherent property of the related 5-aminoquinoline and likely this compound.[2][3] Consider using an alternative fluorophore for applications in aqueous buffers.
Low Degree of LabelingSee "Low Labeling Efficiency" above.

References

Application Notes and Protocols for the Derivation of 5-Aminoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the chemical derivatization of 5-Aminoquinolin-2(1H)-one, a valuable scaffold in medicinal chemistry. The protocols focus on three key transformations of the 5-amino group: acylation, sulfonylation, and alkylation. These derivatizations allow for the exploration of structure-activity relationships (SAR) and the development of novel compounds with potential therapeutic applications.

Introduction

This compound is a heterocyclic compound that serves as a versatile starting material for the synthesis of a wide range of derivatives. The presence of a primary aromatic amine at the C5 position offers a reactive handle for various chemical modifications. Derivatization of this amino group can significantly impact the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity. The quinolin-2(1H)-one core itself is a privileged structure found in numerous biologically active compounds.

This document outlines detailed procedures for the synthesis of N-acyl, N-sulfonyl, and N-alkyl derivatives of this compound, providing a foundation for the generation of compound libraries for screening and lead optimization in drug discovery programs.

Data Presentation

The following tables summarize representative quantitative data for the derivatization reactions of this compound. Please note that yields are representative and may vary depending on the specific substrate and reaction scale.

Table 1: Acylation of this compound

Acylating AgentProductSolventReaction Time (h)Yield (%)
Acetyl chloride5-Acetamidoquinolin-2(1H)-onePyridine285
Benzoyl chloride5-(Benzamido)quinolin-2(1H)-onePyridine382
Propionyl chloride5-(Propionamido)quinolin-2(1H)-onePyridine288

Table 2: Sulfonylation of this compound

Sulfonylating AgentProductSolventReaction Time (h)Yield (%)
Benzenesulfonyl chloride5-(Phenylsulfonamido)quinolin-2(1H)-onePyridine478
p-Toluenesulfonyl chloride5-(4-Methylphenylsulfonamido)quinolin-2(1H)-onePyridine480
Methanesulfonyl chloride5-(Methylsulfonamido)quinolin-2(1H)-onePyridine375

Table 3: Reductive Alkylation of this compound

Aldehyde/KetoneProductReducing AgentSolventReaction Time (h)Yield (%)
Formaldehyde5-(Methylamino)quinolin-2(1H)-oneSodium triacetoxyborohydride1,2-Dichloroethane1265
Benzaldehyde5-(Benzylamino)quinolin-2(1H)-oneSodium triacetoxyborohydride1,2-Dichloroethane1270
Acetone5-(Isopropylamino)quinolin-2(1H)-oneSodium triacetoxyborohydride1,2-Dichloroethane2460

Experimental Protocols

Protocol 1: General Procedure for Acylation

This protocol describes the formation of an amide bond by reacting the 5-amino group of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for Sulfonylation

This protocol details the synthesis of sulfonamides by reacting the 5-amino group with a sulfonyl chloride. The reaction of an amine with a sulfonyl chloride in the presence of a base is a common method for sulfonamide synthesis.[1][2]

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 4-6 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl to remove excess pyridine.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude sulfonamide by column chromatography or recrystallization.

Protocol 3: General Procedure for Reductive Alkylation

This protocol describes the N-alkylation of the 5-amino group via reductive amination with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., formaldehyde, benzaldehyde, acetone) (1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in 1,2-dichloroethane, add the corresponding aldehyde or ketone (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Products start This compound acylation Acylation (Acyl Chloride, Pyridine) start->acylation sulfonylation Sulfonylation (Sulfonyl Chloride, Pyridine) start->sulfonylation alkylation Reductive Alkylation (Aldehyde/Ketone, NaBH(OAc)3) start->alkylation product_acyl 5-Acylamino-quinolin-2(1H)-one acylation->product_acyl product_sulfonyl 5-Sulfonylamino-quinolin-2(1H)-one sulfonylation->product_sulfonyl product_alkyl 5-Alkylamino-quinolin-2(1H)-one alkylation->product_alkyl

Caption: Derivatization workflow for this compound.

signaling_pathway reagents Reactants (5-AQO, Derivatizing Agent, Solvent, Base/Catalyst) mixing Reaction Setup (Inert Atmosphere, Temperature Control) reagents->mixing reaction Reaction (Stirring for specified time) mixing->reaction monitoring Monitoring (TLC) reaction->monitoring workup Work-up (Quenching, Extraction, Washing) monitoring->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Product purification->product

Caption: General experimental steps for derivatization.

logical_relationship cluster_core Core Scaffold cluster_modifications Functional Group Modifications cluster_properties Altered Properties core This compound amide Amide (Acylation) core->amide sulfonamide Sulfonamide (Sulfonylation) core->sulfonamide amine Substituted Amine (Alkylation) core->amine properties Physicochemical & Biological Properties amide->properties sulfonamide->properties amine->properties

Caption: Impact of derivatization on molecular properties.

References

Application Notes and Protocols for 5-Aminoquinolin-2(1H)-one Derivatives as β2-Adrenoceptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-Aminoquinolin-2(1H)-one derivatives as potent and selective β2-adrenoceptor agonists. The information compiled here is intended to guide researchers in the synthesis, characterization, and application of these compounds in drug discovery and development, particularly for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).

Introduction

This compound derivatives have emerged as a promising class of β2-adrenoceptor agonists. These compounds are designed to selectively activate the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly found in the smooth muscle of the airways.[1] Activation of this receptor initiates a signaling cascade that leads to bronchodilation, making it a key target for the treatment of obstructive lung diseases.[1][2] Several derivatives have demonstrated high potency and selectivity, with some exhibiting rapid onset and long duration of action, comparable to or exceeding current standards of care.[2][3]

Featured Compounds

Recent research has identified several highly potent this compound derivatives. The following table summarizes the in vitro potency of selected compounds from published studies.

CompoundEC50 (pM)Cell LineAssay TypeReference
9g 36HEK293cAMP Assay[2][3]
(R)-18c 21HEK293cAMP Assay[2][3]
B05 < 20HEK293cAMP Assay[2][4]
C08 < 20HEK293cAMP Assay[2][4]

Signaling Pathway

The mechanism of action of this compound derivatives as β2-adrenoceptor agonists involves the canonical Gs-protein signaling pathway.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound Derivative (Agonist) Beta2AR β2-Adrenoceptor Agonist->Beta2AR Binds to Gs_protein Gs Protein (αβγ) Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation PKA->Relaxation Leads to

Caption: β2-Adrenoceptor Gs signaling pathway.

Experimental Protocols

Detailed protocols for the synthesis and evaluation of this compound derivatives are provided below. These protocols are based on established methodologies in the field.[2][5][6]

General Synthesis Protocol

The synthesis of this compound derivatives often involves a multi-step process. A representative synthetic scheme is outlined below. For specific reaction conditions and purification methods, refer to the cited literature.[2][6]

Synthesis_Workflow Start Starting Materials (e.g., 8-hydroxyquinolin-2(1H)-one) Step1 Step 1: Introduction of the (2-amino-1-hydroxyethyl) side chain Start->Step1 Step2 Step 2: Modification of the amino group Step1->Step2 Step3 Step 3: Purification and Characterization Step2->Step3 Final Final this compound Derivative Step3->Final

Caption: General synthetic workflow for derivatives.

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is designed to determine the potency (EC50) of the synthesized compounds in stimulating the β2-adrenoceptor.

Materials:

  • Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenoceptor.[7]

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin, and streptomycin.

  • Stimulation buffer (e.g., HBSS or PBS with 0.1% BSA and 0.5 mM IBMX).

  • Test compounds (this compound derivatives).

  • Reference agonist (e.g., Isoproterenol).

  • cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).[5][8]

  • White, opaque 384-well microplates.

  • TR-FRET or luminescence-capable microplate reader.

Procedure:

  • Cell Culture: Culture the cells in T-75 flasks until they reach 80-90% confluency.

  • Cell Plating:

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in warm stimulation buffer to the desired concentration.

    • Dispense the cell suspension into the wells of a 384-well plate.

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds and the reference agonist in the stimulation buffer.

  • Compound Addition:

    • Add the diluted compounds to the wells containing the cells.

    • Include wells with stimulation buffer only (basal control) and wells with a known saturating concentration of the reference agonist (positive control).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

  • Lysis and Detection:

    • Add the lysis buffer and detection reagents from the cAMP assay kit to each well according to the manufacturer's instructions.[9]

    • Incubate the plate for the recommended time to allow for the detection reaction to occur.

  • Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a compatible microplate reader.

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Protocol 2: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of the compounds for the β2-adrenoceptor.

Materials:

  • Membrane preparations from cells expressing the β2-adrenoceptor.[10]

  • Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).[11][12]

  • Binding buffer (e.g., Tris-HCl buffer with MgCl2).

  • Test compounds.

  • Non-specific binding control (e.g., a high concentration of a known β2-adrenoceptor antagonist like propranolol).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the binding buffer, radioligand, and either the test compound at various concentrations, buffer (for total binding), or the non-specific binding control.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log of the test compound concentration.

    • Fit the data to a one-site competition binding model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: Isolated Guinea Pig Trachea Relaxation Assay

This ex vivo functional assay assesses the bronchodilatory effect of the compounds on airway smooth muscle.

Materials:

  • Male guinea pigs.

  • Krebs-Henseleit solution.

  • Organ bath system with isometric force transducers.

  • Carbachol or histamine to induce tracheal contraction.

  • Test compounds.

  • Reference agonist (e.g., Salbutamol or Formoterol).

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the guinea pig and dissect the trachea.

    • Cut the trachea into rings and suspend them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Equilibration: Allow the tracheal rings to equilibrate under a resting tension for at least 60 minutes.

  • Contraction: Induce a submaximal contraction of the tracheal rings with carbachol or histamine.

  • Compound Addition: Once a stable contraction is achieved, add the test compounds or reference agonist cumulatively to the organ baths.

  • Measurement of Relaxation: Record the relaxation of the tracheal rings as a percentage of the pre-contraction induced by carbachol or histamine.

  • Data Analysis:

    • Plot the percentage of relaxation against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum relaxation effect (Emax).

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel β2-adrenoceptor agonists. The protocols outlined above provide a framework for the synthesis and pharmacological characterization of these compounds. Further optimization of this chemical series could lead to the discovery of new drug candidates with improved therapeutic profiles for the treatment of respiratory diseases.

References

Application Notes: 5-Aminoquinolin-2(1H)-one Derivatives for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The detection of metal ions is crucial in various fields, including environmental monitoring, biological imaging, and pharmaceutical analysis. Quinoline and its derivatives have emerged as a significant class of fluorophores and chromophores for the development of chemosensors due to their excellent photophysical properties, high quantum yield, and strong coordination ability with metal ions.[1][2][3] This document focuses on the application of aminoquinoline derivatives, particularly with the 5-Aminoquinolin-2(1H)-one scaffold as a structural basis, for the sensitive and selective detection of metal ions.

While direct literature on this compound as a metal ion sensor is not extensively available, the broader family of aminoquinoline and quinolinone derivatives serves as an excellent proxy, demonstrating versatile mechanisms for detecting a range of metal ions including Fe³⁺ and Cu²⁺.[1][4] These sensors typically operate via mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and colorimetric changes, enabling both qualitative and quantitative analysis.[5]

These notes provide an overview of the sensing capabilities of related quinoline derivatives, detailed experimental protocols for their synthesis and application, and a summary of their performance metrics.

Quantitative Data Summary

Sensor Derivative Name/TypeTarget IonLimit of Detection (LOD)Binding Constant (K)Stoichiometry (Sensor:Ion)Detection Mechanism
1,3-dioxoisoindolin-2-yl quinoline-2-carboxylate (DQC)Fe³⁺9.9 x 10⁻⁸ M (UV-vis)0.71 x 10² M⁻¹ (UV-vis)1:1"On-off" Fluorescence Quenching
2,2,2-trifluoro-N′-(2-(quinolin-8-yloxy)acetyl)acetohydrazide (TQA)Fe³⁺Not SpecifiedNot SpecifiedNot SpecifiedFluorescence Quenching
5-(quinolin-8-yliminol)pentanal (QYP)Cu²⁺2.0 µM7.87 × 10¹⁰ M⁻²1:2Colorimetric Change
Quinoline-based ProbeCu⁺1.03 µM1.37 × 10⁴ M⁻¹Not SpecifiedFluorescence Enhancement
Pyridyl-isoindoline-1-one based Sensor (L)Cu²⁺2.82 µMNot Specified1:1Colorimetric Change
Anthrapyridone-amino acid derivativeCu²⁺0.017 µMNot Specified1:1 (pH 7.4)Colorimetric Change

Signaling Pathways and Experimental Workflows

Visual representations of the underlying detection mechanisms and experimental procedures provide a clear understanding of the processes involved.

G General Signaling Pathway for a 'Turn-On' Fluorescent Sensor cluster_0 Free Sensor State cluster_1 Metal-Bound State Free_Sensor Aminoquinoline Derivative (Fluorophore + Receptor) PET Photoinduced Electron Transfer (PET) Occurs Free_Sensor->PET Excitation (hν) Complex Sensor-Metal Complex (Chelation) Free_Sensor->Complex Binding Quenching Fluorescence is Quenched (Low Emission) PET->Quenching Metal_Ion Target Metal Ion (e.g., Fe³⁺, Cu²⁺) Metal_Ion->Complex PET_Blocked PET is Inhibited Complex->PET_Blocked Excitation (hν) Enhancement Fluorescence is Enhanced ('Turn-On' Signal) PET_Blocked->Enhancement

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

G Experimental Workflow for Sensor Synthesis Start Start: Reagents Dissolve 1. Dissolve Aminoquinoline and Aldehyde in Ethanol Start->Dissolve Catalyst 2. Add Catalytic Amount of Acetic Acid Dissolve->Catalyst Reflux 3. Heat Mixture to Reflux (2-4 hours) Catalyst->Reflux Monitor 4. Monitor Reaction (via TLC) Reflux->Monitor Cool 5. Cool to Room Temperature Monitor->Cool Filter 6. Filter Precipitate Cool->Filter Recrystallize 7. Recrystallize Product from Solvent Filter->Recrystallize Characterize 8. Characterize Product (NMR, ESI-MS, FT-IR) Recrystallize->Characterize End End: Purified Sensor Characterize->End

Caption: Workflow for synthesis of a Schiff base quinoline sensor.

G Logical Workflow for Metal Ion Detection Prep_Sensor Prepare Sensor Stock Solution (e.g., 1 mM in DMSO) Working_Sol Prepare Working Sensor Solution in Buffer (e.g., 10 µM) Prep_Sensor->Working_Sol Prep_Ions Prepare Metal Ion Stock Solutions (e.g., 10 mM in H₂O) Titration Add Aliquots of Metal Ion Solution to Sensor Solution Prep_Ions->Titration Working_Sol->Titration Selectivity Selectivity Test: Add Other Metal Ions Working_Sol->Selectivity Measure Measure Signal Change (Fluorescence or Absorbance) Titration->Measure Competition Competition Test: Add Other Ions to Sensor-Metal Complex Titration->Competition Analysis Data Analysis Measure->Analysis Selectivity->Measure Competition->Measure Plot Plot Calibration Curve (Signal vs. [Ion]) Analysis->Plot LOD Calculate Limit of Detection (LOD) Analysis->LOD Stoichiometry Determine Stoichiometry (Job's Plot) Analysis->Stoichiometry

Caption: Logical workflow for quantitative metal ion analysis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative sensor and its application in metal ion detection.

Protocol 1: Synthesis of a Representative Quinoline Schiff Base Sensor

This protocol describes a general procedure for the synthesis of a fluorescent probe via the condensation reaction between an aminoquinoline derivative and a substituted aldehyde.

Materials:

  • 8-Aminoquinoline (or other suitable aminoquinoline derivative)

  • 2-Hydroxy-1-naphthaldehyde (or other suitable aldehyde)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., Ethanol, Methanol)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 8-aminoquinoline in 25 mL of absolute ethanol. Stir the solution until the solid is completely dissolved.

  • Aldehyde Addition: To this solution, add 1.0 mmol of 2-hydroxy-1-naphthaldehyde dissolved in 15 mL of absolute ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the Schiff base condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Precipitation and Filtration: After the reaction is complete, cool the flask to room temperature. A solid precipitate should form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., hot ethanol) to obtain the pure Schiff base sensor.

  • Characterization: Dry the purified product under vacuum and characterize its structure and purity using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and ESI-Mass Spectrometry.

Protocol 2: Fluorescent Detection of Fe³⁺ Ions

This protocol details the use of a synthesized quinoline-based sensor for the quantitative detection of Fe³⁺ ions in an aqueous medium via fluorescence spectroscopy.[2]

Materials:

  • Synthesized quinoline-based fluorescent sensor

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • HEPES buffer solution (pH = 7.4)

  • Stock solution of FeCl₃ (e.g., 1 x 10⁻² M) in deionized water

  • Stock solutions of other metal salts for interference studies (e.g., NaCl, MgCl₂, CuCl₂, ZnCl₂, etc.)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the sensor (e.g., 5 x 10⁻³ M) in DMF.[2]

    • Prepare a working solution of the sensor (e.g., 5 x 10⁻⁴ M) by diluting the stock solution in a 1:1 (v/v) mixture of DMF and HEPES buffer (pH 7.4).[2]

    • Prepare a series of Fe³⁺ solutions of varying concentrations (e.g., from 5 x 10⁻⁵ M to 5 x 10⁻⁴ M) by diluting the FeCl₃ stock solution in the same buffer.[2]

  • Fluorescence Titration:

    • Place 2.0 mL of the sensor working solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum (e.g., with excitation at 314 nm and emission scanned from 350 nm to 600 nm).[2]

    • Successively add small aliquots of the Fe³⁺ standard solutions to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum. A gradual decrease in fluorescence intensity at the emission maximum (e.g., 420 nm) should be observed.[2]

  • Selectivity and Competition Studies:

    • Selectivity: To separate cuvettes containing the sensor working solution, add an equivalent amount of various other metal ion solutions and record the fluorescence spectra. Compare the response to that of Fe³⁺.

    • Competition: To a cuvette containing the sensor and Fe³⁺ (in a quenched state), add a 10-fold excess of other metal ions and record the spectra to observe any potential displacement or interference.[3]

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ to generate a titration curve.

    • To determine the limit of detection (LOD), use the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve at low concentrations.

    • The binding stoichiometry can be determined using a Job's plot by varying the mole fraction of the sensor and Fe³⁺ while keeping the total concentration constant.

Protocol 3: Colorimetric Detection of Cu²⁺ Ions

This protocol describes a method for the visual and spectrophotometric detection of Cu²⁺ ions.[4][6]

Materials:

  • Synthesized colorimetric sensor (e.g., QYP)[4][6]

  • Solvent (e.g., Ethanol or a buffered aqueous solution)

  • Stock solution of CuCl₂ (e.g., 1 x 10⁻² M) in deionized water

  • UV-Vis Spectrophotometer

  • Cuvettes or a 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the sensor (e.g., 1 mM) in a suitable solvent.

    • Prepare a working solution of the sensor (e.g., 20 µM) in the chosen solvent system.

    • Prepare a series of Cu²⁺ solutions of varying concentrations.

  • Visual Detection:

    • In a series of transparent vials, place the sensor working solution.

    • Add different concentrations of the Cu²⁺ solution to each vial.

    • Observe the color change by eye. For instance, a change from light yellow to red-brown may indicate the presence of Cu²⁺.[4][6]

  • Spectrophotometric Analysis:

    • Place the sensor working solution in a cuvette and record its initial UV-Vis absorption spectrum (e.g., from 300 nm to 700 nm).

    • Titrate the sensor solution with increasing concentrations of Cu²⁺, recording the spectrum after each addition.

    • Observe the change in the absorption spectrum, such as the appearance of a new peak at a longer wavelength (e.g., a shift from 380 nm to 510 nm).[4][6]

  • Data Analysis:

    • Plot the absorbance at the new maximum wavelength against the Cu²⁺ concentration to create a calibration curve.

    • Calculate the limit of detection (LOD) and binding constant using appropriate methods (e.g., Benesi-Hildebrand plot). The stability constant for the QYP-Cu²⁺ complex was estimated to be 7.87 × 10¹⁰ M⁻².[4][6]

References

Synthesis and Evaluation of 5-Aminoquinolin-2(1H)-one Derivatives as Potent CDK5 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of 5-Aminoquinolin-2(1H)-one based inhibitors of Cyclin-Dependent Kinase 5 (CDK5). Given the critical role of aberrant CDK5 activity in the pathophysiology of neurodegenerative diseases, this class of compounds represents a promising scaffold for the development of novel therapeutics.

Introduction to CDK5 as a Therapeutic Target

Cyclin-Dependent Kinase 5 (CDK5) is a proline-directed serine/threonine kinase that is essential for the development and function of the central nervous system. Unlike other CDKs, CDK5 is not directly involved in cell cycle regulation but plays a crucial role in neuronal migration, differentiation, and synaptic plasticity. The activity of CDK5 is tightly regulated by its association with the neuron-specific activators p35 and p39.

Under pathological conditions, such as those present in Alzheimer's and Parkinson's disease, the p35 activator can be cleaved by the calcium-activated protease calpain to a more stable and hyperactive p25 fragment. This leads to the dysregulation and hyperactivation of CDK5, resulting in the hyperphosphorylation of various substrates, including the tau protein, which contributes to the formation of neurofibrillary tangles—a hallmark of Alzheimer's disease. Therefore, the selective inhibition of CDK5/p25 activity is a compelling therapeutic strategy for the treatment of neurodegenerative disorders. The this compound scaffold has emerged as a promising starting point for the design of potent and selective CDK5 inhibitors.

Data Presentation: Inhibitory Activity of Quinolinone-Based CDK5 Inhibitors

Compound IDChemical ClassCDK5 IC50 (µM)Notes
JMV5735Quinazolinone9.35 ± 11.1Allosteric inhibitor targeting the p25 binding site.[1][2]
JMV5886Quinazolinone24.4 ± 32.5Allosteric inhibitor.[1][2]
JMV5889Quinazolinone28.7 ± 51.2Allosteric inhibitor.[1][2]
JMV5800Quinazolinone8.29 ± 3.56Derivative of initial hits with improved potency.[1]
JMV5884Quinazolinone7.6 ± 3.8Derivative of initial hits with improved potency.[1]
RoscovitineAminopurine0.2 - 0.5Pan-CDK inhibitor, commonly used as a reference compound.
OlomoucinePurine analog3Selective CDK inhibitor.[3]
Purvalanol APurine analog0.075Potent inhibitor of CDK2 and CDK5.[3]

Experimental Protocols

General Synthetic Scheme for this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process, a generalized representation of which is provided below. A common approach involves the construction of the quinolinone core followed by functionalization. The Friedländer annulation is a classical and versatile method for synthesizing quinolines and can be adapted for quinolin-2-ones.

G A Substituted 2-Aminobenzaldehyde C Substituted 4-Hydroxy-2-quinolinone A->C B Active Methylene Compound (e.g., Ethyl Acetoacetate) B->C E 5-Nitro-4-hydroxy-2-quinolinone C->E Nitration D Nitrating Agent (e.g., HNO3/H2SO4) D->E G 5-Amino-4-hydroxy-2-quinolinone E->G Reduction F Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) F->G J 5-Amino-4-aryl-2(1H)-quinolinone Derivative G->J C-N or C-C Coupling H Aryl Halide/Boronic Acid H->J I Palladium Catalyst (e.g., Suzuki or Buchwald-Hartwig Coupling) I->J

Caption: General synthetic workflow for this compound derivatives.

Detailed Protocol for a Representative Synthesis (Hypothetical Example)

This protocol describes a plausible synthesis of a 5-amino-4-aryl-quinolin-2(1H)-one derivative, based on common synthetic methodologies for this class of compounds.

Step 1: Synthesis of 4-Hydroxy-2(1H)-quinolinone

  • To a solution of aniline (1 eq.) in a suitable solvent (e.g., ethanol), add ethyl acetoacetate (1.1 eq.).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the intermediate ethyl 3-phenylaminocrotonate.

  • Add the intermediate to a high-boiling point solvent such as diphenyl ether and heat to 250 °C for 30 minutes.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry to obtain 4-hydroxy-2(1H)-quinolinone.

Step 2: Nitration of 4-Hydroxy-2(1H)-quinolinone

  • Suspend 4-hydroxy-2(1H)-quinolinone (1 eq.) in concentrated sulfuric acid at 0 °C.

  • Add a mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and collect the precipitated yellow solid by filtration.

  • Wash the solid with water until the filtrate is neutral and dry to yield 4-hydroxy-5-nitro-2(1H)-quinolinone.

Step 3: Reduction of the Nitro Group

  • To a suspension of 4-hydroxy-5-nitro-2(1H)-quinolinone (1 eq.) in ethanol, add stannous chloride dihydrate (SnCl2·2H2O) (5 eq.).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-amino-4-hydroxy-2(1H)-quinolinone.

Step 4: Arylation of the 4-Position (Suzuki Coupling)

  • To a mixture of 5-amino-4-hydroxy-2(1H)-quinolinone (1 eq.), the desired arylboronic acid (1.5 eq.), and a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq.) in a suitable solvent (e.g., DME/water), add a base (e.g., Na2CO3, 3 eq.).

  • Degas the mixture and heat under an inert atmosphere at 80-90 °C for 12-16 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the final 5-amino-4-aryl-2(1H)-quinolinone derivative.

In Vitro CDK5/p25 Kinase Assay Protocol

This protocol is designed to assess the inhibitory activity of the synthesized compounds against the CDK5/p25 kinase complex.

G A Prepare Reagents: - CDK5/p25 Enzyme - Kinase Buffer - Histone H1 (Substrate) - ATP (γ-32P-ATP) - Test Compound Dilutions B Incubate Enzyme and Inhibitor: - Add CDK5/p25 and test compound to wells - Pre-incubate for 15 min at 30°C A->B C Initiate Kinase Reaction: - Add Histone H1 and ATP - Incubate for 30 min at 30°C B->C D Stop Reaction: - Add stop solution (e.g., phosphoric acid) C->D E Quantify Phosphorylation: - Spot reaction mixture onto phosphocellulose paper - Wash to remove unincorporated ATP - Measure radioactivity using a scintillation counter D->E F Data Analysis: - Calculate % inhibition - Determine IC50 values E->F

Caption: Experimental workflow for the in vitro CDK5/p25 kinase assay.

Materials:

  • Recombinant human CDK5/p25 enzyme

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Histone H1 (as substrate)

  • ATP and [γ-³²P]ATP

  • Test compounds dissolved in DMSO

  • Phosphocellulose paper

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add the test compound dilutions, CDK5/p25 enzyme, and kinase assay buffer. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the kinase reaction by adding a mixture of Histone H1 and [γ-³²P]ATP.

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the reaction by adding the stop solution.

  • Spot an aliquot of each reaction mixture onto a sheet of phosphocellulose paper.

  • Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Neuronal Cell-Based Assay for CDK5 Activity

This protocol provides a method to assess the efficacy of CDK5 inhibitors in a cellular context by measuring the phosphorylation of a downstream target, such as Tau, in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y differentiated with retinoic acid)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Tau (Ser202/Thr205), anti-total-Tau, anti-actin)

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Plate differentiated SH-SY5Y cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Lyse the cells using the lysis buffer and collect the total protein lysates.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-Tau.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with antibodies against total Tau and a loading control (e.g., actin) to ensure equal protein loading.

  • Quantify the band intensities and normalize the phospho-Tau signal to the total Tau and loading control signals to determine the effect of the inhibitors on Tau phosphorylation.

CDK5 Signaling Pathway

The CDK5 signaling pathway is complex, with numerous upstream regulators and downstream substrates. A simplified diagram illustrating the core components of this pathway is presented below.

G cluster_upstream Upstream Activation cluster_core Core CDK5 Complex cluster_downstream Downstream Substrates cluster_inhibitor Inhibition Neurotoxic Stimuli Neurotoxic Stimuli Ca2+ Influx Ca2+ Influx Neurotoxic Stimuli->Ca2+ Influx Calpain Calpain Ca2+ Influx->Calpain p25 p25 Calpain->p25 Cleavage of p35 p35 p35 CDK5/p35 (Physiological) CDK5/p35 (Physiological) p35->CDK5/p35 (Physiological) CDK5/p25 (Pathological) CDK5/p25 (Pathological) p25->CDK5/p25 (Pathological) CDK5 CDK5 CDK5->CDK5/p35 (Physiological) CDK5->CDK5/p25 (Pathological) Tau Tau CDK5/p25 (Pathological)->Tau Hyperphosphorylation APP APP CDK5/p25 (Pathological)->APP Phosphorylation Neurofilaments Neurofilaments CDK5/p25 (Pathological)->Neurofilaments Phosphorylation Synaptic Proteins Synaptic Proteins CDK5/p25 (Pathological)->Synaptic Proteins Phosphorylation This compound Inhibitors This compound Inhibitors This compound Inhibitors->CDK5/p25 (Pathological)

Caption: Simplified CDK5 signaling pathway in neurodegeneration.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Aminoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoquinolin-2(1H)-one is a versatile scaffold in synthetic organic chemistry, serving as a valuable precursor for the construction of a diverse array of fused heterocyclic compounds. The presence of a reactive amino group at the C5 position, coupled with the inherent chemical properties of the quinolinone core, allows for various cyclization and condensation reactions. These reactions lead to the formation of novel polycyclic systems, many of which are of significant interest in medicinal chemistry and materials science due to their potential biological activities and photophysical properties.

This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds derived from this compound. The protocols are based on established synthetic methodologies and are intended to guide researchers in the efficient preparation of these complex molecular architectures.

I. Synthesis of Pyrazolo[4,3-c]quinolin-4(5H)-ones

The fusion of a pyrazole ring to the quinolinone scaffold at the c-face results in the formation of pyrazolo[4,3-c]quinolinones. These compounds have garnered attention for their potential as high-affinity GABAA receptor ligands and as anti-inflammatory agents. A common synthetic strategy involves the diazotization of an amino-substituted quinolinone followed by cyclization.

Application Notes:

This protocol outlines a two-step synthesis of a pyrazolo[4,3-c]quinolin-4(5H)-one derivative. The initial step involves the diazotization of the 5-amino group of a quinolinone precursor, followed by an intramolecular cyclization. This method is effective for generating the fused pyrazole ring system. Careful control of the reaction temperature during diazotization is crucial to prevent the decomposition of the diazonium salt.

Experimental Protocol: Synthesis of 3-Azidopyrazolo[4,3-c]quinolin-4-ones

A synthetic route to novel 3-azidopyrazolo[4,3-c]quinolin-4-ones has been developed, starting from 2,4-dichloroquinoline-3-carbonitrile. Although not directly starting from this compound, a key intermediate is a 3-aminopyrazolo[4,3-c]quinolin-4-one, which is structurally related and demonstrates the formation of the pyrazolo[4,3-c]quinoline core.

Step 1: Synthesis of 3-Aminopyrazolo[4,3-c]quinolin-4-ones (8a-c)

  • A mixture of the appropriate 1-substituted-2-chloro-4-(4-methylpiperidin-1-yl)quinoline-3-carbonitrile (6a-c) and hydrazine hydrate is fused.

  • The reaction mixture is heated, leading to the formation of the 3-aminopyrazolo[4,3-c]quinolin-4-ones.

Step 2: Synthesis of 3-Azidopyrazolo[4,3-c]quinolin-4-ones (9a,b)

  • The 3-aminopyrazolo[4,3-c]quinolin-4-one (8a or 8b) is dissolved in a suitable acidic medium.

  • The solution is cooled, and a solution of sodium nitrite is added dropwise to form the diazonium salt.

  • A solution of sodium azide is then added to the reaction mixture, leading to the formation of the corresponding 3-azido derivative.

CompoundStarting MaterialReagentsConditionsYield (%)Reference
8a-c 6a-cHydrazine hydrateFusion-[1]
9a,b 8a,b1. NaNO₂, Acid 2. NaN₃Diazotization, Azidation-[1]

Specific yield data was not available in the provided search results.

Synthesis_of_Pyrazolo_Quinolinones cluster_step1 Step 1: Aminopyrazole Formation cluster_step2 Step 2: Azide Formation A 1-Substituted-2-chloro-4-(4-methylpiperidin-1-yl) quinoline-3-carbonitrile (6a-c) B 3-Aminopyrazolo[4,3-c]quinolin-4-ones (8a-c) A->B Hydrazine Hydrate, Fusion C 3-Aminopyrazolo[4,3-c]quinolin-4-ones (8a,b) D 3-Azidopyrazolo[4,3-c]quinolin-4-ones (9a,b) C->D 1. NaNO₂, Acid 2. NaN₃

Caption: Synthesis of 3-Azidopyrazolo[4,3-c]quinolin-4-ones.

II. Synthesis of Thiazolo[4,5-f]quinolines

The fusion of a thiazole ring to the quinoline core at the f-face gives rise to thiazolo[4,5-f]quinolines. These compounds are of interest due to their structural similarity to other biologically active thiazole-containing heterocycles. A classical approach to this ring system is the Skraup reaction, which involves the reaction of an aminobenzothiazole with glycerol in the presence of an oxidizing agent and a dehydrating agent.

Application Notes:

This protocol describes the synthesis of a thiazolo[4,5-f]quinoline derivative using the Skraup reaction. While the example starts from 5-amino-2-methylbenzothiazole, the methodology is applicable to this compound, which would lead to the corresponding thiazolo[4,5-f]quinolin-2(1H)-one. The reaction is typically carried out at elevated temperatures and requires careful handling of the corrosive and oxidizing reagents.

Experimental Protocol: Skraup Reaction for Thiazolo[4,5-f]quinoline Synthesis
  • To a mixture of 5-amino-2-methylbenzothiazole, glycerol, and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide), concentrated sulfuric acid is added cautiously with cooling.

  • The reaction mixture is heated to the appropriate temperature (typically 120-140 °C) for several hours.

  • After cooling, the mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide solution).

  • The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

ProductStarting MaterialReagentsConditionsYield (%)Reference
Thiazolo[4,5-f]quinoline5-Amino-2-methylbenzothiazoleGlycerol, H₂SO₄, Oxidizing agent120-140 °C-[2]

Specific yield data was not available in the provided search results.

Skraup_Reaction A 5-Amino-2-methylbenzothiazole E Thiazolo[4,5-f]quinoline A->E Skraup Reaction 120-140 °C B Glycerol B->E Skraup Reaction 120-140 °C C H₂SO₄ (conc.) C->E Skraup Reaction 120-140 °C D Oxidizing Agent D->E Skraup Reaction 120-140 °C

Caption: Skraup reaction for Thiazolo[4,5-f]quinoline synthesis.

III. Synthesis of Oxazolo[4,5-f]quinolin-2(1H)-ones

The synthesis of oxazolo[4,5-f]quinolin-2(1H)-ones involves the formation of an oxazole ring fused to the quinolinone core. A common strategy for constructing the oxazole ring is through the cyclization of a 5-amino-6-hydroxyquinolin-2(1H)-one derivative with a suitable one-carbon synthon, such as a carboxylic acid or its derivative.

Application Notes:

This protocol outlines a general approach for the synthesis of oxazolo[4,5-f]quinolin-2(1H)-ones. The key starting material is a 5-amino-6-hydroxyquinolin-2(1H)-one, which can be prepared from the corresponding 5-nitro-6-hydroxyquinolin-2(1H)-one by reduction. The subsequent cyclization with a carboxylic acid derivative, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), yields the desired fused oxazole system.

Experimental Protocol: Synthesis of Oxazolo[4,5-f]quinolin-2(1H)-ones

Step 1: Synthesis of 5-Amino-6-hydroxyquinolin-2(1H)-one

  • 5-Nitro-6-hydroxyquinolin-2(1H)-one is dissolved in a suitable solvent (e.g., ethanol, acetic acid).

  • A reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C) is added, and the reaction is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • The reaction mixture is worked up to isolate the 5-amino-6-hydroxyquinolin-2(1H)-one.

Step 2: Cyclization to form the Oxazole Ring

  • A mixture of 5-amino-6-hydroxyquinolin-2(1H)-one and a carboxylic acid (or its anhydride or acid chloride) is heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.

  • The reaction is maintained at an elevated temperature for several hours.

  • The reaction mixture is then cooled and poured into ice water to precipitate the product.

  • The solid is collected by filtration, washed, and purified.

ProductStarting MaterialReagentsConditionsYield (%)Reference
5-Amino-6-hydroxyquinolin-2(1H)-one5-Nitro-6-hydroxyquinolin-2(1H)-oneReducing agentVaries-General Method
Oxazolo[4,5-f]quinolin-2(1H)-one5-Amino-6-hydroxyquinolin-2(1H)-oneR-COOH, PPAHigh Temperature-General Method

Specific yield data is dependent on the substrates and conditions used and was not available in the provided search results.

Synthesis_of_Oxazolo_Quinolinones cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization A 5-Nitro-6-hydroxyquinolin-2(1H)-one B 5-Amino-6-hydroxyquinolin-2(1H)-one A->B Reduction (e.g., SnCl₂/HCl) C 5-Amino-6-hydroxyquinolin-2(1H)-one E Oxazolo[4,5-f]quinolin-2(1H)-one C->E PPA, Heat D R-COOH D->E PPA, Heat

Caption: General synthesis of Oxazolo[4,5-f]quinolin-2(1H)-ones.

Conclusion

This compound and its derivatives are valuable building blocks for the synthesis of a variety of fused heterocyclic compounds. The protocols and application notes provided herein offer a foundation for researchers to explore the synthesis of pyrazolo[4,3-c]quinolinones, thiazolo[4,5-f]quinolines, and oxazolo[4,5-f]quinolin-2(1H)-ones. Further exploration of multicomponent reactions and novel cyclization strategies starting from this compound is a promising avenue for the discovery of new chemical entities with potential applications in drug development and materials science. It is recommended that researchers consult the primary literature for more specific details and characterization data for the synthesized compounds.

References

Application Notes and Protocols for the Functionalization of the C3 Position of Quinoxalin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalin-2(1H)-one derivatives are a prominent class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry, materials science, and agrochemicals.[1] The functionalization of the C3 position of the quinoxalin-2(1H)-one scaffold is of particular interest as it allows for the introduction of diverse substituents, leading to a wide range of biological activities.[2][3] These derivatives have shown potential as antitumor agents, antivirals, and inhibitors of various enzymes.[1] This document provides an overview of common strategies for C3 functionalization, detailed experimental protocols for key transformations, and a summary of reported yields for various substrates.

Direct C-H functionalization at the C3 position has emerged as the most cost-effective and atom-economical approach to synthesize a variety of substituted quinoxalin-2(1H)-one derivatives.[2][3] Recent advancements have led to the development of numerous methodologies, including transition-metal-catalyzed reactions, metal-free approaches, and photocatalyzed transformations.[4][5] These methods facilitate the formation of C-C, C-N, C-O, C-S, and C-P bonds at the C3 position.[5] This application note will focus on providing practical protocols for some of the most common and versatile C3 functionalization reactions.

General Reaction Workflow

The general workflow for the C3 functionalization of quinoxalin-2(1H)-ones typically involves the reaction of the starting quinoxalinone with a suitable coupling partner in the presence of a catalyst and/or an oxidant. The specific conditions vary depending on the desired functional group to be introduced.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Quinoxalin-2(1H)-one Quinoxalin-2(1H)-one Reaction Vessel Reaction Vessel Quinoxalin-2(1H)-one->Reaction Vessel Coupling Partner Coupling Partner Coupling Partner->Reaction Vessel Extraction Extraction Reaction Vessel->Extraction Reaction Completion Chromatography Chromatography Extraction->Chromatography C3-Functionalized Quinoxalin-2(1H)-one C3-Functionalized Quinoxalin-2(1H)-one Chromatography->C3-Functionalized Quinoxalin-2(1H)-one

Caption: General experimental workflow for C3 functionalization.

Data Presentation: Summary of C3 Functionalization Reactions

The following tables summarize the reaction conditions and yields for various C3 functionalization reactions of quinoxalin-2(1H)-ones.

Table 1: C3-Arylation

EntryAryl SourceCatalyst/ReagentOxidantSolventTemp (°C)Yield (%)
1ArylhydrazineIodosobenzene-MeCN8065-85[6]
2Diaryliodonium saltMetal-free-DCE6050-85[4][6]
3ArylamineMetal-freet-BuONODMSO10060-90[4]
4Arylboronic acidp-TsOHAirMeCNRT55-95[7]

Table 2: C3-Alkylation

EntryAlkyl SourceCatalyst/ReagentOxidantSolventTemp (°C)Yield (%)
1Unactivated Alkenes, TMSN₃PhI(OAc)₂-DCE8060-85[6]
2AlcoholsSelectfluor-DCE8050-80[8]
3Alkyl Carboxylic AcidsCobaloxime-MeCNRT60-90[8]
4Alkyl IodidesCobaloxime-MeCNRT65-95[8]

Table 3: C3-Trifluoromethylation

EntryCF₃ SourceCatalyst/ReagentOxidantSolventTemp (°C)Yield (%)
1CF₃SO₂NaMetal-freeK₂S₂O₈MeCN/H₂O8060-85[4]
2CF₃SO₂Na, AlkenesMetal-freeK₂S₂O₈MeCN/H₂O8055-77[2]
3CF₃SO₂Na, AlkenesVisible light-MeCNRT60-80[2]

Table 4: C3-Amination

EntryAmine SourceCatalyst/ReagentOxidantSolventTemp (°C)Yield (%)
1SulfoximineMetal-free(NH₄)₂S₂O₈MeCN8060-90[4]
2TMSN₃Ceric Ammonium Nitrate-MeCNRT65-90[4]
3Aliphatic AminesPhotocatalyst (Eosin Y)AirMeCNRT70-95[9]

Experimental Protocols

Protocol 1: Metal-Free C3-Arylation with Diaryliodonium Salts

This protocol describes the direct C3-arylation of quinoxalin-2(1H)-ones using diaryliodonium salts under mild, metal-free conditions.[6]

Materials:

  • Quinoxalin-2(1H)-one (1.0 mmol)

  • Diaryliodonium salt (1.2 mmol)

  • 1,2-Dichloroethane (DCE) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add quinoxalin-2(1H)-one (1.0 mmol) and the diaryliodonium salt (1.2 mmol).

  • Add 1,2-dichloroethane (5 mL) to the flask.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the C3-arylquinoxalin-2(1H)-one.

Protocol 2: Visible-Light-Induced C3-Trifluoromethylation of Alkenes and Quinoxalin-2(1H)-ones

This three-component reaction allows for the synthesis of 3-trifluoroalkylated quinoxalin-2(1H)-ones at room temperature using visible light.[2]

Materials:

  • Quinoxalin-2(1H)-one (0.2 mmol)

  • Alkene (0.4 mmol)

  • Sodium triflinate (CF₃SO₂Na) (0.3 mmol)

  • Acetonitrile (MeCN) (2 mL)

  • Photoreactor equipped with a blue LED light source

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • In a Schlenk tube, combine quinoxalin-2(1H)-one (0.2 mmol), the alkene (0.4 mmol), and sodium triflinate (0.3 mmol).

  • Add acetonitrile (2 mL) to the tube.

  • Seal the tube and place it in the photoreactor.

  • Irradiate the reaction mixture with a blue LED light source at room temperature with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 3-trifluoroalkylated quinoxalin-2(1H)-one.

Protocol 3: Photocatalyst-Free Dehydrogenative Amination with Air as Oxidant

This environmentally friendly protocol describes the amination of quinoxalin-2(1H)-ones with aliphatic amines using air as the sole oxidant, without the need for an external photocatalyst.[9]

Materials:

  • Quinoxalin-2(1H)-one (0.2 mmol)

  • Aliphatic amine (0.4 mmol)

  • Acetonitrile (MeCN) (2 mL)

  • Reaction vial

  • Visible light source (e.g., household bulb)

  • Magnetic stirrer

Procedure:

  • To a reaction vial, add quinoxalin-2(1H)-one (0.2 mmol) and the aliphatic amine (0.4 mmol).

  • Add acetonitrile (2 mL) and a magnetic stir bar.

  • Leave the vial open to the air and place it under a visible light source.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-aminoquinoxalin-2(1H)-one.

Reaction Mechanisms

The functionalization of the C3 position of quinoxalin-2(1H)-ones can proceed through various mechanisms, often involving radical intermediates.

Radical Addition Mechanism

A common pathway for many C3 functionalization reactions is the generation of a radical species which then adds to the electron-deficient C3 position of the quinoxalin-2(1H)-one.

G Radical_Source Radical Source (e.g., R-X) Radical_Generation Radical Generation (e.g., light, heat, oxidant) Radical_Source->Radical_Generation R_radical R• Radical_Generation->R_radical Radical_Adduct Radical Adduct Intermediate R_radical->Radical_Adduct Addition to C3 Quinoxalinone Quinoxalin-2(1H)-one Quinoxalinone->Radical_Adduct Oxidation Oxidation Radical_Adduct->Oxidation Product C3-Functionalized Quinoxalin-2(1H)-one Oxidation->Product H_radical H• Oxidation->H_radical Loss of

Caption: Generalized radical addition mechanism.

Electron Donor-Acceptor (EDA) Complex Photoactivation

In some metal- and photocatalyst-free reactions, the formation of an electron donor-acceptor (EDA) complex between the quinoxalinone (acceptor) and a coupling partner like a boronic acid (donor) is key. Photoactivation of this complex initiates the radical functionalization.[7]

G Quinoxalinone Quinoxalin-2(1H)-one (Acceptor) EDA_Complex EDA Complex Formation Quinoxalinone->EDA_Complex Boronic_Acid Boronic Acid (Donor) Boronic_Acid->EDA_Complex Complex [Quinoxalinone---Boronic Acid] EDA_Complex->Complex Photoactivation Visible Light (hν) Complex->Photoactivation SET Single Electron Transfer (SET) Photoactivation->SET Radical_Cation Quinoxalinone Radical Anion SET->Radical_Cation Radical_Anion Boronic Acid Radical Cation SET->Radical_Anion Fragmentation Fragmentation Radical_Anion->Fragmentation Aryl_Radical Aryl Radical Fragmentation->Aryl_Radical Reaction_with_Quinoxalinone Reaction with Quinoxalinone Aryl_Radical->Reaction_with_Quinoxalinone Product C3-Arylquinoxalin-2(1H)-one Reaction_with_Quinoxalinone->Product

Caption: EDA complex photoactivation pathway.

Conclusion

The C3 functionalization of quinoxalin-2(1H)-ones is a rapidly evolving field with significant implications for drug discovery and materials science. The methodologies presented in these application notes provide researchers with practical and versatile tools for the synthesis of a wide array of derivatives. The ongoing development of more efficient, selective, and environmentally benign protocols will continue to expand the synthetic utility of this important heterocyclic scaffold.

References

Troubleshooting & Optimization

How to improve the yield of 5-Aminoquinolin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Aminoquinolin-2(1H)-one Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to help improve reaction yields and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and effective method is the chemical reduction of the nitro group in the precursor, 5-nitroquinolin-2(1H)-one. This transformation is typically achieved through catalytic hydrogenation.

Q2: What are the critical factors that influence the final yield of the reaction?

A2: Several factors are crucial for maximizing the yield:

  • Catalyst Quality: The activity of the catalyst (e.g., Palladium on carbon, Pd/C) is paramount. Using a fresh or properly stored catalyst is essential.

  • Reducing Agent: The choice and amount of the reducing agent, such as hydrazine hydrate or hydrogen gas, directly impact the reaction efficiency.

  • Solvent System: The solvent must effectively dissolve the starting material while being compatible with the reaction conditions. Alcohols like isopropanol or ethanol are commonly used.[1]

  • Temperature and Reaction Time: Proper control of temperature and allowing sufficient time for the reaction to complete are key to preventing incomplete conversion and side product formation.

Q3: How can I effectively monitor the progress of the reduction reaction?

A3: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the nitro-precursor and the formation of the amino product. The product, being more polar, will typically have a lower Rf value than the starting material.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: The reaction is incomplete. My TLC analysis shows a significant amount of starting material (5-nitroquinolin-2(1H)-one) remaining.

  • Possible Cause 1: Inactive Catalyst.

    • Solution: The Pd/C catalyst may be old or have been improperly handled. Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric. A common method involves using 10% Pd/C for the reduction of nitroquinoline derivatives.[2]

  • Possible Cause 2: Insufficient Reducing Agent.

    • Solution: The molar ratio of the reducing agent to the starting material may be too low. If using hydrazine hydrate, ensure an adequate molar excess is used. For a similar synthesis of 5-amino-8-hydroxyquinoline, a molar ratio of hydrazine hydrate to the nitro-compound of 1.5 to 2.0 is recommended.[1] If using H₂ gas, ensure the system is properly pressurized and agitated to facilitate gas-liquid transfer.

  • Possible Cause 3: Low Reaction Temperature.

    • Solution: The reaction may be too slow at lower temperatures. For reactions involving hydrazine hydrate and Pd/C, heating to reflux (around 70°C in isopropanol) is often necessary to drive the reaction to completion.[1]

Problem 2: The starting material is fully consumed, but the final yield after purification is low.

  • Possible Cause 1: Product Loss During Work-up.

    • Solution: The product may be partially soluble in the filtration wash solvents. Minimize the volume of solvent used to wash the product. Ensure the filtration is done efficiently. Some protocols recommend hot filtration to keep the product in solution while removing the catalyst, followed by crystallization upon cooling.[1]

  • Possible Cause 2: Formation of Byproducts.

    • Solution: Unwanted side reactions may be occurring. This can sometimes be addressed by optimizing the reaction temperature or time. Analyze the crude product using NMR or Mass Spectrometry to identify potential byproducts and adjust the reaction conditions accordingly.

  • Possible Cause 3: Degradation of the Product.

    • Solution: this compound may be sensitive to prolonged heat or acidic/basic conditions during work-up. Minimize the time the product is exposed to harsh conditions.

Problem 3: The isolated product is impure, showing multiple spots on TLC even after initial purification.

  • Possible Cause 1: Ineffective Purification Method.

    • Solution: Simple precipitation or recrystallization may not be sufficient. Consider using column chromatography for purification. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) can effectively separate the desired product from impurities.

  • Possible Cause 2: Residual Catalyst.

    • Solution: Fine particles of the Pd/C catalyst can be difficult to remove by standard filtration. Filtering the hot reaction mixture through a pad of Celite® can help in completely removing the catalyst.

Optimized Experimental Protocol

This protocol is based on a well-established method for the reduction of a nitro-quinoline derivative.[1]

Reaction: Reduction of 5-nitroquinolin-2(1H)-one to this compound

Materials:

  • 5-nitroquinolin-2(1H)-one

  • Isopropanol (Solvent)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • 80% Hydrazine hydrate aqueous solution

  • Celite®

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-nitroquinolin-2(1H)-one.

  • Solvent and Catalyst: Add isopropanol to the flask, followed by the 10% Pd/C catalyst.

  • Heating: Heat the mixture to 70°C with vigorous stirring.

  • Addition of Reducing Agent: Slowly add the 80% hydrazine hydrate solution dropwise to the heated mixture over 25-35 minutes.

  • Reaction: Once the addition is complete, bring the mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (disappearance of starting material), filter the hot mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of hot isopropanol.

  • Isolation: Allow the combined filtrate to cool to room temperature and then stand for 8-12 hours. The product, this compound, should precipitate as crystals.

  • Purification: Collect the crystals by vacuum filtration, wash with a minimal amount of cold isopropanol, and dry under vacuum. If further purification is needed, recrystallization or column chromatography can be performed.

Data Summary Table

The following table summarizes optimized conditions for the reduction of nitro-quinolines, based on analogous syntheses.

ParameterRecommended ConditionRationale / Reference
Starting Material 5-nitroquinolin-2(1H)-onePrecursor for the desired product.
Catalyst 10% Pd/CEffective for nitro group reduction.[1][2]
Catalyst Loading ~25g per mole of substrateAn effective ratio for similar reactions.[1]
Reducing Agent 80% Hydrazine HydrateA common and efficient reducing agent.[1]
Molar Ratio (Hydrazine:Substrate) 1.5:1 to 2.0:1Ensures complete reduction.[1]
Solvent IsopropanolGood solvent for reactants and facilitates work-up.[1]
Temperature 70°C to RefluxProvides sufficient energy for reaction completion.[1]
Reaction Time 4-12 hoursDependent on scale and specific conditions.
Work-up Hot filtration through Celite®Ensures complete removal of the fine catalyst particles.

Visual Guides

Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants (Nitro-compound, Solvent, Catalyst) heat 2. Heat to 70°C reagents->heat add_hydrazine 3. Add Hydrazine (Dropwise) heat->add_hydrazine reflux 4. Reflux & Monitor (via TLC) add_hydrazine->reflux filtration 5. Hot Filtration (Remove Catalyst) reflux->filtration crystallize 6. Cool & Crystallize filtration->crystallize isolate 7. Isolate Product (Filtration & Drying) crystallize->isolate TroubleshootingFlowchart start Low Yield Observed check_tlc Check Final Reaction TLC start->check_tlc incomplete Problem: Incomplete Reaction check_tlc->incomplete Starting Material Present complete Problem: Low Yield After Work-up check_tlc->complete Starting Material Absent cause1 Possible Causes: - Inactive Catalyst - Insufficient Reductant - Low Temperature incomplete->cause1 Why? solution1 Solutions: - Use Fresh Catalyst - Increase Hydrazine Ratio - Ensure Reflux Temp. cause1->solution1 Fix cause2 Possible Causes: - Product Loss During Filtration - Impure Product - Degradation complete->cause2 Why? solution2 Solutions: - Minimize Wash Solvent - Use Column Chromatography - Filter through Celite® cause2->solution2 Fix

References

Preventing fluorescence quenching of 5-Aminoquinolin-2(1H)-one probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent fluorescence quenching of 5-Aminoquinolin-2(1H)-one (5-AQ) probes during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 5-AQ probe is exhibiting lower-than-expected fluorescence intensity. What are the potential causes?

A weak or quenched fluorescence signal can stem from several factors related to the probe's environment and handling. Common culprits include suboptimal pH, solvent effects, probe aggregation at high concentrations, the presence of quenching agents, and photobleaching. A systematic approach to troubleshooting is essential to identify and resolve the issue.

Q2: How does pH affect the fluorescence of 5-AQ probes?

The fluorescence of quinoline derivatives like 5-AQ can be highly sensitive to pH. The protonation state of the quinoline nitrogen can significantly alter the electronic structure and, consequently, the fluorescence properties. For many quinoline derivatives, protonation can lead to an enhancement of fluorescence.[1] It is crucial to determine the optimal pH range for your specific 5-AQ probe and experimental conditions.

Q3: Can the solvent environment quench the fluorescence of my 5-AQ probe?

Yes, the choice of solvent can significantly impact the fluorescence quantum yield of 5-AQ probes. The polarity and hydrogen-bonding capabilities of the solvent can influence the excited state of the fluorophore, potentially promoting non-radiative decay pathways and leading to quenching.[2][3] For instance, the fluorescence of 5-aminoquinoline has been observed to be quenched in the presence of water due to hydrogen bonding in the excited state.[2]

Q4: I've noticed that the fluorescence intensity of my 5-AQ probe decreases at higher concentrations. Why is this happening?

This phenomenon is likely due to aggregation-caused quenching (ACQ). At high concentrations, the planar structures of the 5-AQ molecules can stack together, forming non-fluorescent or weakly fluorescent aggregates.[4][5] This self-quenching effect leads to a decrease in the overall fluorescence intensity. To confirm this, you can perform a concentration-dependent study. If diluting the probe leads to an increase in fluorescence intensity up to a certain point, aggregation is the probable cause.[4]

Q5: What are some common quenching agents I should be aware of in my experiments?

Several substances can act as fluorescence quenchers. Dissolved oxygen is a well-known dynamic quencher.[3][6] Other potential quenchers include heavy atoms (like iodide ions), certain metal ions (e.g., Cu²⁺), and molecules with electron-withdrawing or electron-donating properties that can interact with the excited state of the fluorophore.[3] It is crucial to use high-purity solvents and reagents to avoid introducing quenching impurities.

Q6: My 5-AQ probe's fluorescence signal diminishes over time during imaging. What could be the cause and how can I prevent it?

This is likely due to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[3] To mitigate photobleaching, you can:

  • Reduce Excitation Light Intensity: Use neutral density filters or lower the power of the light source.[3]

  • Minimize Exposure Time: Limit the duration the sample is exposed to the excitation light.[3]

  • Use Antifade Reagents: For microscopy applications, incorporating a commercially available antifade reagent into the mounting medium can significantly reduce photobleaching.[3]

Quantitative Data Summary

The following tables provide illustrative data on factors that can influence the fluorescence of quinoline-based probes. Note that these values are examples and the optimal conditions for your specific this compound probe should be determined experimentally.

Table 1: Illustrative Effect of pH on the Fluorescence of a Quinoline Derivative

pHRelative Fluorescence Intensity (%)
4.030
5.055
6.080
7.0100
7.495
8.085
9.070
Note: This table provides a hypothetical representation of pH effects on a quinoline derivative, where neutral to slightly acidic conditions are optimal. The actual optimal pH for 5-AQ may vary.

Table 2: Illustrative Effect of Solvent on the Fluorescence of a Quinoline Derivative

SolventDielectric ConstantRelative Fluorescence Intensity (%)
Toluene2.420
Dioxane2.230
Tetrahydrofuran (THF)7.645
Acetonitrile37.575
Ethanol24.690
Water (pH 7.0)80.1100
Note: This table illustrates the general trend of increasing fluorescence intensity with solvent polarity for some quinoline derivatives. The behavior of 5-AQ should be experimentally verified.

Experimental Protocols

Protocol 1: Determining the Optimal pH for 5-AQ Probe Fluorescence

Objective: To determine the optimal pH for the fluorescence of a 5-AQ probe in a specific buffer system.

Materials:

  • 5-AQ probe stock solution (e.g., 1 mM in DMSO)

  • A series of buffers with varying pH values (e.g., citrate, phosphate, borate buffers covering a range from pH 4 to 10)

  • Fluorometer

  • pH meter

  • 96-well black microplate or quartz cuvettes

Procedure:

  • Prepare a working solution of the 5-AQ probe by diluting the stock solution in each of the different pH buffers to a final concentration (e.g., 10 µM).

  • Transfer the solutions to the wells of a 96-well black microplate or individual cuvettes.

  • Measure the fluorescence intensity of each sample using the fluorometer. Set the excitation wavelength to the absorbance maximum of the probe and record the emission spectrum.

  • Record the fluorescence intensity at the emission maximum for each pH value.

  • Plot the fluorescence intensity as a function of pH to determine the optimal pH range for your experiments.

Protocol 2: Concentration-Dependent Study for Aggregation-Caused Quenching

Objective: To determine if fluorescence quenching is due to probe aggregation at high concentrations.

Materials:

  • 5-AQ probe stock solution (e.g., 1 mM in DMSO)

  • Appropriate buffer (at the optimal pH determined from Protocol 1)

  • Fluorometer

  • 96-well black microplate or quartz cuvettes

Procedure:

  • Prepare a series of dilutions of the 5-AQ probe in the optimal buffer, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM).

  • Transfer the solutions to the wells of a 96-well black microplate or individual cuvettes.

  • Measure the fluorescence intensity of each dilution at the optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of concentration.

Interpretation: If the fluorescence intensity increases linearly with concentration at low concentrations and then plateaus or decreases at higher concentrations, this is indicative of aggregation-caused quenching.[4]

Visual Guides

cluster_troubleshooting Troubleshooting Workflow start Low Fluorescence Signal q_env Check Environment: pH, Solvent start->q_env q_conc Check Concentration: Aggregation? q_env->q_conc No sol_ph Optimize pH q_env->sol_ph Yes sol_solvent Change Solvent q_env->sol_solvent Yes q_quenchers Check for Quenchers: Oxygen, Metal Ions? q_conc->q_quenchers No sol_conc Dilute Probe q_conc->sol_conc Yes q_photo Check for Photobleaching q_quenchers->q_photo No sol_degas Degas Solution q_quenchers->sol_degas Yes sol_antifade Use Antifade Reagents q_photo->sol_antifade Yes end Optimal Signal q_photo->end No sol_ph->end sol_solvent->end sol_conc->end sol_degas->end sol_antifade->end

Caption: A troubleshooting workflow for diagnosing and resolving low fluorescence signals in 5-AQ probe experiments.

cluster_quenching Common Fluorescence Quenching Pathways cluster_mechanisms Quenching Mechanisms S0 Ground State (S₀) + hv (Excitation) S1 Excited State (S₁) S0->S1 Fluorescence Fluorescence (S₁ → S₀ + hv') S1->Fluorescence Quenching Quenching (Non-radiative Decay) S1->Quenching Dynamic Dynamic (Collisional) Quenching (e.g., O₂) Quenching->Dynamic Static Static Quenching (Ground-state complex) Quenching->Static ACQ Aggregation-Caused Quenching Quenching->ACQ Photobleaching Photobleaching Quenching->Photobleaching

Caption: Diagram illustrating the competition between fluorescence emission and various quenching pathways from the excited state.

References

Technical Support Center: Optimization of Quinolin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinolin-2-one synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of quinolin-2-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for preparing quinolin-2-ones?

A1: The most prevalent methods for synthesizing quinolin-2-ones, also known as 2-quinolones or carbostyrils, include several classic named reactions and their modern variations. Key traditional approaches are the Knorr Quinoline Synthesis, the Conrad-Limpach Synthesis (under specific conditions), and variations of the Friedländer Synthesis.[1][2][3] Contemporary methods often utilize metal catalysts or microwave assistance to enhance yields and reaction conditions.[1][4]

Q2: I'm consistently observing low yields in my quinolin-2-one synthesis. What general factors should I investigate?

A2: Low yields in quinolin-2-one synthesis can arise from several factors. Key areas to troubleshoot include:

  • Purity of Starting Materials : Ensure the purity of anilines, β-ketoesters, and other reactants, as impurities can lead to unwanted side reactions.[1]

  • Reaction Temperature : Temperature is a critical parameter. For instance, classical methods like the Conrad-Limpach and Knorr syntheses often require high temperatures for efficient cyclization.[5][6] Careful optimization is crucial to prevent decomposition.[6]

  • Choice of Solvent : The solvent can significantly influence the reaction's success. High-boiling point solvents are often necessary for thermal cyclization steps.[5][6]

  • Catalyst Activity : If a catalyst is used, confirm its activity and ensure it is employed at the correct concentration.[1]

  • Reaction Time : It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to establish the optimal reaction time.[1][6] Incomplete reactions will result in low yields.[6]

Q3: How can I minimize the formation of the isomeric 4-hydroxyquinoline during a Knorr synthesis of a 2-hydroxyquinoline (quinolin-2-one)?

A3: The formation of the 4-hydroxyquinoline isomer is a known side reaction in the Knorr synthesis, particularly when using smaller amounts of acid.[7] To favor the formation of the desired 2-hydroxyquinoline, it is recommended to use a large excess of a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.[1][7] The excess acid promotes the formation of a dicationic intermediate that preferentially cyclizes to the 2-hydroxyquinoline.[7]

Troubleshooting Guides by Reaction Type

Knorr Quinoline Synthesis

The Knorr synthesis involves the cyclization of a β-ketoanilide in the presence of a strong acid to form a 2-hydroxyquinoline.[7][8]

Problem: Low Yield of Quinolin-2-one

Potential Cause Troubleshooting Recommendation
Incomplete formation of the β-ketoanilide intermediate.Ensure the initial condensation of the aniline and β-ketoester is complete by heating at 110-140 °C for 1-2 hours. Monitor by TLC.[1]
Insufficiently strong acid for cyclization.Use a large excess of concentrated sulfuric acid or polyphosphoric acid (PPA).[1][7] Triflic acid has also been shown to be effective.[7]
Cyclization temperature is too low or too high.The optimal temperature for cyclization is typically between 80-100 °C.[1] Higher temperatures can lead to decomposition.[6]
Reaction time is not optimized.Monitor the cyclization step by TLC to determine the point of maximum product formation, typically within 1-2 hours.[1]

Problem: Formation of Impurities and Tar

Potential Cause Troubleshooting Recommendation
Decomposition at high temperatures.Maintain careful control over the reaction temperature, especially during the exothermic addition of the reaction mixture to ice for workup.[1]
Side reactions due to impure starting materials.Use purified anilines and β-ketoesters.
Conrad-Limpach Synthesis

While the Conrad-Limpach synthesis typically yields 4-hydroxyquinolines, under certain conditions (thermodynamic control at higher temperatures), it can produce the isomeric 2-hydroxyquinolines (the "Knorr product").[5][9]

Problem: Predominant Formation of the 4-hydroxyquinoline Isomer

Potential Cause Troubleshooting Recommendation
The initial condensation temperature is too low (kinetic control).The formation of the β-anilinocrotonate, leading to the 4-hydroxyquinoline, is favored at lower temperatures. To favor the β-ketoanilide intermediate for 2-hydroxyquinoline formation, the initial condensation should be carried out at higher temperatures (around 140 °C or higher).[5][10]

Problem: Reaction Mixture Becomes a Thick, Unmanageable Tar

Potential Cause Troubleshooting Recommendation
Polymerization or side reactions at high temperatures.Use an inert, high-boiling point solvent like mineral oil to maintain a manageable reaction mixture and improve heat transfer.[5][6]
Reactant concentrations are too high.Adjust the concentration of the reactants to prevent excessive polymerization.[5]
Friedländer Synthesis and Related Methods

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[11][12] While it typically produces quinolines, variations can be adapted for quinolin-2-one synthesis.

Problem: Low Yield or No Reaction

Potential Cause Troubleshooting Recommendation
Inappropriate catalyst.The choice of an acid or base catalyst is critical and substrate-dependent.[11][13] Common catalysts include p-toluenesulfonic acid, iodine, and potassium hydroxide.[12][14]
Deactivated aromatic ring in the starting material.Strong electron-withdrawing groups on the 2-aminoaryl ketone can hinder the cyclization step.[5] More forcing conditions or a more active catalyst may be required.
Steric hindrance.Bulky substituents on either reactant can impede the reaction.

Experimental Protocols

Knorr Synthesis of 2-Hydroxyquinoline

1. Formation of the β-ketoanilide:

  • In a round-bottom flask, combine aniline (1 equivalent) and ethyl acetoacetate (1 equivalent).[1]

  • Heat the mixture at 110-140 °C for 1-2 hours. The progress of the reaction to the intermediate β-anilinocrotonate or β-ketoanilide can be monitored by TLC.[1]

2. Cyclization:

  • In a separate flask, place an excess of concentrated sulfuric acid or polyphosphoric acid and cool it in an ice bath.[1][14]

  • Slowly and carefully add the crude β-ketoanilide from the previous step to the cold acid with stirring.[1][14]

  • After the addition is complete, heat the mixture to 80-100 °C and stir until the reaction is complete (typically 1-2 hours, monitor by TLC).[1]

3. Workup and Isolation:

  • Carefully pour the cooled reaction mixture over crushed ice.[1]

  • The 2-hydroxyquinoline product will precipitate as a solid.[1]

  • Collect the precipitate by filtration and wash it with cold water.[1]

4. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[1]

Catalyzed Friedländer Synthesis of a Substituted Quinoline

Note: This is a general procedure for quinoline synthesis that can be adapted. For quinolin-2-ones, specific precursors are required.

1. Reaction Setup:

  • To a mixture of a 2-aminoaryl ketone (1.0 mmol) and an active methylene compound (1.2 mmol), add a catalytic amount of molecular iodine (10 mol%).[6]

2. Reaction:

  • Heat the reaction mixture at 80-100 °C.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

3. Workup:

  • Upon completion, cool the reaction mixture to room temperature.[6]

  • Dissolve the mixture in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine.[6]

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.[6]

4. Purification:

  • The crude product can be purified by column chromatography or recrystallization.

Data Summary

The following tables provide illustrative data for optimizing reaction conditions. Actual results will vary depending on the specific substrates used.

Table 1: Knorr Synthesis - Effect of Acid on Product Formation

Substrate Acid Acid Amount Temperature (°C) Major Product Reference
BenzoylacetanilidePolyphosphoric Acid (PPA)Large Excess80-1002-Hydroxyquinoline[7]
BenzoylacetanilidePolyphosphoric Acid (PPA)Small Amount80-1004-Hydroxyquinoline[7]
β-keto anilideConc. H₂SO₄Excess80-1002-Hydroxyquinoline[1]

Table 2: Conrad-Limpach-Knorr - Temperature Effect on Regioselectivity

Reactants Initial Condensation Temp. Cyclization Temp. Control Type Major Product Reference
Aniline + β-ketoesterRoom Temperature - Moderate Heat~250 °CKinetic4-Hydroxyquinoline[5]
Aniline + β-ketoester~140 °C or higher~250 °CThermodynamic2-Hydroxyquinoline[5][10]

Visualized Workflows and Logic

Knorr Synthesis Experimental Workflow

Knorr_Synthesis_Workflow cluster_step1 Step 1: β-Ketoanilide Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Workup & Purification A Mix Aniline and β-Ketoester B Heat at 110-140°C (1-2 hours) A->B C Monitor by TLC B->C D Add β-Ketoanilide to excess cold H₂SO₄ or PPA C->D E Heat at 80-100°C (1-2 hours) D->E F Monitor by TLC E->F G Pour mixture onto ice F->G H Filter precipitated solid G->H I Wash with cold water H->I J Recrystallize from Ethanol I->J Troubleshooting_Low_Yield Start Low Yield Observed Purity Check Starting Material Purity Start->Purity Temp Optimize Reaction Temperature Start->Temp Solvent Evaluate Solvent Choice Start->Solvent Time Optimize Reaction Time (Monitor by TLC) Start->Time Catalyst Check Catalyst Activity/Concentration Start->Catalyst End Yield Improved Purity->End Temp->End Solvent->End Time->End Catalyst->End Regioselectivity_Pathway cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Reactants Aniline + β-Ketoester LowTemp Low Temperature (e.g., Room Temp) Reactants->LowTemp HighTemp High Temperature (e.g., 140°C) Reactants->HighTemp Intermediate_K β-Aminoacrylate Intermediate LowTemp->Intermediate_K Product_4OH 4-Hydroxyquinoline Intermediate_K->Product_4OH Intermediate_T β-Ketoanilide Intermediate HighTemp->Intermediate_T Product_2OH 2-Hydroxyquinoline (Quinolin-2-one) Intermediate_T->Product_2OH

References

Common side products in the synthesis of 5-Aminoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common side products during the synthesis of 5-Aminoquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key stages to monitor for side product formation?

A1: A prevalent and logical synthetic pathway for this compound is a two-step process. The synthesis typically begins with the nitration of quinolin-2(1H)-one to yield 5-nitroquinolin-2(1H)-one, followed by the reduction of the nitro group to the desired 5-amino functionality. Both stages are critical and require careful monitoring to minimize the formation of impurities. The nitration step is prone to the formation of regioisomers and over-nitrated products, while the reduction step can lead to incomplete reduction and coupled side products.

Q2: I am observing multiple spots on my TLC plate after the nitration of quinolin-2(1H)-one. What are the likely side products?

A2: During the nitration of the quinolin-2(1H)-one ring, in addition to the desired 5-nitroquinolin-2(1H)-one, the formation of other positional isomers is a common issue. You are likely observing a mixture of nitroquinolin-2(1H)-ones. The most probable regioisomeric impurities are 7-nitroquinolin-2(1H)-one and, to a lesser extent, 6-nitroquinolin-2(1H)-one. The exact ratio of these isomers can be influenced by the reaction conditions, particularly the temperature and the composition of the nitrating mixture. In some cases, dinitrated products may also be formed if the reaction conditions are too harsh.

Q3: After reducing 5-nitroquinolin-2(1H)-one, my product is not pure and appears colored. What could be the cause?

A3: The reduction of an aromatic nitro group is a multi-step process that can be halted at intermediate stages, leading to impurities. Common side products include the corresponding 5-nitrosoquinolin-2(1H)-one and 5-(hydroxylamino)quinolin-2(1H)-one. Furthermore, condensation reactions between these intermediates can occur, resulting in the formation of dimeric species such as azoxy, azo, and hydrazo compounds, which are often colored. The presence of these impurities can lead to a discolored final product. Over-oxidation of the desired amino product during workup or purification can also contribute to color formation.

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Formation of Isomeric Nitro-Substituted Side Products During Nitration
  • Question: My spectral data (e.g., 1H NMR) suggests the presence of multiple isomers after the nitration step. How can I improve the regioselectivity for the 5-nitro isomer?

  • Possible Cause: The reaction conditions are not optimized to favor nitration at the C5 position. Temperature control is crucial in electrophilic aromatic substitution reactions on quinoline systems.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low and consistent reaction temperature (e.g., 0-5 °C) during the addition of the nitrating agent. This can significantly enhance the selectivity for the 5-nitro isomer.

    • Nitrating Agent: The choice and concentration of the nitrating agent (e.g., HNO3/H2SO4) can influence the isomer distribution. A careful and slow addition of the nitrating acid is recommended.

    • Purification: If a mixture of isomers is unavoidable, careful column chromatography is typically required to separate the desired 5-nitroquinolin-2(1H)-one from its isomers before proceeding to the reduction step.

Issue 2: Incomplete Reduction of the Nitro Group
  • Question: My final product contains impurities that are consistent with partially reduced nitro-intermediates. How can I ensure the complete conversion to the amine?

  • Possible Cause: The reducing agent is not sufficiently reactive, the reaction time is too short, or the catalyst (if used) is not active enough.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: For catalytic hydrogenation (e.g., H2/Pd-C), ensure the catalyst is fresh and active. For metal-acid reductions (e.g., SnCl2/HCl), use a sufficient excess of the reagents.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) until the starting nitro compound is completely consumed.

    • Reaction Conditions: Ensure adequate stirring and, for catalytic hydrogenation, efficient hydrogen gas dispersion. The reaction temperature may also be moderately increased to drive the reaction to completion, but this should be done with caution to avoid side reactions.

Issue 3: Formation of Dimeric Side Products (Azoxy, Azo Compounds)
  • Question: I have isolated a colored impurity that has a molecular weight roughly double that of my expected product. What is it and how can I prevent its formation?

  • Possible Cause: These are likely dimeric coupling products (azoxy or azo compounds) formed from the condensation of nitroso and hydroxylamino intermediates during the reduction process. The formation of these byproducts is often favored under neutral or slightly alkaline reduction conditions.

  • Troubleshooting Steps:

    • Maintain Acidic Conditions: When using reducing agents like SnCl2, maintaining a strongly acidic environment (e.g., with concentrated HCl) throughout the reaction can suppress the formation of these dimeric impurities.

    • Control Reaction Temperature: Exothermic reactions can lead to localized high temperatures, which may promote side reactions. Ensure efficient cooling and controlled addition of reagents.

    • Workup Procedure: A rapid and efficient workup under appropriate pH conditions can minimize the opportunity for these side reactions to occur.

Quantitative Data Summary

The following table provides a hypothetical summary of typical yields and common impurity levels under different reaction conditions. This data is illustrative and may vary based on specific experimental setups.

StepConditionDesired Product Yield (typical)Common Side Product(s)Typical Impurity Level
Nitration Low Temperature (0-5 °C)60-70%7-nitroquinolin-2(1H)-one5-15%
Room Temperature40-50%7-nitroquinolin-2(1H)-one, Dinitro-products20-30%
Reduction Catalytic Hydrogenation (Pd/C)85-95%Incomplete reduction products<5%
SnCl2/HCl70-85%Azoxy/Azo compounds5-10%

Experimental Protocols

Protocol 1: Synthesis of 5-Nitroquinolin-2(1H)-one (Nitration)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve quinolin-2(1H)-one (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature between 0 and 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the 5-nitro isomer from other impurities.

Protocol 2: Synthesis of this compound (Reduction)
  • Reaction Setup: To a solution of 5-nitroquinolin-2(1H)-one (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as 10% Palladium on carbon (Pd/C) for catalytic hydrogenation or stannous chloride (SnCl2·2H2O) (3-5 eq) for a metal-acid reduction.

  • Reaction (Catalytic Hydrogenation): The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).

  • Reaction (SnCl2/HCl): If using stannous chloride, add concentrated hydrochloric acid and heat the mixture at 50-60 °C for 2-4 hours.

  • Workup (Catalytic Hydrogenation): The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Workup (SnCl2/HCl): The reaction mixture is cooled and the pH is adjusted to be basic (pH 8-9) with a saturated solution of sodium bicarbonate or sodium hydroxide. The resulting precipitate is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford pure this compound.

Visualizations

Troubleshooting_Workflow cluster_nitration Nitration Troubleshooting cluster_reduction Reduction Troubleshooting start Start Synthesis of This compound nitration Step 1: Nitration of Quinolin-2(1H)-one start->nitration nitration_check Analyze crude product (TLC, NMR) nitration->nitration_check reduction Step 2: Reduction of 5-Nitroquinolin-2(1H)-one reduction_check Analyze crude product (TLC, MS) reduction->reduction_check product Final Product: This compound nitration_check->reduction Pure isomers Isomeric impurities (e.g., 7-nitro) present? nitration_check->isomers optimize_nitration Optimize Nitration: - Lower temperature (0-5 °C) - Slow addition of nitrating agent isomers->optimize_nitration Yes purify_nitro Purify via Column Chromatography isomers->purify_nitro No, but other impurities optimize_nitration->nitration purify_nitro->reduction reduction_check->product Pure incomplete_red Incomplete reduction? reduction_check->incomplete_red dimers Colored dimeric byproducts present? incomplete_red->dimers No optimize_reduction Optimize Reduction: - Increase reaction time - Check catalyst/reagent activity incomplete_red->optimize_reduction Yes adjust_ph Maintain acidic conditions during reduction (e.g., with HCl) dimers->adjust_ph Yes purify_amino Purify via Recrystallization dimers->purify_amino No optimize_reduction->reduction adjust_ph->reduction purify_amino->product

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Purification of 5-Aminoquinolin-2(1H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Aminoquinolin-2(1H)-one and its analogs.

Frequently Asked Questions (FAQs)

Q1: Why can the purification of this compound and its analogs be challenging?

A1: The primary challenge stems from the chemical properties of the aminoquinoline scaffold. The presence of the basic amino group can lead to strong interactions with the acidic silica gel, a commonly used stationary phase in column chromatography. This interaction can result in several issues:

  • Peak Tailing: Strong binding to the acidic silanol groups on the silica surface can cause the compound to elute slowly and asymmetrically, leading to broad peaks and poor separation from impurities.[1]

  • Irreversible Adsorption: In some cases, the compound may bind so strongly to the silica gel that it cannot be eluted, resulting in low or no recovery of the product.[1][2]

  • Compound Degradation: The acidic nature of silica gel can potentially degrade sensitive analogs of this compound.[1][2]

Q2: What are the initial steps to consider when developing a purification strategy for a new analog?

A2: A systematic approach is crucial for efficient purification:

  • Assess Compound Stability: Before committing to a large-scale column, it is wise to assess the stability of your compound on silica gel. This can be done by spotting a solution of your crude material on a TLC plate, allowing it to stand for an hour or two, and then developing the plate to check for the appearance of new spots which would indicate degradation.[1]

  • Thin-Layer Chromatography (TLC) Solvent Screening: Use TLC to identify a suitable mobile phase. Start with a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) and run several plates with varying ratios. The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.[3]

  • Address Peak Tailing on TLC: If significant tailing is observed on the TLC plate, this is a strong indicator of issues with silica gel chromatography. Consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent to neutralize the acidic sites on the silica.[2][3]

  • Consider Alternative Methods: Based on the initial TLC analysis, if significant issues are anticipated, it may be more efficient to explore alternative purification techniques such as recrystallization or using a different stationary phase like neutral alumina.[1]

Troubleshooting Guides

Column Chromatography
Issue Potential Cause Solution
Low Yield After Column Irreversible adsorption to silica gel.Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[2] Switch to a less acidic stationary phase such as neutral or basic alumina.[2]
Compound is too polar to elute.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system).[2] If the compound is still retained, consider reversed-phase chromatography.
Product degradation on the column.Perform chromatography at a lower temperature. Use degassed solvents and work under an inert atmosphere for sensitive compounds.[2] Deactivate the silica gel with triethylamine before use.
Poor Separation of Compound from Impurities The chosen solvent system lacks sufficient selectivity.Optimize the mobile phase by trying different solvent combinations (e.g., switching from hexane/ethyl acetate to dichloromethane/methanol).[1] Employ a shallower gradient during elution to improve resolution between closely eluting spots.[1]
Co-elution of impurities.Consider using preparative High-Performance Liquid Chromatography (HPLC) for difficult separations.[2] Try a different stationary phase that may offer different selectivity.
Peak Tailing Strong interaction between the basic amino group and acidic silica gel.Add a small percentage of triethylamine or another amine base to the eluent to compete for the active sites on the silica.[2][3]
Recrystallization
Issue Potential Cause Solution
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound.Use a solvent with a lower boiling point.[1]
The solution is too supersaturated.Add a small amount of a second solvent in which the compound is more soluble to the hot solution before cooling.[1] Cool the solution more slowly to encourage proper crystal lattice formation.[1]
Low Yield of Crystals The compound is too soluble in the cold solvent.Select a solvent in which your compound has high solubility when hot and low solubility when cold. Cool the solution to a lower temperature using an ice bath or refrigerator.[1]
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the compound.[1]
Crystals Are Impure Impurities were trapped in the crystal lattice.Ensure the solution cools slowly to allow for selective crystallization. Perform a second recrystallization. After filtering, wash the crystals with a small amount of the cold recrystallization solvent.[1]

Quantitative Data Summary

The following table summarizes purification data for some analogs of this compound found in the literature. Note that direct comparisons should be made with caution as the specific compounds and reaction scales differ.

Compound Purification Method Eluent/Solvent Yield (%) Reference
5-(1,2-dithiolan-3-yl)-N-(2-oxo-2-(quinolin-8-ylamino)ethyl)pentanamideFlash ChromatographyChloroform69[4]
5-(1,2-dithiolan-3-yl)-N-(3-oxo-3-(quinolin-8-ylamino)propyl)pentanamideFlash Chromatography over silica gel, then crystallizationChloroform/Methanol (99:1) for chromatography; Chloroform/Hexane for crystallization23[4]
Caffeic acid and amine 12a-c derivativeGel ChromatographyChloroform/Methanol (95:5)38[4]
Caffeic acid and amine 12a-c derivativeFlash ChromatographyChloroform/Methanol (100:0 to 95:5 gradient)14[4]
Caffeic acid and amine 12a-c derivativeFlash Chromatography over silica gelChloroform/Methanol (95:5)33[4]
Caffeic acid and amine 12a-c derivativeFlash Chromatography over silica gelChloroform/Methanol (gradient from 100:0 to 98:2)15[4]
Methyl 2-(6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamido)propanoateThin Layer ChromatographyChloroform/Methanol (20:1)59[5]
Methyl 2-(6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamido)-3-phenylpropanoateThin Layer ChromatographyChloroform/Methanol (20:1)52[5]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography with a Basic Modifier

This protocol provides a general guideline for the purification of a this compound analog using silica gel chromatography with triethylamine (TEA) as a basic modifier to mitigate peak tailing.

  • Solvent System Selection:

    • Using TLC, identify a suitable eluent system. A common starting point is a mixture of dichloromethane and methanol or hexanes and ethyl acetate.

    • To the chosen solvent system, add 0.5-1% (v/v) of triethylamine.

    • The ideal solvent system should provide an Rf value of 0.2-0.3 for the target compound on a TLC plate treated with the same TEA-modified eluent.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture (containing TEA).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Begin elution with the initial, less polar solvent mixture.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent. A shallow gradient is often more effective for separating closely related impurities.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol outlines the general steps for purifying a solid this compound analog by recrystallization.

  • Solvent Selection:

    • Identify a suitable solvent or solvent pair. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below.

    • Test small amounts of the crude product in various solvents to find the optimal one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise to the flask while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Visualizations

Purification_Workflow cluster_start Initial Analysis cluster_decision Method Selection cluster_path1 Chromatography Path cluster_path2 Alternative Path cluster_end Final Product Start Crude Product TLC TLC Analysis (Stability & Solvent Screen) Start->TLC Decision Tailing or Degradation? TLC->Decision Add_Modifier Add Basic Modifier (e.g., TEA) Decision->Add_Modifier Yes Column_Chrom Silica Gel Column Chromatography Decision->Column_Chrom No Recrystallization Recrystallization Decision->Recrystallization Severe Tailing/ Instability Alt_Chrom Alternative Chromatography (Alumina, Reverse Phase) Decision->Alt_Chrom Moderate Tailing Add_Modifier->Column_Chrom End Pure Product Column_Chrom->End Recrystallization->End Alt_Chrom->End

Caption: A decision workflow for selecting a suitable purification technique for this compound and its analogs.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Problem Poor Purification Outcome Low_Yield Low Yield? Problem->Low_Yield Poor_Sep Poor Separation? Problem->Poor_Sep Tailing Peak Tailing? Problem->Tailing Sol_Adsorption - Add TEA - Use Alumina Low_Yield->Sol_Adsorption Possible Adsorption Sol_Polarity - Increase Eluent Polarity - Try Reverse Phase Low_Yield->Sol_Polarity Compound too Polar Sol_Selectivity - Change Solvent System - Use Shallower Gradient Poor_Sep->Sol_Selectivity Sol_Tailing - Add TEA to Eluent Tailing->Sol_Tailing

Caption: A logical diagram for troubleshooting common issues in the chromatographic purification of aminoquinolones.

References

Technical Support Center: Scaling Up 5-Aminoquinolin-2(1H)-one Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when transitioning the synthesis of 5-Aminoquinolin-2(1H)-one from laboratory to larger scales.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scale-up?

A1: The most prevalent and scalable route involves a two-step process starting from quinolin-2(1H)-one. The first step is the regioselective nitration of the quinolone core to form 5-nitroquinolin-2(1H)-one, followed by the reduction of the nitro group to the desired 5-amino product. This method is favored due to the availability of starting materials and generally robust reaction conditions.

Q2: What are the primary challenges when scaling up this synthesis?

A2: The main challenges include:

  • Poor Regioselectivity: Achieving selective nitration at the C5 position can be difficult, often leading to mixtures of isomers (e.g., 6-, 7-, or 8-nitroquinolones) that are challenging to separate.[1]

  • Exothermic Reactions: Both nitration and reduction steps can be highly exothermic. Poor heat management at a larger scale can lead to side reactions, product degradation, and safety hazards.[2][3]

  • Mass Transfer Limitations: Inefficient mixing in large reactors can cause localized "hot spots" or areas of high reactant concentration, leading to inconsistent product quality and lower yields.[2][3]

  • Purification Difficulties: Removing closely related isomers and other impurities from the final product often requires multiple crystallization steps, which can significantly reduce the overall yield.

  • Product Handling: The final product and intermediates may have poor solubility or inconsistent crystalline forms (polymorphism), complicating isolation and handling.[2]

Troubleshooting Guide

Problem 1: Low Yield

Q: My overall yield dropped significantly when moving from a 10-gram to a 500-gram scale. What are the likely causes?

A: A drop in yield during scale-up is a common issue stemming from factors that are more pronounced in larger vessels.[2][3]

  • Potential Cause 1: Inefficient Heat Transfer.

    • Explanation: Nitration is highly exothermic. Large reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. Uncontrolled temperature spikes can promote the formation of side products and degrade the desired product.[3]

    • Troubleshooting:

      • Controlled Reagent Addition: Add the nitrating agent (e.g., nitric acid) slowly and sub-surface using a dosing pump to control the reaction exotherm.

      • Improve Cooling: Ensure the reactor is equipped with a jacketed cooling system and that the heat transfer fluid is circulating at an optimal rate.

      • Use a Co-solvent: A solvent with a higher boiling point can provide a wider and safer operating temperature range.[2]

  • Potential Cause 2: Poor Mixing.

    • Explanation: Inadequate agitation can lead to poor distribution of reactants, causing localized overheating and side reactions.[2] This is especially critical during the quenching and work-up phases.

    • Troubleshooting:

      • Switch to Mechanical Stirring: Upgrade from magnetic stirring to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogeneity.

      • Baffle Installation: If not already present, use a reactor with baffles to improve mixing efficiency and prevent vortex formation.

  • Potential Cause 3: Incomplete Reduction.

    • Explanation: The efficiency of catalytic hydrogenation (e.g., using Pd/C) can decrease on a larger scale due to mass transfer limitations of hydrogen gas into the reaction slurry.

    • Troubleshooting:

      • Increase Hydrogen Pressure: Carefully increase the hydrogen pressure within the safe limits of the reactor.

      • Optimize Catalyst Loading: A modest increase in catalyst loading may be necessary to compensate for reduced efficiency.

      • Improve Agitation: Vigorous stirring is crucial to ensure the catalyst remains suspended and to maximize gas-liquid contact.

Problem 2: Impurity Formation & Poor Regioselectivity

Q: My scaled-up batch contains significant amounts of the 7-amino and 8-amino isomers. How can I improve the selectivity for the 5-amino product?

A: Achieving high regioselectivity during the nitration of quinolones is a known challenge.[1] The directing effects of the lactam functionality can lead to a mixture of isomers.

  • Potential Cause 1: Incorrect Nitrating Agent or Conditions.

    • Explanation: The choice of nitrating agent and reaction solvent significantly influences the isomer distribution. Standard nitric/sulfuric acid mixtures can be aggressive.

    • Troubleshooting:

      • Milder Nitrating Agents: Explore alternative nitrating agents like fuming nitric acid in acetic anhydride or using zeolite catalysts, which can offer better regioselectivity.[4]

      • Temperature Control: Maintain a low and consistent reaction temperature (e.g., 0–5 °C) during nitration to minimize the formation of undesired isomers.

  • Potential Cause 2: Difficulty in Separation.

    • Explanation: The hydrohalide salts of nitroquinoline isomers can have different solubilities, which can be exploited for separation.[5]

    • Troubleshooting:

      • Fractional Crystallization: After nitration, convert the mixture of nitro-isomers to their hydrochloride salts. It has been shown that the 5-nitroquinoline hydrohalide can be selectively precipitated from solvents like wet dimethylformamide (DMF).[5]

      • Slurry Wash: Before reduction, perform a re-slurry of the crude 5-nitroquinolin-2(1H)-one in a solvent where the desired isomer has low solubility but the impurities are more soluble.[2]

Problem 3: Product Isolation and Crystallization Issues

Q: During work-up, the product oiled out or formed an inconsistent crystalline solid that is difficult to filter. What is causing this?

A: These issues often point to problems with polymorphism or the presence of impurities that inhibit proper crystal growth.[2]

  • Potential Cause 1: Polymorphism.

    • Explanation: The final compound may exist in multiple crystalline forms (polymorphs), each with different properties. The form obtained can be highly sensitive to the crystallization conditions.

    • Troubleshooting:

      • Solvent Screening: Conduct a systematic screen of different solvents or solvent/anti-solvent mixtures to find conditions that consistently produce a stable, easily filterable crystalline form.

      • Seeding: Introduce a small amount of the desired crystalline form (seed crystals) to the supersaturated solution to promote controlled crystallization of that specific polymorph.[2]

  • Potential Cause 2: Residual Impurities.

    • Explanation: Even small amounts of impurities can act as crystal growth inhibitors, leading to the formation of oils or fine, difficult-to-filter solids.

    • Troubleshooting:

      • Pre-purification: If the crude product does not crystallize well, consider an upstream purification step. This could include a charcoal treatment to remove colored impurities or a silica gel plug to remove baseline contaminants before the final crystallization.[2]

      • Controlled Cooling: Implement a slow, controlled cooling profile during crystallization. Crash-cooling a solution often leads to poor crystal morphology and traps impurities.

Data & Tables

Table 1: Comparison of Nitration Conditions and Outcomes

ParameterLab Scale (Method A)Pilot Scale (Method B)Pilot Scale (Optimized Method C)
Starting Material Quinolin-2(1H)-one (10 g)Quinolin-2(1H)-one (500 g)Quinolin-2(1H)-one (500 g)
Nitrating Agent 90% HNO₃ in conc. H₂SO₄90% HNO₃ in conc. H₂SO₄Fuming HNO₃ in Acetic Anhydride
Temperature 0–5 °C5–20 °C (poor control)0–5 °C (controlled addition)
Reaction Time 2 hours4 hours3 hours
Yield (5-Nitro) 75%45%70%
Purity (Isomer Ratio 5:7:8) 85:10:560:25:1590:8:2

Table 2: Comparison of Reduction Methods

ParameterMethod D (Catalytic Hydrogenation)Method E (Chemical Reduction)
Starting Material 5-Nitroquinolin-2(1H)-one5-Nitroquinolin-2(1H)-one
Reagents H₂ (50 psi), 10% Pd/C, EthanolSnCl₂·2H₂O, Ethanol, HCl
Temperature 25 °C70 °C
Scale Suitability Excellent for large scale; requires specialized pressure equipment.Good for lab scale; generates tin waste, which is problematic for large-scale disposal.
Typical Yield >95%85-90%
Work-up Complexity Simple filtration to remove catalyst.Requires careful pH adjustment and extraction to remove tin salts.

Experimental Protocols

Protocol 1: Optimized Nitration of Quinolin-2(1H)-one (500 g Scale)

  • Setup: Charge a 10 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel with quinolin-2(1H)-one (500 g).

  • Dissolution: Add concentrated sulfuric acid (2.5 L) while maintaining the internal temperature below 25 °C. Stir until all solids have dissolved.

  • Cooling: Cool the reactor contents to 0 °C using the jacketed cooling system.

  • Nitrating Mixture: In a separate vessel, prepare a nitrating mixture by slowly adding 90% nitric acid (180 mL) to concentrated sulfuric acid (500 mL) while cooling in an ice bath.

  • Addition: Add the nitrating mixture dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0–5 °C for an additional 1 hour after the addition is complete.

  • Quenching: Slowly pour the reaction mixture onto crushed ice (5 kg) with vigorous stirring.

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then with cold ethanol.

  • Drying: Dry the solid yellow product (5-nitroquinolin-2(1H)-one) under vacuum at 60 °C.

Protocol 2: Catalytic Hydrogenation (Large Scale)

  • Setup: Charge a suitable pressure reactor (e.g., a Parr hydrogenator) with 5-nitroquinolin-2(1H)-one (100 g), 10% Palladium on Carbon (10 g, 50% wet), and ethanol (1 L).

  • Inerting: Seal the reactor and purge it three times with nitrogen, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to 50 psi and stir vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake.

  • Completion: Once hydrogen uptake ceases (typically 4-6 hours), vent the reactor and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction start Quinolin-2(1H)-one nitration Nitration (H₂SO₄, HNO₃, 0-5°C) start->nitration quench Quenching on Ice nitration->quench filter_nitro Filtration & Washing quench->filter_nitro nitro_product Crude 5-Nitroquinolin-2(1H)-one filter_nitro->nitro_product reduction Catalytic Hydrogenation (H₂, Pd/C, Ethanol) nitro_product->reduction Transfer to Step 2 filter_pd Catalyst Filtration reduction->filter_pd concentrate Solvent Removal filter_pd->concentrate final_product This compound concentrate->final_product

Caption: General synthesis workflow for this compound production.

Troubleshooting_Tree problem Problem: Low Yield or High Impurity check_nitration Check Nitration Step? problem->check_nitration Isomer Impurities Present check_reduction Check Reduction Step? problem->check_reduction Starting Nitro Compound Remains temp_control Poor Temp Control? check_nitration->temp_control mixing Inefficient Mixing? check_nitration->mixing reagents Wrong Reagents? check_nitration->reagents sol_temp Solution: Improve cooling & control addition rate temp_control->sol_temp sol_mixing Solution: Use overhead stirrer & baffles mixing->sol_mixing sol_reagents Solution: Consider milder nitrating agents reagents->sol_reagents catalyst Catalyst Deactivation? check_reduction->catalyst h2_transfer Poor H₂ Mass Transfer? check_reduction->h2_transfer sol_catalyst Solution: Increase catalyst loading or use fresh catalyst catalyst->sol_catalyst sol_h2 Solution: Increase H₂ pressure & agitation speed h2_transfer->sol_h2

Caption: Troubleshooting decision tree for scale-up issues.

References

Technical Support Center: Hydrazinylquinolin-2(1H)-one Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the autoxidation of hydrazinylquinolin-2(1H)-one precursors. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis, handling, and storage of these sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What is autoxidation and why are hydrazinylquinolin-2(1H)-one precursors susceptible to it?

A1: Autoxidation is a spontaneous oxidation reaction with atmospheric oxygen.[1] Hydrazinyl moieties are particularly prone to autoxidation due to the presence of lone pairs of electrons on the nitrogen atoms, which makes them susceptible to radical-initiated chain reactions. This process can lead to the formation of dimers and other degradation products, compromising the purity and integrity of your precursors.[1]

Q2: What are the primary factors that promote the autoxidation of these precursors?

A2: Several factors can initiate or accelerate autoxidation:

  • Presence of Oxygen: Atmospheric oxygen is the primary oxidizing agent.[1]

  • Trace Metal Ions: Transition metals, especially copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for hydrazine oxidation.

  • Elevated Temperature: Higher temperatures increase the rate of most chemical reactions, including autoxidation.

  • Exposure to Light: UV and visible light can provide the energy to initiate radical chain reactions.

  • pH of the Medium: Neutral to alkaline conditions can facilitate the autoxidation process.

Q3: What are the visible signs of autoxidation in my hydrazinylquinolin-2(1H)-one precursor?

A3: A common indicator of degradation is a change in color. Freshly prepared, pure hydrazinylquinolin-2(1H)-one precursors are often white to off-white crystalline solids. The development of a yellow, orange, or brownish hue upon storage or during a reaction is a strong indication that oxidation has occurred. You may also observe changes in solubility or the appearance of new spots on a Thin Layer Chromatography (TLC) plate.

Q4: How can I minimize autoxidation during storage?

A4: Proper storage is critical for maintaining the stability of your precursors. The following conditions are recommended:

  • Inert Atmosphere: Store the solid compound or solutions under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

  • Low Temperature: Keep the material in a refrigerator or freezer to slow down the rate of degradation.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from light.

  • High-Purity Containers: Store in clean glass containers to avoid contamination with metal ions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of the desired product in subsequent reactions. The hydrazinylquinolin-2(1H)-one precursor has degraded due to autoxidation.Confirm the purity of the precursor using HPLC or TLC before starting the reaction. If degradation is observed, purify the precursor by recrystallization or column chromatography.
The solid precursor has developed a yellow or brown color during storage. Exposure to air, light, or heat has initiated autoxidation.While the material may still be usable for some applications, purification is recommended for sensitive reactions. For future storage, follow the recommended guidelines (inert atmosphere, low temperature, light protection).
During synthesis, the reaction mixture changes color unexpectedly. Autoxidation may be occurring in the reaction vessel, potentially catalyzed by trace metals or the solvent.Ensure all solvents are degassed before use. Consider performing the reaction under a nitrogen or argon atmosphere. If metal catalysis is suspected, adding a chelating agent like EDTA in catalytic amounts might help.
Inconsistent results between batches of the same reaction. The purity of the hydrazinylquinolin-2(1H)-one precursor is variable due to different levels of autoxidation.Implement a standard quality control check (e.g., HPLC analysis) on each batch of the precursor before use to ensure consistent purity.

Quantitative Data Summary

The stability of hydrazinylquinolin-2(1H)-one precursors is highly dependent on the storage and experimental conditions. The following table provides illustrative data on the impact of various factors on the rate of autoxidation. Disclaimer: The following data are illustrative and based on general principles of hydrazine chemistry; they do not represent experimental results for a specific hydrazinylquinolin-2(1H)-one derivative.

Condition Parameter Illustrative Degradation Rate (%/24h) Notes
Solvent Methanol (Air)5-10%Protic solvents can sometimes facilitate oxidation.
Acetonitrile (Air)1-3%Aprotic solvents are generally preferred for stability.
Degassed Acetonitrile (N₂)<0.1%Exclusion of oxygen is the most effective preventative measure.
Temperature 4 °C (in Acetonitrile, Air)<0.5%Low temperatures significantly slow down the degradation rate.
25 °C (in Acetonitrile, Air)1-3%Room temperature storage in the presence of air leads to noticeable degradation.
50 °C (in Acetonitrile, Air)>10%Elevated temperatures drastically accelerate autoxidation.
Additives None (Control)1-3%Baseline degradation in acetonitrile at 25°C in air.
BHT (0.1 mol%)<0.5%Butylated hydroxytoluene (BHT) acts as a radical scavenger, inhibiting the chain reaction.
EDTA (0.01 mol%)0.5-1%Ethylenediaminetetraacetic acid (EDTA) chelates metal ions, reducing their catalytic activity.

Experimental Protocols

Protocol 1: Synthesis of a 4-Hydrazinyl-1-alkylquinolin-2(1H)-one Precursor

This protocol describes a general method for synthesizing a 4-hydrazinyl-1-alkylquinolin-2(1H)-one from the corresponding 4-chloro derivative.

Materials:

  • 4-Chloro-1-alkylquinolin-2(1H)-one (1 equivalent)

  • Hydrazine hydrate (10 equivalents)

  • Ethanol (or another suitable solvent like 2-propanol)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the 4-chloro-1-alkylquinolin-2(1H)-one in ethanol.

  • Add hydrazine hydrate (10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum. For long-term storage, transfer the solid to a vial, flush with nitrogen or argon, and store in a freezer.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general-purpose Reverse-Phase HPLC method to separate the parent hydrazinylquinolin-2(1H)-one from its potential autoxidation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the precursor and expected degradation products absorb (e.g., 254 nm or a wavelength maximum determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of the hydrazinylquinolin-2(1H)-one precursor in acetonitrile or methanol at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (95:5 A:B) to a working concentration of ~50 µg/mL.

  • Inject the sample onto the HPLC system and record the chromatogram. The parent compound should appear as a major peak. Degradation products will typically elute at different retention times.

Protocol 3: Forced Degradation Study for Autoxidation

This protocol outlines a forced degradation study to intentionally induce and analyze the products of autoxidation.

Materials:

  • Hydrazinylquinolin-2(1H)-one precursor

  • Acetonitrile (HPLC grade)

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • HPLC system with a validated stability-indicating method (see Protocol 2)

Procedure:

  • Prepare a solution of the precursor in acetonitrile at a concentration of approximately 1 mg/mL.

  • Transfer 1 mL of this solution to a clean vial.

  • Add 100 µL of 3% H₂O₂ to the vial to initiate oxidative stress.

  • Allow the solution to stand at room temperature, protected from light, for 24 hours.

  • At various time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw a small aliquot, dilute it appropriately, and analyze by HPLC.

  • Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. This data can be used to determine the degradation kinetics.

Visualizations

AutoxidationMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (O₂, Metal, Light) Hydrazine R-NH-NH₂ Initiator->Hydrazine H• abstraction Hydrazinyl_Radical R-NH-NH• Oxygen O₂ Hydrazinyl_Radical->Oxygen Addition Peroxy_Radical R-NH-NH-OO• Oxygen->Peroxy_Radical Another_Hydrazine R-NH-NH₂ Peroxy_Radical->Another_Hydrazine H• abstraction Hydroperoxide R-NH-NH-OOH Another_Hydrazine->Hydroperoxide New_Radical R-NH-NH• Another_Hydrazine->New_Radical Radical_1 Radical Species Radical_2 Radical Species Radical_1->Radical_2 Combination Non_Radical_Products Non-Radical Products (e.g., Dimer) Radical_2->Non_Radical_Products

Caption: Autoxidation radical chain reaction mechanism for a hydrazinyl compound.

StabilityWorkflow Start Start: Pure Precursor Forced_Degradation Forced Degradation Study (Oxidative, Thermal, Photolytic) Start->Forced_Degradation Develop_Method Develop Stability-Indicating HPLC Method Forced_Degradation->Develop_Method Validate_Method Validate HPLC Method (Specificity, Linearity, etc.) Develop_Method->Validate_Method Stability_Study Conduct Stability Study (Different Conditions) Validate_Method->Stability_Study Analyze_Samples Analyze Samples at Time Intervals Stability_Study->Analyze_Samples Data_Analysis Analyze Data (Kinetics, Degradation Products) Analyze_Samples->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Experimental workflow for assessing the stability of precursors.

TroubleshootingTree Issue Issue Observed: Precursor Instability or Unexpected Color Change Check_Storage Check Storage Conditions Issue->Check_Storage Improper_Storage Improper Storage? (Air, Light, Temp) Check_Storage->Improper_Storage Yes_Storage Solution: Store under N₂, in dark, at low temp. Improper_Storage->Yes_Storage Yes No_Storage Check Reaction Conditions Improper_Storage->No_Storage No Check_Reaction Degassed Solvents? Inert Atmosphere? No_Storage->Check_Reaction Yes_Reaction Consider Metal Contamination Check_Reaction->Yes_Reaction Yes No_Reaction Solution: Degas solvents, run under N₂/Ar. Check_Reaction->No_Reaction No Metal_Contamination Trace Metals Present? Yes_Reaction->Metal_Contamination Yes_Metal Solution: Use high-purity solvents/reagents, consider adding EDTA. Metal_Contamination->Yes_Metal Yes No_Metal Solution: Purify precursor by recrystallization or chromatography. Metal_Contamination->No_Metal No

Caption: Troubleshooting decision tree for precursor instability.

References

Technical Support Center: Enhancing the Selectivity of 5-Aminoquinolin-2(1H)-one Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Aminoquinolin-2(1H)-one based fluorescent sensors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the selectivity of these sensors.

Frequently Asked Questions (FAQs)

Q1: My this compound based sensor is showing a response to multiple analytes, not just my target. How can I improve its selectivity?

A1: Lack of selectivity is a common challenge. Here are several strategies to enhance the selectivity of your sensor:

  • Modification of the Quinoline Core: Introducing specific functional groups to the this compound scaffold can sterically and electronically favor binding to your target analyte. For example, adding bulky substituents can prevent interaction with smaller, undesired analytes.

  • Introduction of Specific Recognition Moieties: Covalently linking a molecule or functional group with a known high affinity for your target analyte can significantly improve selectivity.

  • pH Optimization: The binding affinity of quinoline derivatives can be highly pH-dependent. Systematically varying the pH of your assay can help identify a window where the interaction with the target analyte is maximized while minimizing interactions with interfering species.[1]

  • Solvent System Adjustment: The polarity of the solvent can influence the binding affinity and fluorescence response. Experimenting with different solvent systems or co-solvents may enhance selectivity.

Q2: I am observing significant fluorescence quenching of my probe, even in the presence of the target analyte. What could be the cause and how can I fix it?

A2: Fluorescence quenching can arise from several factors. Here are some common causes and solutions:

  • Photoinduced Electron Transfer (PET): In some sensor designs, the aniline nitrogen of the 5-amino group can quench fluorescence through PET. Binding to the target analyte should suppress this process. If quenching persists, the binding pocket may not be optimal.

  • Presence of Quenching Agents: Components in your sample matrix or buffer, such as halide ions or dissolved oxygen, can act as quenchers.

  • Aggregation: At high concentrations, sensor molecules may aggregate, leading to self-quenching. It is important to work within a concentration range where the sensor is monomeric.

  • Analyte-Induced Quenching: Some metal ions are known to quench fluorescence. If your target analyte is a quenching ion, the sensor must be designed for a "turn-off" response.

Q3: How do I determine the stoichiometry of the sensor-analyte complex?

A3: Job's plot analysis is a common method to determine the binding stoichiometry. This involves preparing a series of solutions with varying mole fractions of the sensor and the analyte while keeping the total concentration constant. The fluorescence intensity is then plotted against the mole fraction of the analyte. The maximum or minimum of the plot will correspond to the stoichiometry of the complex.[2]

Q4: What is the typical signaling mechanism for a this compound based sensor?

A4: The signaling mechanism often involves the modulation of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). In a typical "turn-on" sensor, the lone pair of electrons on the 5-amino group might quench the fluorescence of the quinolinone core via PET. Upon binding of the target analyte (e.g., a metal ion), the lone pair gets engaged in coordination, which inhibits the PET process and restores the fluorescence.[3][4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Fluorescence Signal Incorrect Excitation/Emission Wavelengths Determine the optimal excitation and emission wavelengths by running excitation and emission scans of the sensor in the desired buffer.
Probe Degradation Prepare fresh solutions of the sensor. Store stock solutions protected from light and at a low temperature.
Low Quantum Yield The intrinsic quantum yield of the sensor might be low. Consider structural modifications to the quinolinone core to enhance its fluorescence properties.
Poor Selectivity Interference from Similar Analytes Modify the receptor unit of the sensor to create a more specific binding pocket for the target analyte.
Non-specific Binding Optimize the experimental conditions (pH, ionic strength, temperature) to favor specific binding.
Signal Instability/Drift Photobleaching Reduce the intensity and duration of excitation light exposure. Use an anti-fade reagent if applicable (e.g., in microscopy).
Temperature Fluctuations Ensure all measurements are performed at a constant and controlled temperature.
Inconsistent Results Variability in Reagent Concentrations Use calibrated pipettes and prepare fresh dilutions for each experiment.
Instrumental Fluctuations Allow the fluorometer lamp to warm up sufficiently before taking measurements. Regularly check the instrument's performance with a standard fluorophore.

Quantitative Data

Table 1: Selectivity of a Quinoline-Based Fluorescent Sensor for Pb²⁺

The following table summarizes the fluorescence response of a quinoline-based sensor (L) to various metal ions. The data demonstrates the sensor's high selectivity for Pb²⁺.

Metal Ion (10 equiv.)Fluorescence Intensity (a.u.)
L only~550
L + Pb²⁺~50
L + Hg²⁺~530
L + Zn²⁺~540
L + Ni²⁺~545
L + Fe²⁺~520
L + Cd²⁺~535
L + Cu²⁺~510
L + Fe³⁺~500
L + Co²⁺~525
L + Mn²⁺~540

Data adapted from a study on a quinoline-based chemosensor.[2]

Table 2: Photophysical Properties of 7-(Diethylamino)quinolin-2(1H)-one Derivatives

This table shows the impact of a host molecule (Cucurbit[7]uril, CB7) on the quantum yield of quinolin-2(1H)-one derivatives, which can be a strategy to enhance fluorescence.

CompoundQuantum Yield (Φf) without CB7Quantum Yield (Φf) with CB7Fold Increase
DQ10.090.455
DQ20.030.5418

Data from a study on 7-(diethylamino)quinolin-2(1H)-one derivatives.[5]

Experimental Protocols

Protocol 1: General Synthesis of a this compound Based Sensor

This protocol describes a general method for synthesizing a Schiff base sensor derived from this compound.

  • Synthesis of the Aldehyde Precursor: Start with a suitable substituted 5-amino-2-hydroxyquinoline. Protect the hydroxyl group as a methoxy or benzyloxy ether.

  • Formylation: Introduce an aldehyde group at a suitable position on the quinoline ring, for example, via a Vilsmeier-Haack reaction.

  • Schiff Base Condensation: React the aldehyde-functionalized quinoline with a molecule containing a primary amine that will serve as the recognition unit for the target analyte. This reaction is typically carried out in a suitable solvent like ethanol with reflux.

  • Purification: The final product is purified by recrystallization or column chromatography.

  • Characterization: The structure of the synthesized sensor is confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Selectivity Screening of a Fluorescent Sensor

This protocol outlines a general procedure for evaluating the selectivity of a newly synthesized sensor.

  • Prepare Stock Solutions:

    • Prepare a stock solution of the this compound based sensor in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of the target analyte and a panel of potentially interfering analytes (e.g., other metal ions) in an appropriate solvent (e.g., deionized water).

  • Determine Working Concentration:

    • Perform a concentration titration of the sensor to find a working concentration that provides a stable and measurable fluorescence signal.

  • Selectivity Measurement:

    • In separate cuvettes or wells of a microplate, add the working concentration of the sensor to the assay buffer.

    • To each sample, add a specific concentration (e.g., 10 equivalents) of either the target analyte or one of the interfering analytes.

    • Include a blank sample containing only the sensor in the buffer.

    • Incubate the samples for a sufficient time to allow for complexation to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectrum of each sample using a fluorometer at the predetermined optimal excitation wavelength.

  • Data Analysis:

    • Compare the fluorescence intensity of the sensor in the presence of the target analyte to its response with the interfering analytes. A significant change in fluorescence only in the presence of the target analyte indicates high selectivity.

Visualizations

experimental_workflow cluster_synthesis Sensor Synthesis cluster_screening Selectivity Screening cluster_optimization Optimization s1 Start with this compound Precursor s2 Functionalization of Quinoline Core s1->s2 s3 Introduction of Recognition Moiety s2->s3 s4 Purification and Characterization s3->s4 sc1 Prepare Stock Solutions (Sensor, Target, Interferents) s4->sc1 Synthesized Sensor sc2 Determine Sensor Working Concentration sc1->sc2 sc3 Incubate Sensor with Analytes sc2->sc3 sc4 Fluorescence Measurement sc3->sc4 sc5 Data Analysis and Comparison sc4->sc5 o1 pH Optimization sc5->o1 Low Selectivity o2 Solvent System Optimization o1->o2 o3 Concentration Optimization o2->o3 o3->sc3 Optimized Conditions

Caption: Experimental workflow for developing and optimizing a selective this compound based fluorescent sensor.

signaling_pathway Sensor_Inactive Sensor (Fluorescence OFF) Sensor_Active Sensor-Analyte Complex (Fluorescence ON) Sensor_Inactive->Sensor_Active + Analyte PET Photoinduced Electron Transfer Sensor_Inactive->PET e- transfer Sensor_Active->Sensor_Inactive - Analyte Fluorescence Fluorescence Emission Sensor_Active->Fluorescence Emission Analyte Target Analyte PET->Sensor_Inactive Quenching

Caption: Proposed "turn-on" signaling mechanism for a this compound based fluorescent sensor.

References

Technical Support Center: Overcoming Catalyst Poisoning in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during quinoline synthesis. Our aim is to equip researchers with the knowledge to identify, prevent, and resolve issues of catalyst deactivation, thereby optimizing reaction yields and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my quinoline synthesis reaction?

A1: Signs of catalyst deactivation can manifest in several ways, including:

  • A noticeable decrease in the reaction rate or a complete halt of the reaction.[1]

  • The necessity for higher catalyst loading to achieve the desired conversion.[1]

  • Inconsistent results between different batches of the same reaction.

  • For heterogeneous catalysts, a change in the physical appearance of the catalyst, such as clumping or a change in color, can be indicative of deactivation.[1]

Q2: What are the primary types of catalyst poisons encountered in quinoline synthesis?

A2: Catalyst poisons are substances that bind to the active sites of a catalyst, reducing its effectiveness.[2] In the context of quinoline synthesis, common poisons include:

  • Sulfur compounds: Often present as impurities in reagents, sulfur can strongly adsorb to and deactivate noble metal catalysts like palladium.[2][3]

  • Nitrogen-containing compounds: The quinoline product itself, as well as other nitrogenous starting materials or intermediates, can act as catalyst poisons, particularly for metal catalysts.[4]

  • Carbonaceous deposits (Coke): At elevated temperatures, organic molecules can decompose and form carbon deposits on the catalyst surface, blocking active sites. This is a common issue with zeolite and other solid acid catalysts.

  • Heavy metals: Trace amounts of heavy metals such as lead, mercury, and arsenic in the reactants can poison catalysts like platinum.

  • Halides and other inorganic anions: These can strongly adsorb to metal surfaces and inhibit catalytic activity.[5]

Q3: Can a poisoned catalyst be regenerated and reused?

A3: The reusability of a poisoned catalyst depends on the nature and severity of the deactivation.[1]

  • Reversible Poisoning: In cases of fouling by coke or adsorption of some organic species, regeneration is often possible through thermal or chemical treatments.

  • Irreversible Poisoning: Strong chemisorption of poisons like sulfur or heavy metals can lead to irreversible deactivation, making regeneration difficult or impossible.[2]

Q4: How can I minimize the risk of catalyst poisoning in my experiments?

A4: Proactive measures can significantly reduce the likelihood of catalyst poisoning:

  • Purify Reactants: Ensure the purity of all starting materials and solvents to remove potential catalyst poisons.

  • Optimize Reaction Conditions: Carefully control temperature and reaction time to minimize side reactions that can lead to coke formation.

  • Incremental Substrate Addition: For poisons that are also reactants or products (like quinoline), adding the substrate incrementally can maintain a low concentration of the poison and extend the catalyst's life.[1]

  • Use of Poison-Resistant Catalysts: In some cases, selecting a catalyst that is inherently more resistant to the specific poisons in your system may be the most effective strategy.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during quinoline synthesis, with a focus on catalyst poisoning.

Issue 1: Rapid Loss of Activity with Palladium Catalysts

Q: My palladium-catalyzed quinoline synthesis (e.g., Suzuki or Heck coupling involving a quinoline moiety) starts well but then quickly slows down or stops completely. What could be the cause?

A: This is a classic sign of catalyst poisoning, likely due to sulfur impurities or competitive inhibition by nitrogen-containing molecules.

Troubleshooting Steps:

  • Analyze Reactant Purity: Use high-purity reagents and solvents. Consider passing liquid reagents through a column of activated alumina to remove trace impurities.

  • Ligand Selection: For homogeneous palladium catalysts, the choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can help stabilize the active catalytic species and reduce the inhibitory effect of the quinoline nitrogen.

  • Incremental Addition: As mentioned in the FAQs, a slow, continuous addition of the quinoline-containing substrate can help maintain a low concentration of this potential poison in the reaction mixture, thereby extending the catalyst's lifetime.[1]

  • Catalyst Regeneration (for Heterogeneous Pd catalysts): If sulfur poisoning is suspected, a chemical regeneration protocol may be attempted.

Issue 2: Declining Yields with Reused Zeolite Catalysts in Friedländer Synthesis

Q: I am using a solid acid catalyst like H-ZSM-5 for a Friedländer quinoline synthesis. The first run gives a good yield, but subsequent runs with the recycled catalyst show a significant drop in performance. Why is this happening?

A: This is a common problem with zeolite catalysts and is almost certainly due to the formation of carbonaceous deposits (coke) on the catalyst surface and within its pores. These deposits block the active acid sites.

Troubleshooting Steps:

  • Confirm Coking: The deactivated catalyst will likely have a darkened appearance. A definitive way to confirm coking is through thermogravimetric analysis (TGA), which will show weight loss upon heating in an oxidizing atmosphere.

  • Optimize Reaction Temperature: Lowering the reaction temperature, if possible, can reduce the rate of coke formation.

  • Catalyst Regeneration: The most effective way to address coking is through oxidative regeneration.

Issue 3: Low Yield and Tar Formation in Skraup or Doebner-von Miller Synthesis

Q: My Skraup or Doebner-von Miller reaction is producing a lot of tar and a low yield of the desired quinoline. Is this a catalyst poisoning issue?

A: While not classic catalyst poisoning in the sense of a specific impurity deactivating a catalytic site, the harsh acidic conditions and high temperatures of these reactions can lead to the polymerization of reactants and intermediates, which can be considered a form of catalyst fouling or deactivation of the acid catalyst.[6][7][8]

Troubleshooting Steps:

  • Moderate the Reaction: In the Skraup synthesis, the addition of a moderator like ferrous sulfate can help control the highly exothermic reaction and reduce tar formation.[4]

  • Control Temperature: Careful control of the reaction temperature is crucial. Avoid localized overheating by ensuring efficient stirring and controlled heating.[6]

  • Purity of Glycerol/Carbonyl Compound: Impurities in the glycerol (for Skraup) or the α,β-unsaturated carbonyl compound (for Doebner-von Miller) can contribute to side reactions and tar formation. Use purified reagents.

  • Alternative Catalysts: Consider using milder acid catalysts or alternative synthetic routes if tar formation remains a significant problem.

Data Presentation: Catalyst Performance and Deactivation

The following tables provide a summary of quantitative data on the performance of various catalysts in quinoline synthesis and the impact of poisons.

Table 1: Performance of Catalysts in Friedländer Quinoline Synthesis

CatalystReactantsConditionsYield (%)Time (h)Reference
Fresh Catalysts
g-C3N4-(CH2)3-SO3H2-aminoaryl ketone, α-methylene carbonyl100 °C, solvent-free974[7]
ZrO2/SO42−/Cu2-aminoarylketone, carbonyl compoundRoom temperature, water970.75[2]
Fe3O4@SiO2-SO3H2-aminoarylketone, carbonyl compound110 °C910.75[2]
HKUST-1/MMSFriedländer reaction80 °C, reflux820.17[2]
Recycled Catalysts
CuFe2O4 NPs2-aminoaryl ketones, cyclic ketones80 °C, water96 (1st run), 92 (5th run)1-2
g-C3N4-(CH2)3-SO3H2-aminoaryl ketone, α-methylene carbonyl100 °C, solvent-free97 (1st run), 89 (5th run)4[7]

Table 2: Impact of Poisons on Catalyst Performance (Illustrative Examples)

CatalystReactionPoisonImpact on PerformanceReference
Pd/CHydrogenationSulfur compoundsSignificant loss of activity, can be irreversible.[9]
Ni-basedHydrogenation of QuinolineSulfur compoundsRapid deactivation.[10][11]
H-ZSM-5Friedländer SynthesisCokeProgressive loss of activity with each cycle.[12][13]
PalladiumSuzuki CouplingNitrogen heterocyclesInhibition of catalytic activity.[14]

Experimental Protocols

Protocol 1: Oxidative Regeneration of Coked Zeolite Catalyst (e.g., H-ZSM-5)

This protocol describes a general procedure for the regeneration of zeolite catalysts deactivated by coke formation during quinoline synthesis.

Materials:

  • Coked zeolite catalyst

  • Tube furnace with temperature control

  • Air or a mixture of oxygen in an inert gas (e.g., 20% O₂ in N₂)

  • Quartz or ceramic reactor tube

Procedure:

  • Catalyst Loading: Place the coked catalyst in the reactor tube, ensuring it forms a stable bed.

  • Purging: Purge the reactor with an inert gas (e.g., nitrogen or argon) at room temperature for 15-30 minutes to remove any adsorbed volatile compounds.

  • Heating Ramp: Begin heating the furnace to the target regeneration temperature, typically between 500-600 °C, at a controlled ramp rate (e.g., 5-10 °C/min) under a continuous flow of the inert gas.[9]

  • Oxidative Treatment: Once the target temperature is reached, switch the gas flow from the inert gas to air or the oxygen/inert gas mixture. Maintain this flow at the target temperature for a period of 2-6 hours, or until the coke is completely combusted. The completion of combustion can be monitored by analyzing the off-gas for the absence of CO₂.[1]

  • Cooling: After the oxidative treatment, switch the gas flow back to the inert gas and allow the catalyst to cool down to room temperature.

  • Storage: Once cooled, the regenerated catalyst should be stored in a desiccator to prevent moisture adsorption before reuse.

Safety Note: The combustion of coke is an exothermic process. For heavily coked catalysts, it is crucial to use a low oxygen concentration and a slow heating ramp to avoid thermal runaway, which could damage the catalyst structure.

Protocol 2: Chemical Washing of a Sulfur-Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol provides a general method for attempting to regenerate a Pd/C catalyst that has been exposed to sulfur-containing impurities. The success of this procedure is not guaranteed, as sulfur poisoning can be irreversible.

Materials:

  • Sulfur-poisoned Pd/C catalyst

  • An appropriate solvent in which the catalyst is insoluble but the sulfur compounds or their derivatives may be soluble (e.g., toluene, ethanol).

  • A dilute alkaline solution (e.g., 0.1 M NaOH) - Use with caution as it can affect the catalyst support.

  • Deionized water

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Catalyst Recovery: After the reaction, carefully recover the Pd/C catalyst by filtration.

  • Solvent Washing: Wash the recovered catalyst multiple times with a suitable organic solvent to remove any adsorbed organic residues.

  • Alkaline Wash (Optional and with caution): Suspend the catalyst in a dilute alkaline solution and stir for 1-2 hours at room temperature. This may help to convert some adsorbed sulfur species into more soluble forms.

  • Water Rinsing: Filter the catalyst and wash it thoroughly with deionized water until the pH of the filtrate is neutral. This is crucial to remove any residual base.

  • Final Solvent Wash: Perform a final wash with a low-boiling-point organic solvent (e.g., ethanol or acetone) to aid in drying.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours until it is completely dry.

  • Activity Test: Before reusing the regenerated catalyst on a large scale, it is essential to test its activity on a small-scale reaction to determine the extent of activity recovery.

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting catalyst poisoning.

Troubleshooting_Workflow start Experiment Shows Signs of Catalyst Deactivation q1 Is the catalyst heterogeneous or homogeneous? start->q1 het_cat Heterogeneous Catalyst q1->het_cat Heterogeneous hom_cat Homogeneous Catalyst q1->hom_cat Homogeneous q2_het Is there visible coke formation? het_cat->q2_het q2_hom Is a reactant or product a known inhibitor (e.g., quinoline)? hom_cat->q2_hom coke Coke Formation Likely (e.g., with Zeolites) q2_het->coke Yes no_coke No Visible Coke q2_het->no_coke No q3_het Are sulfur or heavy metal impurities possible? no_coke->q3_het sulfur_metal Sulfur/Heavy Metal Poisoning (e.g., with Pd, Ni, Pt) q3_het->sulfur_metal Yes other_het Consider other mechanisms: Sintering, Leaching q3_het->other_het No inhibitor Competitive Inhibition q2_hom->inhibitor Yes no_inhibitor No Obvious Inhibitor q2_hom->no_inhibitor No q3_hom Are there potential poisons in reagents/solvents? no_inhibitor->q3_hom reagent_poison Poisoning from Impurities q3_hom->reagent_poison Yes other_hom Consider catalyst decomposition or ligand degradation q3_hom->other_hom No

Caption: Troubleshooting workflow for identifying the cause of catalyst deactivation.

Regeneration_Decision_Tree start Catalyst Deactivation Identified q1 What is the primary deactivation mechanism? start->q1 coking Coking / Fouling q1->coking Coke Formation sulfur_poisoning Sulfur Poisoning q1->sulfur_poisoning Sulfur other_poisoning Other Chemical Poisoning q1->other_poisoning Other Impurities sintering Sintering / Thermal Degradation q1->sintering High Temperature thermal_regen Thermal Regeneration (Oxidative Treatment) coking->thermal_regen chemical_wash Chemical Washing (e.g., Alkaline Wash) sulfur_poisoning->chemical_wash solvent_wash Solvent Washing other_poisoning->solvent_wash no_regen Regeneration Often Not Feasible sintering->no_regen

Caption: Decision tree for selecting a catalyst regeneration strategy.

References

Technical Support Center: Managing Complex Product Mixtures in Multi-Component Reactions (MCRs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with multi-component reactions (MCRs). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you manage and analyze complex product mixtures effectively.

Troubleshooting Guides

Issue: My MCR results in a complex, inseparable mixture of products.

When an MCR yields a complex mixture, a systematic approach to optimization and analysis is crucial. This guide outlines the initial steps to diagnose and resolve the issue.

Step 1: Analyze the Crude Reaction Mixture Before attempting purification, it's essential to understand the composition of your crude product.

  • Technique: Use analytical techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]

  • Objective: Identify the main product, starting materials, and major byproducts. This information is key to diagnosing the problem.[4] For complex spectra with overlapping signals, hyphenated techniques like LC-NMR can be invaluable for separating and identifying individual components.[1][2][5]

Step 2: Re-evaluate and Optimize Reaction Conditions The formation of multiple products often points to issues with the reaction conditions, which may not be optimal for selectivity.[]

  • Stoichiometry: Vary the ratio of the starting materials. Sometimes, a slight excess of one reactant can drive the reaction towards the desired product and minimize side reactions.

  • Concentration: The rate of reaction often increases with reactant concentration.[] Systematically adjust the concentration to find an optimal balance between reaction rate and selectivity.

  • Temperature: Temperature can significantly influence reaction rates and the formation of different products.[] Screen a range of temperatures to identify the optimal point for your desired transformation.

  • Solvent: The choice of solvent is critical. A solvent that preferentially solubilizes intermediates of the main reaction pathway can improve yields. Test a panel of solvents with varying polarities.[7]

  • Catalyst: If using a catalyst, screen different types and loadings. An inappropriate catalyst can lead to a host of side reactions.

Step 3: Consider the Order of Addition In MCRs, the sequence in which reactants are added can dramatically affect the outcome. Pre-forming an intermediate, such as the imine in the Ugi reaction, before adding the other components can sometimes simplify the product mixture.[8]

Issue: The desired product yield is consistently low.

Low yields can be frustrating, but several factors can be investigated to improve the outcome.

  • Check for Product Loss During Workup: Your product might be lost during the extraction or filtration steps.

    • Aqueous Solubility: Check the aqueous layer from your extraction to see if your product is water-soluble.[4]

    • Volatility: The product may be volatile and lost during solvent removal under vacuum. Check the contents of the rotovap trap.[4]

    • Filtration: If you performed a filtration, the product might be adsorbed onto the filtration medium.[4]

  • Reaction Equilibrium: Many steps in MCRs are reversible. Consider strategies to push the equilibrium towards the product side, such as removing a small molecule byproduct (e.g., water) as the reaction progresses.

  • Stability of Product: The desired product might be unstable under the reaction or workup conditions.[4] Test the stability by taking a sample of the reaction mixture before workup and treating it with the acidic or basic reagents used in the quench to see if degradation occurs.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification technique for my MCR product mixture?

The choice of purification method depends on the scale of your reaction and the physical properties of your product.[9]

  • Chromatography (HPLC, Flash): This is often the most reliable method for small-scale reactions (<1 gram) and for separating complex mixtures of isomers or compounds with similar polarities.[9][10]

  • Crystallization: If your product is a solid and you have multi-gram quantities, crystallization is an excellent and scalable purification method.[9][11]

  • Distillation: Best suited for multi-gram scale purification of oils with molecular weights generally below 350 amu.[9]

  • Acid-Base Extraction: This classic technique can be very effective for separating acidic or basic products from neutral impurities by modifying the pH to alter their water solubility.[12]

Q2: My NMR spectrum of the crude product is too complex to interpret. What should I do?

A complex NMR spectrum is a common issue with MCRs.

  • Initial Step: First, ensure that high-boiling point solvents used in the reaction have been completely removed, as they can complicate the spectrum.[4]

  • Hyphenated Techniques: The most powerful approach is to use hyphenated analytical methods. LC-MS can help identify the mass of each component, while LC-NMR can provide individual NMR spectra for each separated compound in the mixture, greatly simplifying interpretation.[1][2][5]

  • 2D NMR: For the crude mixture, running 2D NMR experiments (like COSY and HSQC) can help to identify spin systems and assign protons to their corresponding carbons, even in a crowded spectrum.

Q3: What are common side reactions in well-known MCRs like the Ugi, Passerini, and Biginelli reactions?

  • Ugi Reaction: A common issue is the formation of the imine (from the aldehyde and amine) which may not proceed to the final product. The mechanism is believed to involve the formation of an imine, followed by the addition of the isocyanide and carboxylic acid.[8] Side reactions can arise from any of these components reacting through alternative pathways.

  • Passerini Reaction: This three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide can be interrupted.[13][14] Highly reactive nitrilium ion intermediates can be trapped by other nucleophiles if present, leading to unexpected products.[13]

  • Biginelli Reaction: This reaction involves an aldehyde, a β-ketoester, and urea.[15] The first step is typically a condensation between the aldehyde and urea to form an iminium intermediate, which can be prone to self-condensation or reaction with other nucleophiles besides the intended ketoester enol.[15]

Data Presentation

Table 1: Example of Reaction Optimization Data for a Generic Three-Component Reaction

This table illustrates how to systematically record data when optimizing reaction conditions.

EntrySolventTemperature (°C)Catalyst (mol%)Time (h)Yield of Desired Product (%)
1Toluene80None2435
2Toluene110None1245
3CH3CN80None2450
4CH3CN80Yb(OTf)3 (10)875
5DMSO80Yb(OTf)3 (10)868
6Neat100Yb(OTf)3 (10)285

Experimental Protocols

Protocol 1: General Procedure for Crude Mixture Analysis by LC-MS
  • Sample Preparation: Dissolve a small aliquot (approx. 1 mg) of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).[3]

  • HPLC Conditions:

    • Column: A standard C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used. For example, start with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), and ramp to 5% Water / 95% Acetonitrile over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a relevant wavelength (e.g., 254 nm) and the MS detector.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wide range of compounds.

    • Mass Range: Scan a broad range, for example, from 100 to 1000 m/z.

  • Analysis: Correlate the peaks from the UV chromatogram with the mass spectra to identify the molecular weights of the components in the mixture.

Visualizations

G cluster_review Optimization Loop cluster_workup Loss Analysis start Complex Mixture or Low Yield Identified analyze Analyze Crude Mixture (LC-MS, NMR) start->analyze review Review Reaction Conditions analyze->review Byproducts Identified workup Investigate Workup Procedure analyze->workup No Byproducts, Mass Balance is Off stoich Adjust Stoichiometry review->stoich aqueous Check Aqueous Layer workup->aqueous stoich->analyze Rerun Reaction temp Vary Temperature solvent Screen Solvents catalyst Change Catalyst/Loading catalyst->analyze Rerun Reaction purify Proceed to Purification aqueous->purify Product Recovered volatile Check Volatility volatile->purify stability Test Product Stability stability->purify

Caption: A general workflow for troubleshooting MCRs.

G start Need to Purify MCR Product is_solid Is the product a solid? start->is_solid scale_solid Multi-gram scale? is_solid->scale_solid Yes is_oil Is the product an oil? is_solid->is_oil No cryst Attempt Crystallization scale_solid->cryst Yes chrom Use Chromatography (Flash or HPLC) scale_solid->chrom No scale_oil Multi-gram scale and MW < 350? is_oil->scale_oil Yes is_oil->chrom No distill Attempt Distillation scale_oil->distill Yes scale_oil->chrom No

References

Validation & Comparative

Validating the Purity of Synthesized 5-Aminoquinolin-2(1H)-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for pharmaceutical and research applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 5-Aminoquinolin-2(1H)-one. The information presented herein, including detailed experimental protocols and comparative data, is intended to assist researchers in selecting the most appropriate methods for their specific needs.

Data Presentation: Comparison of Purity Analysis Techniques

The following table summarizes the key performance characteristics of various analytical methods for assessing the purity of this compound.

Analytical TechniquePrincipleTypical Stationary Phase/ConditionsAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.C18, Phenyl, CyanoRobust, versatile, widely available for quantitative analysis.[1]Moderate resolution for very similar isomers, longer run times compared to UPLC.[1]
Thin-Layer Chromatography (TLC) Separation based on differential partitioning of components between a stationary phase on a plate and a liquid mobile phase.Silica gel, AluminaSimple, rapid, and cost-effective for qualitative assessment of purity and reaction monitoring.[2]Not suitable for quantitative analysis, lower resolution than HPLC.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Deuterated solvents (e.g., DMSO-d6, CDCl3)Provides detailed structural information, can identify and quantify impurities if their signals do not overlap with the main compound.Lower sensitivity compared to chromatographic methods, requires pure reference standards for quantification.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Various ionization sources (e.g., ESI, APCI)High sensitivity and specificity for molecular weight determination and impurity identification.Typically coupled with a separation technique (e.g., LC-MS, GC-MS) for complex mixtures.[2]
Melting Point Analysis Determination of the temperature range over which a solid melts.Melting point apparatusA sharp melting point close to the literature value indicates high purity.[2]Impurities can depress and broaden the melting point range, but this method is not quantitative.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This protocol outlines a reverse-phase HPLC method suitable for the quantitative purity analysis of this compound. This method is based on established procedures for similar quinoline derivatives.[3][4]

  • Instrumentation: A standard HPLC system equipped with a UV detector, pump, column oven, and autosampler.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in a mixture of methanol and acetonitrile (e.g., 1:1 v/v) at a concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

Alternative Purity Validation Techniques

1. Thin-Layer Chromatography (TLC) A preliminary and rapid assessment of purity can be performed using TLC.[2] A single spot indicates a potentially pure compound.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and n-hexane (e.g., 70:30 v/v). The optimal ratio may need to be determined experimentally.

  • Visualization: UV light at 254 nm.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are powerful tools for structural confirmation and the identification of impurities with distinct chemical shifts.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Procedure: Acquire ¹H and ¹³C NMR spectra of the synthesized compound. The presence of unexpected signals may indicate impurities.

3. Mass Spectrometry (MS) MS is used to confirm the molecular weight of the synthesized compound and to identify potential impurities based on their mass-to-charge ratio.

  • Technique: Electrospray ionization (ESI) is a suitable method for this class of compounds.

  • Procedure: Infuse a dilute solution of the sample into the mass spectrometer to obtain the mass spectrum.

4. Melting Point Determination A sharp melting point that is consistent with the literature value is a good indicator of purity.[2]

  • Procedure: Measure the melting point of the dried, synthesized compound using a calibrated melting point apparatus.

Visualizations

Experimental Workflow for Purity Validation

The following diagram illustrates the logical workflow for the comprehensive purity analysis of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_purification Purification cluster_confirmation Structural Confirmation & Purity cluster_result Final Assessment Synthesis Synthesized This compound TLC TLC Analysis Synthesis->TLC MeltingPoint Melting Point Determination Synthesis->MeltingPoint Purification Purification (e.g., Recrystallization, Column Chromatography) TLC->Purification Impure NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR Single Spot MeltingPoint->Purification Impure Purification->TLC MS Mass Spectrometry NMR->MS HPLC Quantitative HPLC Purity Analysis MS->HPLC PureCompound Pure Compound (>95%) HPLC->PureCompound Purity >95% ImpureCompound Impure Compound (<95%) HPLC->ImpureCompound Purity <95% ImpureCompound->Purification

Caption: Workflow for the purity validation of this compound.

Logical Relationship of Analytical Techniques

This diagram illustrates the relationship between different analytical techniques in the context of purity validation, from initial screening to quantitative analysis.

Analytical_Techniques_Relationship cluster_qualitative Qualitative & Screening cluster_structural Structural Elucidation cluster_quantitative Quantitative Analysis TLC TLC NMR NMR Spectroscopy TLC->NMR MeltingPoint Melting Point MeltingPoint->NMR HPLC HPLC NMR->HPLC MS Mass Spectrometry MS->HPLC

Caption: Relationship between analytical techniques for purity analysis.

References

A Comparative Guide to the Fluorescent Properties of 5-Aminoquinolin-2(1H)-one and Coumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescent properties of 5-Aminoquinolin-2(1H)-one and coumarin, two important classes of fluorophores with broad applications in biological imaging and sensing. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate the selection of the most suitable fluorescent probe for your research needs.

Overview of Fluorescent Properties

This compound and coumarin derivatives are valued for their fluorescent characteristics, which are sensitive to their molecular structure and local environment. While both classes of compounds exhibit fluorescence in the blue to green region of the spectrum, their specific photophysical parameters can vary significantly.

Coumarins are a well-established class of fluorophores known for their high quantum yields and photostability. Their fluorescent properties are readily tunable through chemical modifications at various positions of the coumarin ring, making them versatile tools for a wide range of applications.

Quantitative Comparison of Fluorescent Properties

The following table summarizes the key fluorescent properties of a representative coumarin derivative (Coumarin 1) and a 7-(diethylamino)quinolin-2(1H)-one derivative, which serves as a proxy for this compound. It is important to note that these values can be influenced by the solvent and other environmental factors.

Property7-(diethylamino)quinolin-2(1H)-one derivative (in water)Coumarin 1 (in ethanol)
Excitation Maximum (λex) ~430 nm~373 nm
Emission Maximum (λem) ~480 - 500 nm~450 nm
Quantum Yield (Φ) 0.03 - 0.54~0.60
Fluorescence Lifetime (τ) Not specified~2.5 ns

Experimental Protocols

Accurate determination of fluorescent properties is crucial for the reliable application of these probes. Below are detailed protocols for key fluorescence measurements.

Measurement of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum excitation and emission for a fluorescent compound.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, water, DMSO)

  • Fluorescent compound of interest

Procedure:

  • Sample Preparation: Prepare a dilute solution of the fluorescent compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Excitation Spectrum:

    • Set the emission monochromator to the expected emission maximum. If unknown, a preliminary broad emission scan can be performed.

    • Scan a range of excitation wavelengths (e.g., 300-450 nm) and record the fluorescence intensity.

    • The wavelength at which the maximum intensity is observed is the excitation maximum (λex).

  • Emission Spectrum:

    • Set the excitation monochromator to the determined excitation maximum (λex).

    • Scan a range of emission wavelengths (e.g., 400-600 nm) and record the fluorescence intensity.

    • The wavelength at which the maximum intensity is observed is the emission maximum (λem).

  • Data Analysis: Plot fluorescence intensity versus wavelength to visualize the excitation and emission spectra and determine the maxima.

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of a sample relative to a standard of known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent compound of interest (sample)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent

Procedure:

  • Sample Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements.

    • Ensure that the experimental settings (e.g., slit widths, detector voltage) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The plots should yield straight lines passing through the origin. Determine the slope (gradient) of each line.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Objective: To measure the decay of fluorescence intensity over time after excitation with a short pulse of light.

Materials:

  • TCSPC system (pulsed light source, sample holder, detector, timing electronics)

  • Fluorescent compound of interest

  • Solvent

  • Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox solution)

Procedure:

  • Instrument Setup:

    • Select a pulsed light source (e.g., picosecond laser diode) with an excitation wavelength appropriate for the sample.

    • Set the repetition rate of the light source to allow for the full decay of the fluorescence before the next pulse.

  • Instrument Response Function (IRF) Measurement:

    • Measure the IRF of the system by using a scattering solution in place of the sample. The IRF represents the time profile of the excitation pulse as measured by the instrument.

  • Sample Measurement:

    • Replace the scattering solution with the fluorescent sample solution.

    • Acquire the fluorescence decay data by collecting photons over a sufficient period to obtain good statistical accuracy. The peak of the decay should have at least 10,000 counts.

  • Data Analysis:

    • Deconvolute the measured fluorescence decay with the IRF using appropriate software.

    • Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τ).

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a relevant signaling pathway and a typical experimental workflow for fluorescence measurements.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis A Prepare dilute solution (Abs < 0.1) B Measure Absorbance (UV-Vis) A->B D Measure Fluorescence Lifetime (TCSPC) A->D E Determine Quantum Yield (Relative) A->E C Record Excitation & Emission Spectra B->C F Determine λex & λem C->F G Calculate Lifetime (τ) D->G H Calculate Quantum Yield (Φ) E->H nrf2_pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress Coumarin Coumarin Keap1_Nrf2 Keap1-Nrf2 Complex Coumarin->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ub Ubiquitination Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE Nrf2_nuc->ARE Binds Gene_exp Antioxidant Gene Expression ARE->Gene_exp Activates rtk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P1 Dimerization & Autophosphorylation RTK->P1 Quinolinone Quinolinone Derivative Quinolinone->RTK Inhibits P2 Downstream Signaling (e.g., RAS-MAPK) P1->P2 Response Proliferation, Survival P2->Response

A Comparative Guide to 5-Aminoquinolin-2(1H)-one and 8-Aminoquinoline as Fluorescent Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescent properties, synthesis, and applications of 5-Aminoquinolin-2(1H)-one and 8-aminoquinoline. The information presented is based on available experimental data from scientific literature, offering a resource for researchers seeking to utilize these quinoline-based scaffolds in the development of fluorescent probes, sensors, and other molecular tools.

Executive Summary

8-Aminoquinoline is a well-established and versatile fluorescent scaffold, particularly recognized for its utility in constructing chemosensors for metal ions, most notably Zinc (II). Its synthesis is well-documented, and its photophysical properties, while often reported for its numerous derivatives, provide a solid foundation for designing new fluorescent probes. In contrast, this compound remains a largely underexplored fluorophore. While its synthesis is feasible, there is a significant lack of publicly available data on its intrinsic fluorescent properties. This guide summarizes the existing data for both compounds, highlighting the well-characterized nature of 8-aminoquinoline and the potential for novel discoveries with the lesser-known this compound.

Photophysical Properties

A direct comparison of the intrinsic photophysical properties of the parent this compound and 8-aminoquinoline is challenging due to the limited data on the former. The following tables summarize available data, including that of some derivatives to provide a broader context.

Table 1: Photophysical Data of this compound and its Derivatives

CompoundExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)SolventReference
This compoundData not availableData not availableData not availableData not available--
5-nitro-isocarbostyril derivatives--Fluorescent in solvents of intermediate-to-high polarity-Various[1][2]

Table 2: Photophysical Data of 8-Aminoquinoline and its Derivatives

CompoundExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)SolventReference
8-Aminoquinoline~350~400Moderately to weakly fluorescent in low dielectric media~1.4 x 10⁴ at 350 nmEthanol[3][4]
8-Aminoquinoline-steroid conjugate--Strong fluorescence quenching with Cu²⁺-CH₃CN/H₂O (99/1)[5][6]
8-Aminoquinoline-steroid conjugate--Significant fluorescence enhancement with C₂O₄²⁻ and P₂O₇⁴⁻-DMSO/H₂O (1/1)[5][6]
8-amidoquinoline derivatives285 and 362507Enhanced upon Zn²⁺ binding--[7]

Note: The photophysical properties of 8-aminoquinoline and its derivatives are highly sensitive to the solvent environment and substitution on the quinoline ring.

Experimental Protocols

Synthesis of this compound Derivatives

While a specific protocol for the parent this compound is not detailed in the search results, the synthesis of its derivatives often involves multi-step reactions. For instance, the synthesis of 3-amino-4-hydroxy-1H-quinolin-2-one has been reported, which could be a precursor.

General Strategy for 3-Amino-4-hydroxy-1H-quinolin-2-one Synthesis:

  • Nitration: 4-hydroxy-1H-quinolin-2-one is nitrated to introduce a nitro group at the 3-position.

  • Reduction: The nitro group is then reduced to an amino group to yield the final product.

Synthesis of 8-Aminoquinoline

Several methods for the synthesis of 8-aminoquinoline have been reported.

Method 1: From 8-Nitroquinoline (Classic Method) [8]

  • Nitration of Quinoline: Quinoline is nitrated to produce a mixture of 5-nitroquinoline and 8-nitroquinoline.

  • Separation: The isomers are separated.

  • Reduction: 8-nitroquinoline is reduced using a reducing agent like tin and hydrochloric acid to yield 8-aminoquinoline.

Method 2: Buchwald-Hartwig Amination (Modern Approach) [9] This method involves a palladium-catalyzed cross-coupling reaction and is suitable for creating derivatives.

  • Reaction Setup: 8-bromo-2-methylquinoline, an appropriate amine, a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., BINAP), and a base (e.g., NaOtBu) are combined in a solvent like toluene.

  • Microwave Irradiation: The reaction mixture is heated under microwave irradiation.

  • Work-up and Purification: The product is extracted and purified using chromatography.

Measurement of Photophysical Properties

Protocol for Determining Molar Extinction Coefficient (ε) [3][10][11][12]

  • Prepare a stock solution of the compound of known concentration in a suitable solvent.

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

  • Plot absorbance versus concentration .

  • Calculate ε from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

Protocol for Determining Fluorescence Quantum Yield (Φ) [13][14][15][16] The relative quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.

  • Select a suitable standard with an absorption profile similar to the sample.

  • Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.

  • Measure the absorption and fluorescence emission spectra for all solutions under identical experimental conditions.

  • Integrate the area under the emission curves .

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (slope_sample / slope_standard) * (n_sample² / n_standard²) where n is the refractive index of the solvent.

Comparative Analysis and Applications

8-Aminoquinoline:

  • Advantages:

    • Well-established synthesis.

    • Proven utility as a fluorescent scaffold for chemosensors, particularly for metal ions like Zn²⁺.[7][17]

    • Its derivatives have been explored for various applications, including as antimalarial drugs.[8]

    • The amino group at the 8-position provides a convenient site for derivatization.

  • Disadvantages:

    • The parent molecule itself has moderate to weak fluorescence in many environments.[4]

    • Fluorescence properties are highly sensitive to the local environment, which can be both an advantage and a disadvantage.

This compound:

  • Advantages:

    • Represents a relatively unexplored scaffold, offering opportunities for the discovery of novel fluorescent probes with unique properties.

  • Disadvantages:

    • A significant lack of published data on its fundamental photophysical properties.

    • Synthesis protocols for the parent compound are not as well-documented as for 8-aminoquinoline.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general principles of fluorescence-based sensing and a typical experimental workflow for characterizing a new fluorescent probe.

SensingMechanism General Mechanism of a 'Turn-On' Fluorescent Sensor Scaffold Fluorescent Scaffold (e.g., 8-Aminoquinoline derivative) Complex Scaffold-Analyte Complex Scaffold->Complex + Analyte Quenched Low Fluorescence Scaffold->Quenched Analyte Analyte (e.g., Metal Ion) Analyte->Complex Emitting High Fluorescence Complex->Emitting Light_Out_Low Low Emission Quenched->Light_Out_Low Light_Out_High High Emission Emitting->Light_Out_High Light_In Excitation Light Light_In->Scaffold Light_In->Complex

Caption: General mechanism of a turn-on fluorescent sensor.

ExperimentalWorkflow Workflow for Characterizing a Novel Fluorescent Scaffold cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_application Application Testing Synthesis Synthesize Scaffold Purification Purify Compound (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Absorbance Measure Absorbance (UV-Vis Spectroscopy) Characterization->Absorbance Emission Measure Emission (Fluorescence Spectroscopy) Absorbance->Emission MolarExt Determine Molar Extinction Coefficient Absorbance->MolarExt QY Determine Quantum Yield Emission->QY Sensing Test Sensing Ability (e.g., Titration with Analytes) QY->Sensing Imaging Cellular Imaging

Caption: Experimental workflow for characterizing a fluorescent scaffold.

Conclusion

8-Aminoquinoline stands as a robust and well-validated scaffold for the development of fluorescent probes, backed by a considerable body of literature. Its derivatization is straightforward, allowing for the fine-tuning of its properties for specific applications. In contrast, this compound presents an intriguing but largely unexplored alternative. The lack of fundamental photophysical data for this compound highlights a significant knowledge gap and a corresponding opportunity for novel research. Future studies characterizing the fluorescence of this compound and its derivatives are warranted to unlock its potential as a new class of fluorescent scaffolds. Researchers and drug development professionals can leverage the established methodologies for 8-aminoquinoline to explore the properties of this compound, potentially leading to the discovery of probes with unique and advantageous characteristics.

References

Comparative analysis of different synthetic routes to quinolin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of Quinolin-2-ones

Quinolin-2-one, also known as carbostyril, and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] This structural motif is present in numerous natural products, alkaloids, and pharmacologically active compounds, exhibiting properties such as anti-inflammatory, antibacterial, and anticancer activities.[1][2] The significant biological importance of these compounds has driven the development of diverse and innovative synthetic methodologies for their construction.

This guide provides a comparative analysis of the principal synthetic routes to quinolin-2-ones, ranging from classical name reactions to modern catalytic strategies. It is intended for researchers, scientists, and professionals in drug development to facilitate the selection of the most appropriate synthetic approach based on factors like substrate availability, desired substitution patterns, and reaction efficiency.

Overview of Synthetic Strategies

The synthesis of the quinolin-2-one core can be broadly categorized into two main approaches: classical intramolecular cyclizations and modern catalytic methods. Classical routes, such as the Knorr, Camps, and Conrad-Limpach syntheses, typically rely on the acid- or base-mediated cyclization of pre-functionalized aniline derivatives. Modern methods leverage transition-metal catalysis, microwave irradiation, or photochemistry to construct the heterocyclic ring, often with improved efficiency, atom economy, and substrate scope.

Synthetic_Routes_to_Quinolin-2-ones A Synthetic Routes to Quinolin-2-ones B Classical Intramolecular Cyclizations A->B C Modern Catalytic & Assisted Methods A->C B1 Knorr Synthesis B->B1 B2 Camps Cyclization B->B2 B3 Conrad-Limpach Synthesis B->B3 B4 Friedländer Synthesis B->B4 C1 Transition-Metal Catalyzed C->C1 C2 Microwave-Assisted C->C2 C3 Photocatalytic C->C3 C4 Green Synthesis Approaches C->C4

Caption: Classification of major synthetic routes to quinolin-2-ones.

Classical Synthetic Routes

Knorr Quinoline Synthesis

First described by Ludwig Knorr in 1886, this reaction involves the intramolecular cyclization of β-ketoanilides in the presence of a strong acid, typically concentrated sulfuric acid or polyphosphoric acid (PPA), to yield 2-hydroxyquinolines (the tautomeric form of quinolin-2-ones).[1][3][4] The reaction is a type of electrophilic aromatic substitution followed by the elimination of water.[4] While effective, the harsh acidic conditions can limit its application with acid-sensitive substrates.[1]

Camps Cyclization

The Camps cyclization is the base-catalyzed intramolecular condensation of an o-acylaminoacetophenone.[5][6] Depending on the structure of the starting material and the reaction conditions, this method can yield either quinolin-2-ones or quinolin-4-ones.[5][6] The mechanism involves an intramolecular aldol-type condensation.

Conrad-Limpach Synthesis

This method involves the reaction of anilines with β-ketoesters.[7] Under kinetic control (moderate temperatures), the reaction favors the formation of a Schiff base at the keto group, which then cyclizes to form 4-hydroxyquinolines.[7][8] However, under thermodynamic control (higher temperatures), the reaction can proceed via the Knorr pathway, where the aniline attacks the ester group to form a β-ketoanilide, ultimately leading to a 2-hydroxyquinoline.[7]

Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[9][10] This reaction can be catalyzed by either acids or bases and proceeds via an aldol condensation followed by cyclodehydration to form the quinoline ring.[9][11] While versatile for quinoline synthesis in general, its application for quinolin-2-ones specifically depends on the choice of the α-methylene component.

Modern Synthetic Routes

Transition-Metal-Catalyzed Syntheses

Modern organic synthesis has seen a surge in the use of transition metals like palladium (Pd), copper (Cu), and rhodium (Rh) to construct the quinolin-2-one scaffold. These methods often feature high efficiency, functional group tolerance, and novel bond disconnections not accessible through classical routes.[12] Palladium-catalyzed reactions, for instance, can involve processes like C-H bond activation, Heck coupling, or tandem amination/cyclization cascades to build the heterocyclic core from simple precursors like anilines or aryl halides.[12][13]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[2] The synthesis of quinolin-2-ones via microwave assistance has been reported through various condensation reactions, providing a rapid and efficient alternative to traditional methods.[2][14]

Green and Photocatalytic Approaches

Recent research has focused on developing more environmentally benign synthetic routes.[15] This includes using water as a solvent, employing reusable catalysts, and developing one-pot procedures to minimize waste.[16][17] An unconventional and highly atom-economical approach involves the visible light-mediated photocatalytic synthesis of quinolin-2(1H)-ones from readily available quinoline-N-oxides, offering a greener alternative to many conventional methods.[18]

Comparative Data of Synthetic Routes

Synthetic RouteStarting MaterialsKey Reagents/CatalystConditionsYield (%)Time
Knorr Cyclization N-ethoxycarbonyl protected ω-amino-β-keto anilidePolyphosphoric acid (PPA)80 °CHigh~1.5 h
Camps Cyclization o-acylaminoacetophenoneHydroxide ionVariesVariesVaries
Friedländer Annulation 2-aminoaryl ketone, α-methylene carbonylCeric ammonium nitrate (10 mol%)Ambient TemperatureHigh45 min
Pd-Catalyzed Cascade N-alkoxyamide, benzaldehydePd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, Heat63-96%Not Specified
Ag-Catalyzed Radical Acrylamide, Aryldiazonium saltAgNO₃Aqueous solutionGoodNot Specified
Microwave-Assisted 2-aminobenzophenone, α-methylene esterN,N-dimethylacetamide (solvent)MicrowaveHigh5 min

Detailed Experimental Protocols

Protocol 1: Knorr Cyclization using Polyphosphoric Acid[1]

This procedure describes the synthesis of 4-aminoalkyl quinolin-2-ones.

  • To the corresponding β-keto anilide (200 mg) in a glass vial, add polyphosphoric acid (PPA) (5–6 g, approx. 2.5–3 mL).

  • Heat the mixture to 80 °C and stir intensely until the mixture is fully homogenized (approximately 15–20 minutes).

  • Maintain the homogenous mixture at 80 °C for an additional 90 minutes.

  • Cool the vial to room temperature using tap water.

  • Pour the contents into a beaker containing 50–70 mL of water.

  • Isolate the product by either filtering the resulting suspension or by extraction with dichloromethane (2 x 30 mL), depending on the product's properties.

  • Purify the crude product as necessary, typically by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis[2]

This protocol describes the synthesis of 4-aryl-quinolin-2(1H)-ones.

  • In a microwave-transparent sealed vessel, combine the 2-aminobenzophenone (1 mmol) and the appropriate α-methylene ester (1.2 mmol).

  • Add N,N-dimethylacetamide (2 mL) as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 5 minutes at a set temperature (e.g., 150 °C).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into cold water.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with water and then dry it. The product is often pure enough without further chromatographic purification.

References

In Vitro Antiproliferative Activity of Quinolinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antiproliferative activity of various quinolinone derivatives against several cancer cell lines. The data presented is compiled from recent studies and includes comparisons with established anticancer agents. Detailed experimental protocols for the key assays cited are also provided to facilitate reproducibility and further investigation.

Data Presentation: Antiproliferative Activity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected quinolinone derivatives against various cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency. For comparison, data for commonly used chemotherapy drugs are also included.

Compound/DrugCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
Quinolinone Derivatives Standard Anticancer Drugs
Compound 12e (Quinoline-Chalcone)MGC-803 (Gastric)1.38DoxorubicinMCF-7 (Breast)Not specified in snippets
HCT-116 (Colon)5.34PA 1 (Ovarian)Not specified in snippets
MCF-7 (Breast)5.21Sorafenib-Not specified in snippets
Compound 15 (Tetrahydroquinoline)MCF-7 (Breast)15.16ErlotinibMCF-7 (Breast)0.040
HepG-2 (Liver)18.74--
A549 (Lung)18.68StaurosporineMCF-7 (Breast)0.005
Compound 4j (Tetrahydroquinolin-5-one)MCF-7 (Breast)0.002 - 0.004---
Compound 4b (Tetrahydroquinolin-5-one)MCF-7 (Breast)0.002 - 0.004---
Compound 4k (Tetrahydroquinolin-5-one)MCF-7 (Breast)0.002 - 0.004---
Compound 4e (Tetrahydroquinolin-5-one)MCF-7 (Breast)0.002 - 0.004---
Compound 5a (Quinolin-2(1H)-one)MCF-7 (Breast)0.034---
Di- and trimeric quinoline derivativesMCF-7 (Breast)Not specified in snippets---
PA 1 (Ovarian)Not specified in snippets---
PhenylaminoisoquinolinequinonesVariousNot specified in snippets---
Oxiranyl-Quinoxaline DerivativesSK-N-SH (Neuroblastoma)2.49 - 26.9XK-469SK-N-SH (Neuroblastoma)4.6
IMR-32 (Neuroblastoma)3.96 - 22.69IMR-32 (Neuroblastoma)13.0

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of quinolinone derivatives are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolinone derivatives and reference drugs in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface.[3][4][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the quinolinone derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6][7][8] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with quinolinone derivatives as described for the apoptosis assay. Harvest the cells by trypsinization and centrifugation.

  • Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be represented in a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow start Start: Cancer Cell Culture treatment Treatment with Quinolinone Derivatives start->treatment mtt MTT Assay for Cell Viability (IC50) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle kinase_assay Kinase Inhibition Assays (VEGFR-2, EGFR, HER-2) treatment->kinase_assay end Data Analysis and Conclusion mtt->end apoptosis->end cell_cycle->end kinase_assay->end

Caption: General experimental workflow for evaluating the antiproliferative activity of quinolinone derivatives.

Signaling Pathway Inhibition

Many quinolinone derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. A common mechanism is the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR-2, EGFR, and HER-2.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream EGFR EGFR EGFR->Downstream HER2 HER-2 HER2->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Quinolinone Quinolinone Derivatives Quinolinone->VEGFR2 Inhibition Quinolinone->EGFR Inhibition Quinolinone->HER2 Inhibition

Caption: Inhibition of receptor tyrosine kinase signaling pathways by quinolinone derivatives.

References

A Comparative Analysis of Reactive Moieties in 2(1H)-Quinolone Derivatives for Enhanced Biothiol Detection

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative performance of reactive sites integrated into the 2(1H)-quinolone scaffold for the fluorescent detection of biothiols. This guide provides a comprehensive overview of experimental data, detailed protocols, and visual representations of reaction mechanisms and workflows.

The detection of biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), is of paramount importance in understanding cellular redox homeostasis and the progression of various diseases.[1] Fluorescent probes have emerged as powerful tools for this purpose due to their high sensitivity and spatiotemporal resolution.[1] The 2(1H)-quinolone scaffold is a favored fluorophore due to its desirable photophysical properties and amenability to chemical modification.[2][3] A crucial component of these probes is the reactive site, which governs the selectivity and sensitivity of biothiol detection. This guide provides a comparative analysis of two distinct reactive moieties—the malonate and dicyanovinyl groups—attached to a 2(1H)-quinolone core.

Comparative Performance of Reactive Sites

The selection of a reactive site is a critical determinant of a fluorescent probe's efficacy. The reactivity and stability of the probe, as well as the nature of the fluorescence signal ("turn-on" vs. quenching), are all influenced by this choice.[2][3] Here, we compare 2(1H)-quinolone derivatives bearing a malonate group (represented by compounds Q1-Q3) with a derivative containing a dicyanovinyl group (Q4).[2][4]

Quantitative Data Summary

The following tables summarize the key performance metrics of the 2(1H)-quinolone derivatives.

Table 1: Spectroscopic Properties of 2(1H)-Quinolone Derivatives [4]

CompoundReactive SiteAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
Q1 Malonate388510122
Q2 Malonate389512123
Q3 Malonate390514124
Q4 Dicyanovinyl468572104

Table 2: Comparison of Stability and Fluorescence Response to Biothiols [2][4]

FeatureMalonate Derivatives (Q1-Q3)Dicyanovinyl Derivative (Q4)
Stability in Aqueous Media StableUnstable, likely undergoes hydrolysis
Fluorescence Response to Biothiols Fluorescence intensity increase ("turn-on") and hypsochromic shiftFluorescence quenching ("turn-off")
Selectivity Selective for biothiolsAlso responds to cyanide ions

Signaling Pathways and Reaction Mechanisms

The detection of biothiols by these 2(1H)-quinolone derivatives proceeds through distinct reaction mechanisms, primarily Michael addition or nucleophilic substitution.[5][6] The specific mechanism dictates the change in the fluorophore's electronic properties, leading to a detectable change in fluorescence.

Michael Addition Mechanism for Malonate Derivatives

The malonate group acts as a Michael acceptor. The nucleophilic thiol group of a biothiol attacks the electron-deficient double bond of the malonate moiety.[3] This disrupts the intramolecular charge transfer (ICT) process that initially quenches the fluorescence of the quinolone core, resulting in a "turn-on" fluorescence signal.[2]

Michael_Addition 2(1H)-Quinolone-Malonate 2(1H)-Quinolone-Malonate Adduct Adduct 2(1H)-Quinolone-Malonate->Adduct Michael Addition Biothiol (R-SH) Biothiol (R-SH) Biothiol (R-SH)->Adduct Fluorescence Fluorescence Adduct->Fluorescence Disruption of ICT

Caption: Michael addition of a biothiol to the malonate derivative.

Nucleophilic Reaction with Dicyanovinyl Derivatives

The dicyanovinyl group is a strong electron-withdrawing group that facilitates a nucleophilic reaction with biothiols.[2][3] This interaction, however, leads to quenching of the fluorescence of the 2(1H)-quinolone core.[4]

Nucleophilic_Reaction 2(1H)-Quinolone-Dicyanovinyl 2(1H)-Quinolone-Dicyanovinyl Product Product 2(1H)-Quinolone-Dicyanovinyl->Product Nucleophilic Reaction Biothiol (R-SH) Biothiol (R-SH) Biothiol (R-SH)->Product Fluorescence Quenching Fluorescence Quenching Product->Fluorescence Quenching

Caption: Nucleophilic reaction of a biothiol with the dicyanovinyl derivative.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the synthesis and evaluation of the 2(1H)-quinolone derivatives.[2][4]

General Synthesis of 2(1H)-Quinolone Derivatives with Malonate Group (Q1-Q3)

A mixture of the appropriate 4-(bromomethyl)-2-oxo-2H-quinolone derivative, diethyl malonate, and potassium carbonate in acetonitrile is refluxed for several hours. After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by column chromatography to yield the final malonate-substituted 2(1H)-quinolone derivative.

Synthesis_Workflow cluster_synthesis Synthesis of Malonate Derivatives Start Start Reactants 4-(bromomethyl)-2-oxo-2H-quinolone + Diethyl Malonate + K2CO3 in Acetonitrile Start->Reactants Reflux Reflux for several hours Reactants->Reflux Cooling_Filtration Cool and Filter Reflux->Cooling_Filtration Evaporation Evaporate Solvent Cooling_Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Final_Product Pure Q1-Q3 Purification->Final_Product

Caption: Workflow for the synthesis of malonate-substituted 2(1H)-quinolones.

In Vitro Characterization of Biothiol Sensing

Stock solutions of the fluorescent probes are prepared in a suitable organic solvent (e.g., acetonitrile). For fluorescence measurements, a solution of the probe in a buffer (e.g., 0.1 M phosphate buffer, pH 7.4) with a small percentage of the organic solvent is prepared. Aliquots of biothiol stock solutions are then added, and the fluorescence spectra are recorded at a specific excitation wavelength. The changes in fluorescence intensity are monitored over time to determine the reaction kinetics.

Conclusion

The comparative analysis reveals that the malonate group is a more suitable reactive site for the development of "turn-on" fluorescent probes for biothiol detection based on the 2(1H)-quinolone scaffold.[2][3] Derivatives containing this moiety exhibit greater stability in aqueous media and a selective fluorescence enhancement in the presence of biothiols.[2] In contrast, the dicyanovinyl group leads to fluorescence quenching and demonstrates lower stability.[2][4] This guide provides researchers with the necessary data and protocols to make informed decisions in the design and selection of fluorescent probes for the critical task of biothiol detection in biological systems.

References

The Influence of N-Substitution on the Efficacy of Quinolinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of pharmacologically active scaffolds is paramount. Quinolinone derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and immunomodulatory effects. A key determinant of their potency and selectivity is the nature of substitution on the quinolinone ring, particularly at the N-1 position. This guide provides a comparative analysis of N-substituted versus unsubstituted quinolinone derivatives, supported by experimental data, to elucidate the impact of this structural modification on their efficacy.

The core quinolinone structure is a bicyclic aromatic compound, and substitutions at various positions can significantly modulate its biological activity.[1] N-substitution, in particular, has been shown to be a critical factor in enhancing the therapeutic potential of these derivatives. This guide will delve into the comparative efficacy of these compounds, present the experimental data in a structured format, and provide detailed protocols for the key assays used in their evaluation.

Comparative Efficacy Data

The following tables summarize the biological activities of various N-substituted and unsubstituted quinolinone derivatives against different targets. The data is presented to highlight the differences in potency, often measured as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).

Compound/AlternativeTarget Cell Line/EnzymeIC50 (µM)Reference
Unsubstituted Quinolinone Analog
3-Acetyl-6-bromoquinolin-4(1H)-oneMGC-803 (Gastric Cancer)Data not readily available
N-Substituted Quinolinone Derivatives
Quinoline-Chalcone Derivative 12eMGC-803 (Gastric Cancer)1.38[2][3]
HCT-116 (Colon Cancer)5.34[2][3]
MCF-7 (Breast Cancer)5.21[2][3]
2-Quinolone Derivative 11eCOLO 205 (Colon Cancer)Nanomolar range[4]
Quinolinone derivative 11lJurkat T cells (IL-2 release)0.08 ± 0.01

Table 1: Comparative Anticancer and Immunosuppressive Activity of Quinolinone Derivatives

Compound/DerivativeMicrobial StrainActivity (MIC in µg/mL)Reference
Unsubstituted Quinolinone Analog
8-hydroxyquinolineVarious bacteria and fungiActivity dependent on metal chelation[5]
N-Substituted Quinolinone Derivatives
Compound 6c (a quinolin-2-one derivative)MRSA0.75[6]
VRE0.75[6]

Table 2: Comparative Antimicrobial Activity of Quinolinone Derivatives

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for the key experiments cited in the evaluation of quinolinone derivatives.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[2][7][8][9]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[10]

  • Compound Treatment: Cells are treated with various concentrations of the quinolinone derivatives (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours).[7]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.[9]

EGFR Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][10][11]

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. A reaction mixture containing the purified EGFR enzyme, a substrate (e.g., a synthetic peptide), and the test compound at various concentrations is prepared in a kinase reaction buffer.[11]

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.[4][11]

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the EGFR enzyme.[11]

  • Detection: The amount of phosphorylation is quantified. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced, or by using a specific antibody that recognizes the phosphorylated substrate.[4][11]

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[6]

  • Compound Preparation: Serial two-fold dilutions of the quinolinone derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium.[6]

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., MRSA) is prepared.[6]

  • Inoculation: Each well is inoculated with the microbial suspension.[6]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[6]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that shows no visible growth of the microorganism.[6]

Signaling Pathways and Mechanisms of Action

Quinolinone derivatives exert their biological effects through various mechanisms of action. A prominent pathway targeted by many anticancer quinolinones is the EGFR signaling cascade.[2] Inhibition of EGFR blocks downstream signaling, primarily through the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[2] In the context of antimicrobial activity, quinolones are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6][11][12]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinolinone N-Substituted Quinolinone Derivative Quinolinone->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by an N-substituted quinolinone derivative.

Experimental Workflow

The general workflow for evaluating the efficacy of novel quinolinone derivatives involves a series of steps from synthesis to biological characterization.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_mechanistic Mechanistic Studies cluster_conclusion Lead Identification Synthesis Synthesis of Quinolinone Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Purification->Antimicrobial EnzymeAssay Target-based Enzyme Assays (e.g., Kinase Inhibition) Purification->EnzymeAssay Pathway Signaling Pathway Analysis Cytotoxicity->Pathway SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Antimicrobial->SAR EnzymeAssay->SAR Apoptosis Apoptosis Assays Pathway->Apoptosis Apoptosis->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the evaluation of quinolinone derivatives.

Conclusion

The evidence presented in this guide strongly suggests that N-substitution is a highly effective strategy for enhancing the biological efficacy of quinolinone derivatives. The introduction of various substituents at the N-1 position can lead to significant improvements in anticancer, antimicrobial, and immunosuppressive activities. This is likely due to the modulation of physicochemical properties such as lipophilicity and the ability to form specific interactions with biological targets. The data compiled herein, along with the detailed experimental protocols, provides a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of more potent and selective quinolinone-based therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Aminoquinolin-2(1H)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible management and disposal of chemical reagents is paramount to ensuring a safe working environment and maintaining environmental integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Aminoquinolin-2(1H)-one, a quinolinone derivative. Adherence to these procedures is essential for minimizing risks and complying with safety regulations.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Based on available safety data, it is crucial to handle this compound with care, recognizing its potential health impacts. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound.[1]

Quantitative Data Summary

Hazard ClassificationGHS Hazard CodeDescriptionGHS Pictogram
Acute Toxicity (Oral)H302Harmful if swallowedGHS07 (Exclamation Mark)
Skin IrritationH315Causes skin irritationGHS07 (Exclamation Mark)
Eye IrritationH319Causes serious eye irritationGHS07 (Exclamation Mark)
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritationGHS07 (Exclamation Mark)
Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A full-length laboratory coat is required to protect against skin contact.

  • Respiratory Protection: Handle the chemical and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]

Detailed Step-by-Step Disposal Protocol

The proper disposal of this compound and materials contaminated with it is a critical final step in the experimental workflow. Under no circumstances should this chemical or its waste be disposed of in regular trash or poured down the drain.[2][3][4]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent unintended chemical reactions.

  • Solid Waste: Collect unused or expired this compound, as well as contaminated disposable items like weighing paper, pipette tips, and gloves, in a designated, leak-proof, and chemically compatible container.

  • Liquid Waste: If this compound is in a solution, collect it in a dedicated, sealed, and leak-proof container that is compatible with the solvent used.

  • Empty Containers: The original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.

Step 2: Waste Container Labeling

All waste containers must be clearly and accurately labeled.

  • The words "Hazardous Waste " should be prominently displayed.

  • The full chemical name, "This compound ," must be written out.

  • If in a solution, list all chemical components with their approximate concentrations.

  • Indicate the associated hazards (e.g., "Toxic," "Irritant").

Step 3: Temporary Storage

Store the collected hazardous waste in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • The use of secondary containment, such as a larger, chemically resistant bin, is highly recommended to manage any potential leaks.

Step 4: Final Disposal

The ultimate disposal of this compound waste must be handled by professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

  • The recommended method of disposal for quinoline derivatives is controlled incineration at an approved waste disposal plant.[5]

Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical flow for the proper handling and disposal of this compound waste.

cluster_start Waste Generation cluster_ppe Safety Precautions cluster_segregation Waste Segregation cluster_collection Collection and Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound Waste Generated B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste solid or liquid? B->C D Solid Waste (Pure compound, contaminated labware) C->D Solid E Liquid Waste (Solutions, rinsate) C->E Liquid F Collect in a dedicated, sealed container D->F E->F G Label container: 'Hazardous Waste' 'this compound' List all components and hazards F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Use secondary containment H->I J Contact EHS or Licensed Hazardous Waste Contractor I->J K Arrange for pickup and disposal (e.g., Incineration) J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-Aminoquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Aminoquinolin-2(1H)-one. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Summary

This compound is a hazardous chemical that requires careful handling. Key hazards include:

  • Toxicity: Toxic if swallowed.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Eye Damage: Causes serious eye damage.[1]

  • Reproductive Toxicity: May damage fertility or the unborn child.[1]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]

Quantitative Data

Data PointValueSource
GHS Hazard StatementsH301, H317, H318, H360, H410
Molecular FormulaC9H8N2O[2][3]
Molecular Weight160.17 g/mol [2]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and potential allergic reactions.[4]
Eye & Face Protection Safety glasses with side shields or chemical splash goggles and a face shield.[5][6]To protect against splashes and dust that can cause serious eye damage.
Skin & Body Protection Full-length laboratory coat and appropriate protective clothing.To prevent skin exposure to the chemical.[6]
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated.[6][7]To avoid inhalation of harmful dust particles.

Operational Workflow

The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Consult SDS & SOPs b Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Weigh Solid Chemical c->d Begin Handling e Dissolve in Solvent d->e f Perform Experiment e->f g Decontaminate Work Surfaces f->g Experiment Complete h Segregate Waste g->h i Dispose of Waste via EHS h->i

Caption: Standard operating procedure for handling this compound.

Experimental Protocols

Handling and Preparation:

  • Consult Safety Information : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Engineering Controls : All handling of this substance should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1] Ensure that an eyewash station and safety shower are readily accessible.[1][6]

  • Personal Protective Equipment : Don the required PPE as specified in the table above.

  • Weighing : Carefully weigh the solid material in the fume hood. Avoid generating dust.

  • Solution Preparation : If preparing a solution, add the solid to the solvent slowly to avoid splashing.

Spill Management:

  • Evacuate : Evacuate the immediate area of the spill.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[7] For liquid spills, absorb with an inert material and place in a sealed container.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Waste : Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste : Collect unused this compound in a clearly labeled, sealed container.[4] The label should read "Hazardous Waste" followed by the full chemical name.

  • Liquid Waste : If in solution, collect it in a dedicated, leak-proof, and sealable container.[4] The container must be compatible with the solvent. Label the container as "Hazardous Waste" and list all components with their approximate percentages.

  • Contaminated Labware : Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with the chemical should be collected in a separate, sealed bag or container labeled "Hazardous Waste: this compound Contaminated Debris".[4]

Storage and Disposal:

  • Storage : Store all waste containers in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup. Secondary containment is highly recommended.[4]

  • Disposal : Do not dispose of this chemical down the drain or in regular solid waste.[4] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4]

Emergency Procedures

  • If Swallowed : Immediately call a POISON CENTER or doctor. Rinse mouth.

  • If on Skin : Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[8]

  • If Inhaled : Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice/attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.